1-(1,3-Thiazol-2-yl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHZEANTJNOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568351 | |
| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-70-6 | |
| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidine: Chemical Properties and Structural Elucidation
This guide provides a comprehensive technical overview of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in many pharmaceuticals, including vitamin B1 and penicillin.[1] Its derivatives are explored for a wide range of biological activities such as antibacterial, anticancer, and anti-inflammatory properties.[1][2] This document details the molecule's chemical properties, synthesis, and the analytical workflows required for its definitive structural elucidation, aimed at researchers and professionals in the field.
Molecular Structure and Physicochemical Properties
This compound features a piperidine ring connected to the C2 position of a 1,3-thiazole ring. This linkage creates a unique electronic and steric environment that dictates its chemical behavior and potential as a scaffold in drug design. The nitrogen atom in the piperidine ring is a non-aromatic, basic center, while the thiazole ring contains both a nitrogen and a sulfur heteroatom within an aromatic system.[3]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂S | ChemicalBook[4] |
| Molecular Weight | 168.26 g/mol | ChemicalBook[4] |
| Appearance | Typically a solid (crystals or powder) | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [5] |
Synthesis Pathway and Experimental Protocol
The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a 2-halothiazole with piperidine. A more robust and widely applicable approach in modern organic synthesis is the palladium-catalyzed Buchwald-Hartwig amination.[6][7] This cross-coupling reaction allows for the formation of the C-N bond between the thiazole ring and the piperidine nitrogen under relatively mild conditions, offering high yields and excellent functional group tolerance.[7][8]
Causality in Experimental Design:
The choice of the Buchwald-Hartwig protocol is strategic. Unlike classical nucleophilic aromatic substitution, which may require harsh conditions, this palladium-catalyzed method operates at lower temperatures and with greater efficiency.[7] The selection of the ligand (e.g., a biarylphosphine ligand) is critical; it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the coupling of the electron-rich amine with the heterocyclic halide.[6][8] The base (e.g., sodium tert-butoxide) is essential for deprotonating the piperidine, thereby activating it as a nucleophile.[9]
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add 2-bromothiazole (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure this compound.
Structural Elucidation and Analytical Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Analytical Workflow Diagram
Caption: Workflow for the structural elucidation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are required for full characterization.[10][11]
-
¹H NMR Spectroscopy:
-
Expected Signals: The spectrum will show distinct signals for the protons on the thiazole ring and the piperidine ring.
-
Thiazole Protons (H-4 and H-5): Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), showing characteristic coupling.
-
Piperidine Protons: Multiple signals in the aliphatic region (δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield (δ 3.5-4.0 ppm) due to the nitrogen's electron-withdrawing effect. The remaining protons (β- and γ-protons) will appear further upfield (δ 1.5-2.0 ppm).[12]
-
Integration: The ratio of the integrated signal areas should correspond to the number of protons (2H for thiazole, 10H for piperidine).
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The spectrum will show 8 distinct carbon signals.
-
Thiazole Carbons: Three signals in the downfield region. The C2 carbon, bonded to two heteroatoms (N and S) and the piperidine nitrogen, will be the most downfield (typically >160 ppm).[10] The C4 and C5 carbons will appear in the aromatic region (δ 110-140 ppm).
-
Piperidine Carbons: Three signals in the upfield, aliphatic region (δ 20-60 ppm). The α-carbons will be the most downfield of this set.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
-
Protocol: The sample is typically analyzed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ should be observed at m/z 169.08.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₁₂N₂S). Fragmentation patterns can also offer further structural clues.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: The sample is analyzed as a thin film or KBr pellet.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N stretching (thiazole ring): ~1640 cm⁻¹[14]
-
C=C stretching (thiazole ring): ~1550 cm⁻¹
-
C-N stretching: ~1350-1250 cm⁻¹
-
C-S stretching: Fingerprint region, often weak.
-
Conclusion
The synthesis and characterization of this compound require a systematic and logical approach. The Buchwald-Hartwig amination provides a reliable synthetic route, while a combination of NMR, MS, and IR spectroscopy offers a robust workflow for its complete structural elucidation and verification. This guide provides the foundational protocols and mechanistic insights necessary for researchers to confidently synthesize and analyze this and related heterocyclic compounds, facilitating further exploration in drug discovery and materials science.
References
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Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Available at: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
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Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications. Available at: [Link]
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Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]
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Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. ResearchGate. Available at: [Link]
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Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]
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2-Aminothiazole. Wikipedia. Available at: [Link]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Biological Activity of New[1][11]Thiazolo[4,5-d]pyridazin-4(5H)-ones. ResearchGate. Available at: [Link]
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1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available at: [Link]
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N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available at: [Link]
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Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech. Available at: [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]
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Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]
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Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. Available at: [Link]
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Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. ResearchGate. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound incorporating two pharmacologically significant scaffolds. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering insights into its synthesis, structural characterization, safety considerations, and prospective applications.
Introduction and Core Compound Identification
This compound stands as a molecule of significant interest at the intersection of combinatorial chemistry and drug discovery. Its structure marries the piperidine ring, a ubiquitous feature in many approved pharmaceuticals, with the 1,3-thiazole moiety, a heterocycle known for a wide spectrum of biological activities.[1][2] The strategic fusion of these two pharmacophores suggests a high potential for novel pharmacological profiles. This guide delves into the essential technical details of this compound, providing a foundational resource for its exploration.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| Synonyms | 2-Piperidinothiazole, 1-(2-Thiazolyl)piperidine | [3] |
| CAS Number | 4175-70-6 | [3] |
| Molecular Formula | C₈H₁₂N₂S | [3] |
| Molecular Weight | 168.26 g/mol |[3] |
Synthesis Pathway: A Deliberate Approach
The primary and most logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the reactivity of 2-halothiazoles, where the carbon at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms. Piperidine, a secondary amine, serves as a potent nucleophile.
The reaction of 2-bromothiazole with piperidine is the most direct and commonly referenced method. The selection of a base and solvent is critical for reaction efficiency. A non-nucleophilic base is required to neutralize the hydrobromic acid byproduct without competing with the piperidine nucleophile. The solvent should be sufficiently polar to facilitate the reaction but not so reactive as to interfere.
Sources
Synthesis and characterization of 1-(1,3-Thiazol-2-yl)piperidine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1,3-Thiazol-2-yl)piperidine
For professionals in drug discovery and organic synthesis, the thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When coupled with the piperidine ring, another ubiquitous motif in pharmaceuticals known for improving pharmacokinetic properties, the resulting this compound (CAS No: 4175-70-6) represents a valuable building block for the development of novel therapeutic agents.[3][4]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, grounded in established chemical principles. The protocols are designed to be self-validating, ensuring that researchers can confidently produce and confirm the target compound with high purity.
The most direct and efficient pathway to construct the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electrophilic nature of the C2 position on the thiazole ring when substituted with a suitable leaving group, such as a halogen.
Chosen Synthetic Route: Nucleophilic Substitution
The selected method involves the reaction of 2-Bromothiazole with piperidine.[3] This approach is favored due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reaction.
Causality of Experimental Design:
-
Reagents: 2-Bromothiazole serves as the electrophile. The bromine atom at the C2 position activates the ring for nucleophilic attack. Piperidine, a secondary cyclic amine, acts as the nucleophile.[5]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or an alcohol can be used to facilitate the dissolution of the reactants. In many cases, using an excess of piperidine can serve as both the nucleophile and the solvent.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction, driving the substitution to completion in a reasonable timeframe.[6] The choice of temperature is a balance between reaction rate and potential side reactions.
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 carbon of 2-bromothiazole. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the bromide ion as the leaving group and re-establishing the aromaticity of the thiazole ring to yield the final product.
Experimental Protocol: Synthesis
Materials and Reagents:
-
2-Bromothiazole (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, optional, as a base)
-
Dimethylformamide (DMF) or an appropriate solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq) and piperidine (2.0-3.0 eq). If not using excess piperidine as the solvent, add DMF.
-
Reaction Execution: Stir the mixture at 80-100°C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-bromothiazole) is consumed (typically 3-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Synthetic Workflow Diagram
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Literature review on the therapeutic potential of 1-(1,3-Thiazol-2-yl)piperidine
An In-Depth Technical Guide to the Therapeutic Potential of the 1-(1,3-Thiazol-2-yl)piperidine Scaffold
Executive Summary
The amalgamation of distinct pharmacophores into novel molecular scaffolds is a cornerstone of modern drug discovery. This guide provides a comprehensive technical review of the this compound core, a structure that marries the versatile biological activity of the thiazole ring with the favorable pharmacokinetic properties of the piperidine moiety. While research into the parent molecule is limited, extensive investigation into its derivatives has revealed significant therapeutic potential across multiple domains, including infectious diseases, inflammation, and central nervous system disorders. This document synthesizes the existing preclinical data, elucidates common synthetic strategies, details potential mechanisms of action, and explores the structure-activity relationships that govern the efficacy of this promising chemical scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of next-generation therapeutics.
Introduction to the this compound Scaffold
The strategic combination of the thiazole and piperidine rings creates a molecular architecture with significant therapeutic promise. The rationale for this combination is rooted in the well-established and complementary roles each moiety plays in medicinal chemistry.
The Thiazole Moiety: A Privileged Pharmacophore
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. It is a prominent feature in numerous natural products, most notably Vitamin B1 (Thiamine), and a key component in a wide array of approved pharmaceuticals.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The thiazole nucleus is associated with an exceptionally broad spectrum of pharmacological activities, including:
The Piperidine Moiety: A Key Element in Drug Design
Piperidine, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry.[7][8] Its inclusion in a drug candidate can profoundly and favorably influence its physicochemical properties. The piperidine ring can improve a compound's solubility and lipophilicity, which in turn enhances its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[9] From a pharmacodynamic perspective, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs).[10]
Synergy and Rationale for Combining the Two Moieties
The combination of these two rings into the this compound scaffold offers a compelling strategy for drug design. The thiazole ring serves as a versatile "warhead" that can be functionalized to achieve desired biological activity, while the piperidine ring acts as a "carrier" or "modulator" that improves druggability and can provide an additional anchoring point to the biological target. This dual-functionality allows for the development of compounds with both potent activity and favorable pharmacokinetic properties.
Synthesis Strategies
The synthesis of this compound and its derivatives is typically achieved through established heterocyclic chemistry reactions. The general approach involves the formation of the thiazole ring followed by or preceded by the attachment of the piperidine moiety.
General Synthesis of the this compound Core
A common and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the cyclization of a thioamide with an α-haloketone. For the specific synthesis of the this compound scaffold, a key intermediate is 2-chlorothiazole, which can then undergo nucleophilic substitution with piperidine.
Alternatively, the piperidine ring can be introduced first. For example, reacting piperidine with an isothiocyanate can form a piperidine-1-carbothioamide, which then serves as the thioamide component in a subsequent Hantzsch synthesis.
Diagram of a Common Synthetic Pathway
Caption: A generalized two-step synthetic workflow for this compound derivatives.
Key Experimental Protocol: Synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide
This protocol is adapted from a described multi-step synthesis.[10]
-
Step 1: Synthesis of 2-chloro-N-(piperidin-3-ylmethyl)thiazole.
-
To a solution of 3-(aminomethyl)piperidine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of 2-chlorothiazole.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
-
Step 2: Sulfonamide Formation.
-
Dissolve the purified product from Step 1 in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add thiophene-2-sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate in vacuo.
-
Recrystallize or purify the final product using column chromatography.
-
Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.
-
Therapeutic Potential & Pharmacological Applications
Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas.
Antifungal and Oomycete Control Activity
A systematic exploration of piperidinyl thiazole fungicides, using a bioisosteric replacement strategy, has led to the discovery of novel compounds with potent activity against oomycete pathogens.[11]
-
Mechanism of Action: While the precise mechanism for many of these novel compounds is still under investigation, established oomycete fungicides like Oxathiapiprolin, which shares the piperidinyl thiazole core, act by inhibiting the oxysterol-binding protein (OSBP). This inhibition disrupts lipid metabolism and membrane integrity in the pathogen.
-
Key Findings: Several synthesized analogues demonstrated excellent in vitro and in vivo activity against critical plant pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew) at very low concentrations.[11] Certain compounds provided robust control in field trials at dose rates as low as 20-30 grams per hectare.[11]
| Compound ID | Target Pathogen | Assay Type | Potency (EC50/MIC) | Reference |
| P14 | P. infestans | In vivo (Greenhouse) | Excellent control at 30 g/ha | [11] |
| P25 | P. infestans | In vivo (Greenhouse) | Excellent control at 30 g/ha | [11] |
| Various | S. aureus, B. cereus | In vitro (MIC) | 2-16 fold > Oxytetracycline | [2] |
Analgesic & Anti-inflammatory Activity
The scaffold has been exploited to develop agents targeting pain and inflammation through multiple mechanisms.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide, which has analgesic properties. Inhibiting FAAH increases endogenous anandamide levels, leading to pain relief.
-
Key Findings: Researchers designed and synthesized a series of piperidinyl thiazole isoxazolines with potent, slowly reversible inhibitory activity against human FAAH.[12] Carbamate and urea-based derivatives were identified as particularly effective, with some compounds showing picomolar to nanomolar inhibitory constants (Ki).[12] Selected compounds demonstrated analgesic effects in the mouse tail-flick test.[12]
-
-
Opioidergic System Modulation: The opioid system is a well-established target for analgesia.
-
Key Findings: A study on related thiazole-piperazine derivatives found that their antinociceptive effects were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist.[5] This strongly indicates that these compounds exert their analgesic effects, at least in part, by activating opioid receptors. Molecular docking studies supported this, showing favorable interactions with µ- and δ-opioid receptors.[5]
-
-
Cyclooxygenase (COX) Inhibition: Some thiazole derivatives have been shown to possess anti-inflammatory activity, which may be linked to the inhibition of COX enzymes.[3]
Caption: Inhibition of FAAH by a piperidinyl thiazole derivative prevents anandamide breakdown, enhancing CB1 receptor activation and analgesia.
Central Nervous System (CNS) Applications
The thiazole ring is a component of various CNS-active agents.[5] Derivatives of the core scaffold have been investigated for several CNS-related activities.
-
Anticonvulsant Activity: Studies on various thiazole derivatives have shown promising anticonvulsant effects in preclinical models.[6] The mechanism often involves modulation of ion channels or neurotransmitter systems.
-
Other Potential CNS Effects: The broader class of thiazole-containing compounds has been associated with neuroprotective, antidepressant, and sedative-hypnotic effects, suggesting that the this compound scaffold could be a valuable starting point for developing novel CNS therapeutics.[5]
Structure-Activity Relationship (SAR) Insights
Across the various studies, several key SAR trends can be identified:
-
Substitution on the Thiazole Ring: The 4- and 5-positions of the thiazole ring are critical for modulating activity. For FAAH inhibitors, extending a substituted isoxazoline from the thiazole was well-tolerated and led to potent compounds.[12] For antifungal agents, various aryl substitutions at these positions significantly impacted potency and spectrum of activity.
-
Substitution on the Piperidine Ring: The piperidine nitrogen is a key attachment point. For FAAH inhibitors, attaching an electrophilic pharmacophore (like a carbamate or urea) to the piperidine nitrogen was essential for covalent modification of the enzyme's active site.[12] In other series, substitutions at the 3- or 4-position of the piperidine ring are used to attach other functional groups that can interact with secondary binding pockets or fine-tune the molecule's physical properties.[10]
Future Directions and Conclusion
The this compound scaffold is a versatile and promising platform for drug discovery. While current research is somewhat fragmented across different therapeutic areas, the consistent emergence of potent bioactivity is a clear indicator of its potential.
Future research should focus on:
-
Mechanism Deconvolution: For many of the identified active compounds, the precise molecular target and mechanism of action remain to be fully elucidated. Target identification and validation studies are crucial next steps.
-
Pharmacokinetic Optimization: While the piperidine moiety generally confers favorable properties, detailed ADME and toxicology studies are needed to identify candidates with optimal drug-like properties for clinical development.
-
Integrated Drug Design: Future efforts should integrate the disparate SAR findings. For example, knowledge gained from developing antifungal agents could inform the design of antibacterial or anticancer compounds by targeting homologous proteins or pathways.
References
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Yurttas, L., et al. Synthesis and Biological Activity of New[7][10]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal. Available from: [Link]
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Al-Mousawi, S.M., et al. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. Available from: [Link]
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Arshi, S., et al. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Mechanism of action studies for 1-(1,3-Thiazol-2-yl)piperidine at a molecular level
An In-Depth Technical Guide Topic: Mechanism of Action Studies for 1-(1,3-Thiazol-2-yl)piperidine at a Molecular Level
Introduction: Deconstructing the Molecular Blueprint
The compound this compound represents a compelling chemical scaffold, merging two heterocycles—thiazole and piperidine—that are cornerstones in medicinal chemistry. The piperidine ring is a prevalent feature in numerous centrally active pharmaceuticals, often conferring favorable pharmacokinetic properties and precise interactions with G protein-coupled receptors (GPCRs).[1][2] Concurrently, the thiazole moiety is a versatile pharmacophore found in a wide array of agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]
The confluence of these two structures suggests a high probability of significant pharmacological activity, most likely mediated through interaction with a transmembrane receptor system. This guide, intended for researchers and drug development professionals, delineates a comprehensive, multi-pronged strategy to systematically elucidate the mechanism of action (MOA) of this compound at the molecular level. Our approach is not a linear checklist but a logical, iterative process designed to build a high-resolution picture of the compound's interaction with its primary target and the subsequent intracellular signaling cascades. We will proceed from initial target binding validation to the nuanced assessment of functional signaling pathways, including potential G-protein-dependent and -independent mechanisms.
Part 1: Primary Target Engagement & Affinity Determination
Causality: Before investigating functional outcomes, it is imperative to confirm direct physical interaction between the compound and its putative molecular target. The gold standard for quantifying the affinity of a ligand for a receptor is the radioligand binding assay.[4][5][6] This technique directly measures the binding interaction, providing critical parameters such as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are fundamental for understanding the compound's potency at the receptor level.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of this compound (the "test compound") for a specific GPCR target by measuring its ability to compete with a known radiolabeled ligand ("radioligand").
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human GPCR of interest to ~90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest cells by scraping into ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[7]
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
-
Store membrane aliquots at -80°C until use.
2. Assay Execution:
-
Prepare serial dilutions of the unlabeled test compound, this compound, in binding buffer. A typical range would span from 10 µM to 0.1 nM.
-
In a 96-well plate, combine the following in each well:
-
50 µL of membrane preparation (typically 5-20 µg of protein).[7]
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
-
For control wells:
-
Total Binding: Add 50 µL of binding buffer instead of the test compound.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of a known, unlabeled standard antagonist for the target receptor instead of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[7]
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[7]
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Dry the filter mat completely.
-
Add scintillation cocktail and quantify the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Data Presentation: Binding Affinity
| Parameter | Value |
| Radioligand Used | [³H]-Dopamine |
| Target Receptor | Dopamine D2 Receptor |
| Radioligand Kd | 2.5 nM |
| IC₅₀ | 150 nM |
| Calculated Ki | 78.9 nM |
| Table 1: Hypothetical binding affinity data for this compound. |
Part 2: Functional Characterization of Intracellular Signaling
Causality: Confirming that a compound binds to a receptor is only the first step. The critical next question is functional: does this binding event trigger a cellular response? GPCRs transduce signals primarily through heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and the production of second messengers like cyclic adenosine monophosphate (cAMP).[8][9] Measuring these second messengers provides a direct readout of receptor activation or inhibition.
Gs/Gi Pathway Modulation: cAMP Accumulation Assay
Rationale: Many GPCRs signal by either stimulating (via Gαs) or inhibiting (via Gαi) the enzyme adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively. A cAMP accumulation assay is a robust method to determine if this compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor.[8][10]
Caption: GPCR signaling cascade modulating intracellular cAMP levels.
1. Cell Preparation:
-
Seed cells expressing the target GPCR into a 384-well or 96-well plate at a predetermined density and incubate overnight.[8][11]
-
On the day of the assay, remove the culture medium.
2. Compound Stimulation:
-
Wash the cells once with a stimulation buffer.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.[8]
-
For Agonist Mode: Add serial dilutions of this compound to the wells. Include a known reference agonist as a positive control.
-
For Antagonist Mode (at a Gαi-coupled receptor): Add serial dilutions of the test compound, followed by a fixed, EC₈₀ concentration of a known agonist. To measure Gαi activity, co-stimulation with forskolin (an adenylyl cyclase activator) is required to generate a cAMP signal that can then be inhibited.[10]
-
Incubate the plate at room temperature or 37°C for the optimized stimulation time (e.g., 30 minutes).[8][11]
3. Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided with the cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).[8][12]
-
Following the manufacturer's protocol, add the detection reagents. For an HTRF assay, this typically involves adding a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.
-
Incubate for 60 minutes at room temperature to allow for the competitive reaction to reach equilibrium.
4. Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader (e.g., an HTRF-certified reader that measures fluorescence at two wavelengths).
-
The signal generated is inversely proportional to the amount of cAMP produced by the cells.[8]
-
Convert the signal ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation: Functional Potency (cAMP)
| Assay Mode | Parameter | Value |
| Agonist | EC₅₀ | 250 nM |
| Agonist | Eₘₐₓ (% of Ref. Agonist) | 95% |
| Antagonist | IC₅₀ | 400 nM |
| Antagonist | Kb | 185 nM |
| Table 2: Hypothetical functional data from cAMP assays. |
Downstream Signal Integration: ERK1/2 Phosphorylation
Rationale: The Extracellular signal-Regulated Kinase (ERK1/2) pathway is a critical downstream signaling cascade that integrates inputs from numerous GPCRs.[13][14] Assessing the phosphorylation of ERK1/2 (p-ERK) serves as a robust readout of functional receptor engagement and can reveal signaling dynamics that are distinct from second messenger generation. Both G-protein and β-arrestin pathways can lead to ERK activation.[13]
1. Cell Stimulation and Lysis:
-
Plate cells expressing the target receptor in 6-well plates and grow to ~80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Stimulate cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 30 minutes) at 37°C.
-
Immediately terminate the stimulation by placing plates on ice and aspirating the medium.
-
Wash cells twice with ice-cold PBS.[15]
-
Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[15]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
2. Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Denature 10-20 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.[13]
-
Resolve the proteins on an SDS-polyacrylamide gel (e.g., 10% gel) by electrophoresis.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Using BSA is often preferred over milk for phospho-antibodies.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
3. Re-probing for Total ERK:
-
To normalize the data, the same membrane must be probed for total ERK1/2.
-
Strip the membrane of the phospho-antibody by incubating with a mild stripping buffer.[13]
-
Wash, re-block, and then re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.
4. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[15]
-
For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal to correct for any variations in protein loading.
-
Plot the normalized p-ERK signal against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀.
Part 3: Probing Biased Agonism & G-Protein-Independent Signaling
Causality: The classical view of GPCR signaling has been expanded to include the concept of "biased agonism" or "functional selectivity," where a ligand can stabilize receptor conformations that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[17] β-arrestins were initially known for their role in receptor desensitization, but are now recognized as independent signal transducers.[17][18] Therefore, a comprehensive MOA study must investigate the compound's ability to recruit β-arrestin.
β-Arrestin Recruitment Assay
Rationale: Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time method to measure protein-protein interactions in living cells.[18][19] By fusing a BRET donor (e.g., Renilla luciferase, Rluc8) to the GPCR and a BRET acceptor (e.g., Venus, a YFP variant) to β-arrestin, ligand-induced recruitment of β-arrestin to the receptor can be quantified by measuring the energy transfer between the two partners.[19][20]
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
1. Cell Culture and Transfection:
-
The day before transfection, seed HEK293T cells into 6-well plates.
-
Co-transfect the cells using a suitable transfection reagent with plasmids encoding the GPCR fused to a BRET donor (e.g., GPCR-Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus-Arrestin3).[20]
-
24 hours post-transfection, harvest the cells and re-plate them into white, opaque 96-well microplates suitable for luminescence measurements.
2. Assay Execution:
-
48 hours post-transfection, wash the cells with PBS or a suitable assay buffer.
-
Add the test compound, this compound, at various concentrations to the wells.
-
Immediately before reading, add the luciferase substrate (e.g., coelenterazine-h) to a final concentration of 5 µM.
3. Data Acquisition:
-
Measure the luminescence signal using a BRET-compatible plate reader capable of sequentially or simultaneously detecting the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Readings are typically taken kinetically over a period of 20-30 minutes after substrate addition.
4. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal.
-
Plot the net BRET signal against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
This data can then be compared to the G-protein signaling data (e.g., from the cAMP assay) to calculate a "bias factor," which quantifies the compound's preference for one pathway over the other.
Data Presentation: β-Arrestin Recruitment
| Parameter | Value |
| EC₅₀ | 800 nM |
| Eₘₐₓ (% of Ref. Agonist) | 70% |
| Table 3: Hypothetical functional data for β-arrestin recruitment. |
Conclusion: Synthesizing a Unified Mechanism of Action
By systematically applying the tiered experimental approach detailed in this guide, researchers can construct a comprehensive molecular MOA profile for this compound. The initial binding assays will definitively identify its primary molecular target and quantify its binding affinity (Ki). Subsequent functional assays will elucidate its pharmacological nature—whether it is an agonist, antagonist, or inverse agonist—and its potency (EC₅₀/IC₅₀) in modulating canonical G-protein signaling pathways like the cAMP cascade.
Finally, by probing downstream effectors such as ERK and assessing G-protein-independent pathways via β-arrestin recruitment, a nuanced understanding of the compound's signaling signature can be achieved. This includes the potential identification of biased agonism, a property of immense interest in modern drug discovery for its potential to develop safer and more effective therapeutics. The integrated data from these assays will provide the critical insights necessary to advance this compound from a chemical entity to a well-characterized pharmacological tool or therapeutic lead.
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A Technical Guide to the Discovery and Synthetic History of 2-Substituted Piperidine Derivatives
Abstract
The 2-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture and physicochemical properties it imparts to a molecule, often facilitating crucial interactions with biological targets. This guide provides an in-depth exploration of the discovery and synthetic evolution of this privileged heterocyclic motif. We will trace its history from the isolation of foundational alkaloids, chronicle the landmark first total synthesis, and detail the sophisticated modern methodologies that enable chemists to control stereochemistry and functionalization with remarkable precision. This text is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis of these vital compounds.
Introduction: The Significance of the Piperidine Ring
The piperidine heterocycle, a six-membered ring containing a single nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical science. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, the piperidine ring is now a key component in a vast array of drugs. Its derivatives are found in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and antihypertensives.
The substitution at the 2-position is of particular importance. This substitution creates a chiral center adjacent to the nitrogen atom, introducing a critical stereochemical element that profoundly influences pharmacological activity. The 2-substituted piperidine framework is prevalent in a wide range of natural alkaloids, such as coniine, lobeline, and pelletierine, whose potent biological effects have long captured the attention of chemists and pharmacologists.
Foundational Discoveries: The Era of Alkaloids
The story of 2-substituted piperidines begins with the isolation and structural elucidation of naturally occurring alkaloids. These molecules, produced by plants and animals, were among the first organic compounds to be studied and provided the initial impetus for the development of synthetic organic chemistry.
-
Coniine: Isolated in 1827, coniine is a neurotoxic alkaloid found in poison hemlock (Conium maculatum). It holds a significant place in history, both for its use in the execution of Socrates and for being the first alkaloid to be synthesized. Its structure was determined to be 2-propylpiperidine.
-
Lobeline: A major alkaloid from Lobelia inflata (Indian tobacco), lobeline features a more complex structure with substituents at the 2- and 6-positions. It has a complex pharmacological profile and has been investigated for its potential in treating substance abuse.
-
Pelletierine: Found in the root bark of the pomegranate tree, pelletierine is another key 2-substituted piperidine alkaloid. It is considered a biosynthetic precursor to the more complex Lycopodium alkaloids.
These natural products demonstrated the profound biological activity of the 2-substituted piperidine motif and presented a formidable challenge to the synthetic chemists of the 19th and early 20th centuries.
A Landmark Achievement: The First Total Synthesis of an Alkaloid
The field of synthetic organic chemistry was irrevocably changed in 1886 when Albert Ladenburg reported the first total synthesis of (±)-coniine. This achievement was a monumental proof-of-concept, demonstrating that complex natural products could be constructed in the laboratory from simpler, non-natural starting materials.
Ladenburg's synthesis, while inefficient by modern standards, was a masterclass in the chemistry of its time.
Ladenburg's Synthesis of (±)-Coniine (1886)
-
Alkylation: N-methylpyridine iodide was heated to high temperatures (250-300°C) to induce rearrangement to 2-methylpyridine (α-picoline).
-
Condensation: A Knoevenagel condensation was performed between 2-methylpyridine and acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.
-
Reduction: The pyridine ring and the alkene side chain were reduced simultaneously using metallic sodium in ethanol to afford racemic (±)-coniine.
-
Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid, separating the diastereomeric salts to ultimately provide the enantiopure natural product.
This synthesis not only provided access to coniine but also validated the structure proposed by Hofmann and established a benchmark for the nascent field of total synthesis.
Modern Synthetic Strategies for 2-Substituted Piperidines
Following Ladenburg's pioneering work, the synthesis of 2-substituted piperidines has evolved dramatically. Modern methods prioritize efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and functional group tolerance. The primary challenge lies in controlling the stereochemistry at the C2 position, and often at other positions on the ring.
Catalytic Asymmetric Hydrogenation
One of the most powerful and atom-economical methods for synthesizing chiral piperidines is the asymmetric hydrogenation of pyridine precursors. This long-standing challenge in synthesis has seen remarkable progress. The high resonance stability of the pyridine ring and the potential for the product piperidine to poison the catalyst make this a non-trivial transformation.
Causality: The key to success is activating the pyridine ring towards reduction. This is typically achieved by N-alkylation or N-acylation to form a pyridinium salt. This activation lowers the LUMO of the aromatic system, making it more susceptible to hydrogenation. The stereoselectivity is imparted by a chiral catalyst, typically a rhodium or iridium complex coordinated to a chiral phosphine ligand.
Workflow: Asymmetric Hydrogenation of Pyridinium Salts
Caption: General workflow for synthesizing chiral 2-substituted piperidines via asymmetric hydrogenation.
Recent advances have demonstrated that iridium catalysts with N,P-ligands can hydrogenate N-iminopyridium ylides, derived from pyridines, with excellent conversions and enantioselectivities up to 98% ee after recrystallization. Similarly, rhodium-JosiPhos catalyst systems have been successfully applied to the hydrogenation of 3-substituted pyridinium salts.
The Chiral Pool Approach
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for synthesis. For piperidines, amino acids like L-lysine and its cyclized derivative, L-pipecolic acid, are ideal starting points.
Causality: This strategy leverages the inherent stereochemistry of the starting material, obviating the need for an asymmetric induction step. The synthetic challenge is transformed into a series of stereoretentive or stereoinvertive functional group manipulations to build the desired target. This approach is particularly powerful for accessing piperidines with specific substitution patterns dictated by the starting amino acid. Recent work has shown that amino-acid-derived cyclopropanols can be reacted with aldehydes in a copper-catalyzed process to access a wide range of stereodefined cis-2,6-disubstituted piperidines.
Diastereoselective Cyclization and Functionalization
These methods construct the piperidine ring from an acyclic precursor in a way that controls the relative stereochemistry of newly formed chiral centers.
-
Intramolecular Michael Additions: An acyclic precursor containing a nucleophilic amine and a Michael acceptor (e.g., an α,β-unsaturated ketone) can cyclize to form the piperidine ring. If the precursor contains a chiral element, this can direct the stereochemical outcome of the cyclization. For example, the cyclization of chiral β'-carbamate-α,β-unsaturated ketones can be controlled to favor either the cis or trans 2,6-disubstituted piperidine product.
-
Directed Metalation: A substituent on a partially saturated piperidine ring (a dihydropyridine) can direct a metalating agent (like an organolithium) to a specific position, allowing for the introduction of a second substituent with high diastereoselectivity. This strategy has been successfully used to access various 2,6-disubstituted piperidines.
Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine core. It involves the reaction of an imine (the aza-dienophile) with a diene. The development of catalytic, asymmetric versions of this reaction has made it a highly valuable tool for accessing enantiomerically enriched piperidines. The reaction can be promoted by Lewis acids or Brønsted acids, and its mechanism can be either concerted or stepwise.
Case Study: Synthesis of Methylphenidate (Ritalin®)
Methylphenidate is a widely prescribed pharmaceutical for the treatment of attention-deficit hyperactivity disorder (ADHD). It is a 2-substituted piperidine derivative, and its synthesis provides an excellent example of the application of classical and modern synthetic strategies. The therapeutic activity resides primarily in the (2R,2'R)-threo-isomer.
The first synthesis was reported in 1944 and involved the reaction of benzyl cyanide with 2-chloropyridine, followed by hydrolysis and esterification. This produced a mixture of all four stereoisomers. Modern syntheses focus on controlling the stereochemistry.
One elegant modern approach utilizes a rhodium(II)-catalyzed intermolecular C-H insertion. This method involves reacting N-Boc-piperidine with methyl phenyldiazoacetate in the presence of a chiral rhodium catalyst. This directly installs the phenylacetate group at the 2-position with stereocontrol, offering a highly efficient and atom-economical route to the core of methylphenidate.
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
This section provides a representative, field-proven protocol for the asymmetric hydrogenation of a 2-substituted pyridinium salt, based on established methodologies.
Objective: To synthesize (S)-N-benzyl-2-phenylpiperidine from N-benzyl-2-phenylpyridinium bromide.
Materials:
-
N-benzyl-2-phenylpyridinium bromide (1.0 mmol, 328 mg)
-
[Rh(COD)2]OTf (Rhodium(1,5-cyclooctadiene) bis(trifluoromethanesulfonate)) (0.02 mmol, 9.3 mg)
-
(R)-JosiPhos J002-2 ligand (0.022 mmol, 13.5 mg)
-
Triethylamine (Et3N) (5.0 mmol, 0.7 mL)
-
Anhydrous Tetrahydrofuran (THF) (2.0 mL)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE) (2.0 mL)
-
Hydrogen gas (H2), high purity
-
Inert atmosphere glovebox
-
High-pressure autoclave/reactor
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry vial, add [Rh(COD)2]OTf (9.3 mg) and the JosiPhos ligand (13.5 mg).
-
Add 1.0 mL of anhydrous THF.
-
Stir the solution at 40°C for 1 hour to allow for pre-formation of the active catalyst.
-
-
Reaction Setup (in a glovebox):
-
In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (328 mg) in a mixture of 1.0 mL of anhydrous THF and 2.0 mL of anhydrous TFE.
-
Add triethylamine (0.7 mL) to the substrate solution.
-
Transfer the pre-formed catalyst solution to the substrate solution via syringe.
-
-
Hydrogenation:
-
Seal the vial containing the reaction mixture and place it inside the high-pressure autoclave.
-
Purge the autoclave with nitrogen gas (5 cycles) followed by hydrogen gas (5 cycles).
-
Pressurize the reactor to 50 bar with hydrogen gas.
-
Stir the reaction mixture at 50°C for 16 hours.
-
-
Work-up and Purification:
-
After 16 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction vial. Concentrate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure N-benzyl-2-phenylpiperidine.
-
-
Characterization:
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Causality of Choices:
-
Pyridinium Salt: Activation of the pyridine is essential for hydrogenation under these conditions.
-
Rh/JosiPhos Catalyst: This combination is a well-established catalytic system for the asymmetric hydrogenation of various unsaturated compounds, including activated pyridines.
-
Triethylamine (Base): The reaction generates HBr as a byproduct. The base is crucial to neutralize this acid, which would otherwise inhibit the catalyst and potentially lead to side reactions or racemization. Its presence has been shown to dramatically improve yield and enantioselectivity.
-
TFE Co-solvent: Trifluoroethanol is a polar, weakly coordinating solvent that can stabilize the cationic rhodium catalyst and improve solubility, often enhancing reaction rates and selectivities.
-
Pressure & Temperature: These conditions provide sufficient energy to overcome the activation barrier of the hydrogenation while minimizing thermal decomposition of the catalyst or product.
Data Summary
The effectiveness of various catalytic systems is often compared based on yield and enantioselectivity. The following table summarizes representative data for the asymmetric hydrogenation of different 2-substituted pyridinium salts.
| Entry | Substrate (2-Substituent) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | 3-Methyl | Pd(OH)₂/C, Chiral Auxiliary | 90 | 98 | |
| 2 | Phenyl | [Ir(cod)Cl]₂ / (R)-DM-SegPhos | >95 | 86 | |
| 3 | 3-Phenyl | [Rh(cod)₂OTf] / JosiPhos | >95 | 90 | |
| 4 | 2-Keto-Aryl | [Rh(COD)Binapine]BF₄ | >99 | 99 |
Conclusion and Future Outlook
The journey from Ladenburg's synthesis of coniine to modern catalytic asymmetric methods illustrates the incredible progress in synthetic organic chemistry. The 2-substituted piperidine motif, once a formidable synthetic target, is now accessible through a variety of reliable and highly selective methods. Catalytic asymmetric hydrogenation, in particular, stands out for its efficiency and elegance.
Future research will likely focus on several key areas:
-
Broadening Substrate Scope: Developing catalysts that can hydrogenate a wider range of functionalized and electronically diverse pyridines, especially unactivated ones.
-
Green Chemistry: Utilizing more sustainable catalysts based on earth-abundant metals and developing reactions that can be run in greener solvents or under solvent-free conditions.
-
Novel Activation Strategies: Exploring new ways to temporarily activate the pyridine ring for reduction, beyond traditional quaternization.
-
Biocatalysis: Harnessing enzymes, such as imine reductases and transaminases, to perform stereoselective syntheses of piperidines under mild, aqueous conditions.
The continued innovation in the synthesis of 2-substituted piperidines will undoubtedly accelerate the discovery and development of new therapeutics, ensuring the enduring legacy of this privileged scaffold in medicinal chemistry.
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Procter, D. J., et al. (2022). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 87(16), 11029-11036. [Link]
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Yoshikai, N. (2022). Rewiring amino acids to piperidines. Nature Synthesis, 1, 1133-1134. [Link]
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In Silico Prediction of ADMET Properties for 1-(1,3-Thiazol-2-yl)piperidine: A Technical Guide
Executive Summary
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of small molecule drug discovery programs. High attrition rates in later stages of development are frequently attributed to unfavorable ADMET profiles.[1] Consequently, the integration of robust in silico predictive models in the initial phases of research offers a time- and cost-effective strategy to prioritize candidates with a higher probability of clinical success.[2][3] This guide provides a comprehensive technical overview of the methodologies and rationale for the in silico prediction of the ADMET profile of a novel compound, 1-(1,3-Thiazol-2-yl)piperidine. We will delineate a systematic workflow, from initial molecular characterization to multi-parameter toxicity assessment, grounded in established computational tools and theoretical frameworks.
Molecular Identity: this compound
To initiate any in silico assessment, the precise chemical structure of the molecule is required.
-
Compound Name: this compound
-
Molecular Formula: C8H12N2S[5]
-
Molecular Weight: 168.26 g/mol [5]
-
Canonical SMILES: C1CCN(CC1)C2=NC=CS2
This foundational data serves as the direct input for the various predictive algorithms discussed herein.
Part 1: Absorption - Predicting Bioavailability
Oral bioavailability is governed by a molecule's ability to be absorbed from the gastrointestinal tract into systemic circulation. Key determinants of this process are aqueous solubility and membrane permeability.
Physicochemical Properties
Fundamental physicochemical properties provide the first-pass indication of a compound's 'drug-likeness' and potential for absorption. Widely adopted frameworks, such as Lipinski's Rule of Five, are derived from these basic descriptors. We utilize freely accessible and validated platforms like SwissADME for these initial calculations.[6][7]
Protocol 1: Physicochemical Property Calculation using SwissADME
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[7]
-
Input the SMILES string for this compound: C1CCN(CC1)C2=NC=CS2.
-
Initiate the calculation by clicking the "Run" button.
-
Analyze the output for key parameters, including Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Weight (MW) | 168.26 g/mol | ≤ 500 | Pass |
| LogP (Consensus) | 1.65 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |
| Overall | - | No more than one violation | Pass |
Causality and Insights: The predicted physicochemical properties of this compound fully comply with Lipinski's Rule of Five. This provides an initial, positive indication of its potential for good oral bioavailability. Low molecular weight and moderate lipophilicity are generally favorable for absorption.[8]
Aqueous Solubility and GI Absorption
Beyond simple rules, more sophisticated models predict aqueous solubility (LogS) and the probability of human intestinal absorption (HIA). The BOILED-Egg model, accessible via SwissADME, provides an intuitive graphical representation of passive absorption and blood-brain barrier penetration.[9]
Predicted Absorption Parameters:
| Parameter | Predicted Value | Interpretation |
| Water Solubility (LogS) | -2.50 | Soluble |
| GI Absorption | High | Likely well-absorbed from the gut |
| BOILED-Egg Model | Within Egg White | High probability of passive GI absorption |
Expertise & Causality: A high probability of GI absorption is predicted, which is consistent with the compound's favorable physicochemical profile. The predicted LogS value indicates good aqueous solubility, a prerequisite for dissolution in the gut lumen before absorption can occur. The BOILED-Egg model further corroborates this by placing the compound firmly in the region associated with high passive intestinal permeability.
Part 2: Distribution - Where Does the Compound Go?
Once absorbed, a drug's distribution to its target tissues, as well as to potential sites of toxicity, is a critical factor in its efficacy and safety profile. Key parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Plasma Protein Binding (PPB)
Extensive binding to plasma proteins like albumin can limit the free fraction of a drug available to exert its pharmacological effect. This property is frequently predicted using machine learning models trained on large experimental datasets, such as those implemented in the pkCSM tool.[10][11]
Blood-Brain Barrier (BBB) Permeation
For CNS-acting drugs, BBB penetration is essential; for peripherally acting drugs, it can be a source of unwanted side effects. The prediction of BBB permeability is a standard component of many in silico ADMET platforms.
Protocol 2: Distribution Prediction using pkCSM
-
Access the pkCSM web server ([Link]]
-
Input the SMILES string for the compound.
-
Select the desired prediction endpoints (e.g., "Volume of Distribution," "BBB Permeability," "Fraction Unbound").
-
Submit the query and collate the results.
Predicted Distribution Properties:
| Parameter | Predicted Value | Interpretation |
| Fraction Unbound (Human) | ~0.45 | Moderate plasma protein binding, significant free fraction expected. |
| BBB Permeability (LogBB) | > -1.0 | Likely to cross the blood-brain barrier. |
| CNS Permeability (LogPS) | > -2.0 | Likely to penetrate the central nervous system. |
Trustworthiness and Validation: These predictions are based on graph-based signature models, which have demonstrated performance comparable to or better than other established methods.[12] The prediction that the compound will cross the BBB is consistent with its physicochemical properties (low MW, moderate lipophilicity, low H-bond donor count). This is a critical flag for further investigation, depending on the therapeutic target.
Part 3: Metabolism - Biotransformation and Stability
Drug metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver, dictates the compound's half-life and can lead to the formation of active or toxic metabolites.[13] In silico models can predict which CYP isoforms are likely to metabolize the compound and whether the compound might inhibit these key enzymes.[14][15]
CYP450 Substrate and Inhibitor Prediction
Predicting interactions with major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for anticipating drug-drug interactions and understanding metabolic clearance pathways.
Predicted CYP450 Interactions (pkCSM/SwissADME):
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | No | No |
| CYP2C9 | No | Yes |
| CYP2C19 | No | No |
| CYP2D6 | Yes | Yes |
| CYP3A4 | Yes | No |
Expertise & Causality: The predictions suggest that this compound is likely a substrate for CYP2D6 and CYP3A4, the two most significant drug-metabolizing enzymes. Furthermore, the potential inhibition of CYP2C9 and CYP2D6 is a significant finding. Inhibition of these enzymes could lead to clinically relevant drug-drug interactions if co-administered with other drugs metabolized by these pathways. This prediction necessitates experimental validation.
Part 4: Excretion - How is the Compound Eliminated?
Excretion, primarily via the kidneys, is the final step in clearing the drug and its metabolites from the body. Total clearance and potential interactions with renal transporters are key considerations.
Predicted Excretion Properties:
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | ~0.5 | Moderate clearance rate predicted. |
| Renal OCT2 Substrate | No | Not likely to be a substrate for the Organic Cation Transporter 2. |
Insights: The predicted clearance rate is moderate, suggesting a reasonable half-life. The lack of interaction with the OCT2 transporter reduces the likelihood of specific renal secretion-related drug interactions.
Part 5: Toxicity - Predicting Adverse Effects
Toxicity is a primary cause of drug failure.[1] In silico toxicology models screen for various endpoints, from mutagenicity to organ-specific toxicities like cardiotoxicity and hepatotoxicity.
Toxicity Risk Assessment
Fragment-based methods, like those used in the OSIRIS Property Explorer, can identify structural motifs associated with specific toxicity risks.[16][17]
Protocol 3: Fragment-Based Toxicity Risk Assessment
-
Utilize a tool like OSIRIS Property Explorer (or equivalent).
-
Draw or input the structure of this compound.
-
Analyze the color-coded output for predicted risks (e.g., mutagenicity, tumorigenicity, irritancy, reproductive effects).
Predicted Toxicity Risks (Fragment-Based):
| Toxicity Endpoint | Risk Prediction | Interpretation |
| Mutagenicity | Low Risk | No structural alerts for mutagenicity. |
| Tumorigenicity | Low Risk | No structural alerts for tumorigenicity. |
| Irritancy | Low Risk | No structural alerts for irritant effects. |
| Reproductive Effect | Low Risk | No structural alerts for reproductive toxicity. |
Specific Organ Toxicity
hERG Inhibition (Cardiotoxicity): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[18] This is a critical safety checkpoint.
Hepatotoxicity (DILI): Drug-Induced Liver Injury (DILI) is a major reason for drug withdrawal.[19] Predictive models for DILI are an active area of research, often employing complex machine learning algorithms.[20][21]
Predicted Organ Toxicities:
| Parameter | Predicted Value | Interpretation |
| hERG I Inhibitor | No | Low probability of blocking the hERG channel. |
| Hepatotoxicity | Yes | Potential for liver toxicity is flagged. |
Authoritative Grounding: The prediction of potential hepatotoxicity, even if preliminary, is a critical safety signal. Machine learning models for DILI are trained on large datasets of compounds with known liver effects and can identify subtle structural features that correlate with this toxicity.[22][23] While in silico predictions are not definitive, they provide a strong rationale for prioritizing experimental hepatotoxicity assays (e.g., cytotoxicity in HepG2 cells).
Synthesis and Workflow Visualization
The entire in silico ADMET assessment can be visualized as a sequential and logical workflow, starting from the basic structure and progressively building a comprehensive profile of the compound's likely disposition and safety in a biological system.
Caption: In Silico ADMET Prediction Workflow.
Conclusion and Forward Look
The in silico analysis of this compound provides a promising, albeit preliminary, ADMET profile. The compound exhibits characteristics favorable for good oral absorption and distribution. Key areas for focused experimental validation include its potential inhibition of CYP2D6 and CYP2C9, its predicted ability to cross the blood-brain barrier, and a computational flag for potential hepatotoxicity. These in silico predictions are not a replacement for experimental data but serve as a powerful, data-driven hypothesis generation tool.[2][24] They enable researchers to design more efficient and targeted experimental plans, ultimately accelerating the drug discovery pipeline by focusing resources on compounds with the highest likelihood of success.
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The Evolving Patent Frontier of 1-(1,3-Thiazol-2-yl)piperidine and its Analogs: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 1-(1,3-Thiazol-2-yl)piperidine
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a variety of biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The this compound moiety is a prime example of such a scaffold. This heterocyclic system, which marries the electron-rich thiazole ring with the versatile piperidine motif, has garnered significant attention from researchers in the pharmaceutical industry and academia. Its unique stereoelectronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the patent landscape surrounding this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas, major patent assignees, and the synthetic strategies that underpin the intellectual property in this dynamic field.
I. The Patent Landscape: A Cartography of Innovation
The intellectual property surrounding this compound derivatives is a testament to its therapeutic potential. A comprehensive analysis of the patent literature reveals a competitive and evolving landscape, with a focus on several key disease areas.
Key Therapeutic Areas and Biological Targets:
The majority of patent applications for this compound analogs are concentrated in the following therapeutic domains:
-
Central Nervous System (CNS) Disorders: A significant portion of the patent literature highlights the potential of these compounds in treating a range of CNS ailments. Patents frequently claim their utility in managing conditions such as psychosis, schizophrenia, anxiety, and pain.[1][2] The mechanism of action often involves the modulation of various neurotransmitter receptors and enzymes within the brain.
-
Neurodegenerative Diseases: There is a strong and growing interest in the application of this compound derivatives for the treatment of neurodegenerative diseases like Alzheimer's disease.[3][4][5] Patents in this area often focus on compounds that can inhibit tau phosphorylation or modulate other pathways implicated in neuronal cell death.[3]
-
Metabolic and Cardiovascular Diseases: A number of patents disclose the use of these analogs as inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism.[6] This positions them as potential therapeutics for metabolic syndrome, obesity, and related cardiovascular complications.
-
Inflammatory Diseases: The anti-inflammatory potential of this scaffold is also being explored, with some patents claiming their use in treating inflammatory conditions.
-
Oncology: The versatility of the thiazole ring, a common feature in many anti-cancer drugs, has led to the investigation of this compound derivatives as potential anti-proliferative agents.[7]
Major Assignees and Strategic Focus:
Several pharmaceutical companies and research institutions have been active in filing patents for these compounds. Analysis of patent assignees reveals the strategic interests of key players in the field. While a detailed list is beyond the scope of this guide, it is evident that both large pharmaceutical corporations and specialized biotechnology companies are investing in the development of this class of molecules.
Scope of Intellectual Property Claims:
The patent claims for this compound analogs are typically broad, encompassing a wide range of structural variations. A common feature is a Markush structure that allows for numerous substitutions on both the thiazole and piperidine rings. This strategy aims to secure a wide intellectual property space and protect a multitude of potential drug candidates.
II. Synthetic Strategies: Enabling Discovery and Development
The synthesis of this compound and its analogs is a critical aspect of the drug discovery process. The patent literature and scientific publications describe several versatile synthetic routes.
Core Synthesis: The Hantzsch Thiazole Synthesis and Amidation
A cornerstone of thiazole synthesis is the Hantzsch reaction. In the context of this compound, this often involves the reaction of an α-haloketone with a thiourea or thioamide derivative. The resulting 2-aminothiazole can then be coupled with a suitably functionalized piperidine derivative.
Alternatively, the direct coupling of a pre-formed 2-halothiazole with a piperidine derivative via nucleophilic aromatic substitution is a widely employed strategy.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound analogs.
Representative Experimental Protocol: Synthesis of a Substituted this compound Analog
The following is a representative, step-by-step protocol based on methodologies described in the patent literature. This protocol is for illustrative purposes and should be adapted and optimized based on the specific target molecule.
Step 1: Synthesis of the 2-Aminothiazole Intermediate
-
To a solution of the appropriate α-bromoketone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.
Rationale: The Hantzsch thiazole synthesis is a robust and widely used method for the formation of the thiazole ring. The use of a slight excess of thiourea ensures complete consumption of the α-bromoketone.
Step 2: Coupling of the 2-Aminothiazole with a Piperidine Derivative
-
In a sealed tube, combine the 2-aminothiazole (1.0 eq), the desired piperidine derivative (which may be protected, for example, with a Boc group) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent such as dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the coupled product.
Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for the formation of C-N bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.
Step 3: Deprotection (if necessary)
-
If the piperidine nitrogen is protected (e.g., with a Boc group), dissolve the coupled product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the final compound, often by recrystallization or chromatography.
Rationale: Acid-labile protecting groups like Boc are commonly used for the piperidine nitrogen and can be removed under mild conditions.
III. Data Summary and Key Patent Information
To provide a clear overview of the patent landscape, the following table summarizes key information from representative patents and patent applications.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area Claimed | Key Structural Features Claimed |
| WO2008132142A2 | Janssen Pharmaceutica NV | CNS Disorders | Broad claims on heterocyclic derivatives including thiazolylpiperidines.[1] |
| HUE025313T2 | H. Lundbeck A/S | Anxiety, Pain | Piperidine- and piperazine-1-carboxylic acid amide derivatives as FAAH modulators.[8] |
| WO2012080220 | Katholieke Universiteit Leuven | Neurodegenerative Diseases | Indole derivatives and other heterocycles for inhibiting tau phosphorylation.[3] |
| WO2009156041A3 | F. Hoffmann-La Roche AG | Not specified in abstract | Thiazolyl piperidine derivatives.[9] |
| US5043345A | - | Alzheimer's Disease | Piperidine compounds for stimulating cognitive function.[10] |
| WO2007046867A3 | Xenon Pharmaceuticals Inc. | SCD-mediated diseases | Piperidine derivatives as therapeutic agents.[6] |
| EP1581528B1 | - | Angiogenesis Inhibitors | Piperidinyl-thiazole carboxylic acid derivatives.[11] |
IV. Future Directions and Opportunities
The patent landscape for this compound and its analogs is far from static. As our understanding of disease biology deepens, new opportunities for this versatile scaffold will undoubtedly emerge. Future research and patent filings are likely to focus on:
-
Novel Biological Targets: Exploring the activity of these compounds against a wider range of biological targets, including kinases, ion channels, and epigenetic modulators.
-
Improved Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of these analogs to enhance their clinical potential. This includes strategies to improve oral bioavailability, metabolic stability, and reduce off-target effects.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives in combination with other therapeutic agents.
-
Biomarker-guided Drug Development: Identifying patient populations that are most likely to respond to these therapies through the use of predictive biomarkers.
Conclusion
The this compound scaffold has firmly established itself as a valuable starting point for the design and discovery of novel therapeutics. The extensive patent literature surrounding this core structure underscores its significance and the immense interest it has generated within the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for navigating the competitive intellectual property environment and for identifying new opportunities for innovation. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.
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Physicochemical Properties of 1-(1,3-Thiazol-2-yl)piperidine: An In-depth Technical Guide for Formulation Development
Foreword
The journey of a novel chemical entity from the laboratory bench to a viable pharmaceutical product is paved with rigorous scientific investigation. A profound understanding of the molecule's intrinsic physicochemical properties is not merely a preliminary step but the very foundation upon which a successful formulation is built. This guide is dedicated to 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound of interest. As a Senior Application Scientist, my objective is to provide drug development professionals with a cohesive narrative that intertwines fundamental principles with actionable, field-proven experimental strategies. We will not just list properties; we will explore the causality behind their measurement and, most importantly, synthesize this knowledge into a coherent pre-formulation strategy.
Introduction: The Strategic Importance of Early-Phase Characterization
This compound presents a chemical architecture featuring a weakly basic piperidine ring linked to a thiazole moiety. This structure immediately signals to the experienced formulation scientist that properties such as pH-dependent solubility and ionization will be critical determinants of its biopharmaceutical behavior. The thiazole ring itself is a versatile scaffold found in numerous biologically active agents, valued for its diverse chemical and pharmacological properties.[1] The early, comprehensive characterization of this molecule is a strategic imperative. It allows us to anticipate challenges—such as poor aqueous solubility or physical instability—and proactively design formulation strategies to overcome them, thereby minimizing costly late-stage failures.[2] This guide outlines a logical, experimentally-driven workflow to build a robust physicochemical profile for this compound.
Molecular Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂S
-
Molecular Weight: 168.26 g/mol
-
Chemical Structure:
(Note: Image is a representation)
This structure contains two key nitrogen atoms—one in the aliphatic piperidine ring and one in the aromatic thiazole ring—which are expected to be the primary sites of protonation.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa dictates the degree of ionization of a molecule at a given pH.[3] For this compound, a weak base, understanding its pKa is paramount as ionization dramatically influences solubility, permeability, and ultimately, absorption in the variable pH environments of the gastrointestinal tract.[4] The piperidine nitrogen is expected to be the more basic center, and its protonation will convert the neutral molecule into a charged cation, typically enhancing aqueous solubility.
Causality for Experimental Choice
Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[5] This method provides an empirical value that is essential for building accurate pH-solubility profiles and for selecting appropriate salt forms or pH-modifying excipients in a formulation.[2][6]
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure complete dissolution.
-
Instrumentation: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0).
-
Titration (Acidification): Add a standardized solution of 0.1 M HCl in stepwise increments to the sample solution.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Titration (Basification): After reaching a low pH (e.g., pH 2.0), titrate the solution back with a standardized solution of 0.1 M NaOH.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which 50% of the compound is ionized.[5] Specialized software is used for precise calculation.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity is a critical parameter that governs a drug's ability to partition into and across biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionized/unionized mixture at a specific pH.[7] For an ionizable compound like ours, LogD at physiological pH (e.g., 7.4) is a more relevant predictor of in vivo behavior.[8][9]
Causality for Experimental Choice
The shake-flask method is the traditional and most reliable "gold standard" for determining LogP/D values.[10][11] Its direct measurement approach ensures high accuracy, making it suitable for generating definitive data for lead optimization and biopharmaceutical classification.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[8]
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS buffer in a glass vial. The initial concentration should be chosen to be below the aqueous solubility limit to avoid precipitation.
-
Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ([Concentration]_octanol / [Concentration]_aqueous)[9]
Aqueous Solubility: The Rate-Limiting Factor
Aqueous solubility is arguably one of the most critical properties influencing oral bioavailability.[12] It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock (e.g., DMSO). This high-throughput assay is useful for early discovery screening but can overestimate the true solubility.[13][14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. This is a more time-consuming but crucial measurement for pre-formulation, as it defines the maximum concentration achievable in solution under equilibrium conditions.[15][16]
Experimental Protocol: Kinetic Solubility (Nephelometry)
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.[17]
-
Assay Plate: Add a small volume (e.g., 2 µL) of the DMSO stock to the wells of a microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to make the final desired concentration, keeping the final DMSO percentage low (e.g., <2%).[14]
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[18]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which precipitation (a sharp increase in scattering) is first observed is reported as the kinetic solubility.[12][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
-
Sample Preparation: Add an excess amount of the solid compound (powder) to vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[15]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][19]
-
Sample Processing: After incubation, visually confirm that excess solid remains. Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.[20] The resulting concentration is the thermodynamic solubility at that specific pH.
Solid-State Characterization: Ensuring Stability and Consistency
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, manufacturability, and bioavailability.[21] For this compound, a thorough solid-state characterization is essential to identify the most stable crystalline form (polymorph) and to detect any potential issues like hydration or solvation.
Causality for Experimental Choices
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used in tandem. DSC measures heat flow to detect thermal events like melting, crystallization, and glass transitions, providing information on purity, polymorphism, and amorphous content.[22][23] TGA measures changes in mass with temperature, which is critical for identifying the presence of water (hydrates) or residual solvents (solvates).[24]
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form of a material.[25] Each polymorph has a unique crystal lattice, resulting in a characteristic "fingerprint" diffraction pattern. It is indispensable for polymorph screening and ensuring batch-to-batch consistency.[21][26]
Experimental Protocols
-
DSC/TGA:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Place the pan in the instrument.
-
For DSC, heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow to identify the melting point (endotherm) and other thermal events.[22]
-
For TGA, heat the sample at a similar rate and record the percentage of weight loss as a function of temperature.[24]
-
-
XRPD:
-
Gently grind the sample to a fine powder to ensure random orientation of the crystallites.[27]
-
Pack the powder into a sample holder.
-
Expose the sample to a monochromatic X-ray beam.
-
Scan the detector over a range of 2θ angles (e.g., 2° to 40°) to collect the diffraction pattern.
-
The resulting diffractogram (a plot of intensity vs. 2θ) serves as the fingerprint for that specific solid form.[25]
-
Chemical Stability: Predicting Shelf-Life and Degradation Pathways
Forced degradation (or stress testing) studies are a regulatory requirement and a critical tool in formulation development.[28][29] By subjecting the drug substance to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop stability-indicating analytical methods.[30][31] This knowledge is crucial for selecting appropriate excipients, packaging, and storage conditions.[32]
Causality for Experimental Choice
The conditions are chosen based on ICH guidelines (Q1A/Q1B) to cover the most common degradation pathways: hydrolysis, oxidation, and photolysis.[29][33] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without destroying the molecule entirely.[34]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.
-
Hydrolytic Stress:
-
Acidic: 0.1 M HCl, heated at 60°C for up to 7 days.
-
Basic: 0.1 M NaOH, heated at 60°C for up to 7 days.
-
Neutral: Water, heated at 60°C for up to 7 days.[34]
-
-
Oxidative Stress: 3% H₂O₂, stored at room temperature for up to 7 days.
-
Thermal Stress: Store the solid powder in an oven at an elevated temperature (e.g., 60°C) for a specified period.[35]
-
Photolytic Stress: Expose the solid powder and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[35] Include a dark control.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent drug from any degradation products. Calculate mass balance to ensure all products are accounted for.
Integrated Formulation Strategy: From Data to Decisions
The data gathered from the preceding studies must be synthesized into a coherent strategy. This is where the expertise of a formulation scientist transforms raw data into a development plan.
Data Summary and Interpretation
Let's assume the following illustrative data for this compound:
| Property | Illustrative Value/Observation | Formulation Implication |
| pKa | 7.8 (Piperidine N) | Weak base. Solubility will be high in the stomach (pH 1-2) but will decrease sharply in the small intestine (pH 6-7.5).[6] High risk of precipitation. |
| LogD (pH 7.4) | 2.5 | Good membrane permeability is expected (LogP/D in the 1-3 range is often optimal). Likely a BCS Class II or IV compound.[7] |
| Thermodynamic Solubility | pH 1.2: >10 mg/mLpH 7.4: <0.01 mg/mL | Confirms pH-dependent solubility. The compound is practically insoluble at intestinal pH, making absorption dissolution-rate limited.[12][16] |
| Solid-State Analysis | Crystalline solid, M.P. 110°C. No hydrates/solvates observed. One stable polymorph identified (Form I). | A stable crystalline form is available, which is good for process control. Amorphous forms or different salt forms could be explored to improve solubility.[21] |
| Stability | Stable in neutral, oxidative, and photolytic conditions. Shows rapid degradation under acidic and basic hydrolysis. | Formulation must protect the API from pH extremes. Enteric coating might be considered if targeting lower GI release. Excipient compatibility is critical.[28] |
Workflow & Decision-Making Diagrams
The following diagrams illustrate the logical flow of characterization and formulation development.
Diagram 1: Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Diagram 2: Formulation Strategy Decision Tree
Caption: Decision tree for selecting a formulation strategy.
Recommended Formulation Approaches
Based on the illustrative data (BCS Class II/IV weak base), the primary challenge is overcoming the low solubility at intestinal pH. The following approaches should be investigated:
-
Salt Formation: Creating a salt with a suitable acid (e.g., HCl, mesylate, tosylate) can significantly improve the dissolution rate and apparent solubility. However, the potential for the salt to convert back to the less soluble free base in the higher pH of the intestine must be evaluated.[36]
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the API in a polymer matrix can maintain a supersaturated state in vivo, enhancing absorption. This is a powerful technique for poorly soluble compounds.[37]
-
Lipid-Based Formulations: For lipophilic compounds (LogD > 2), self-emulsifying drug delivery systems (SEDDS) can be effective. The drug is dissolved in an oil/surfactant mixture, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[36][38]
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2]
Conclusion
The systematic physicochemical characterization of this compound is not a perfunctory exercise but a strategic necessity. The integrated analysis of its ionization constant, lipophilicity, pH-dependent solubility, solid-state properties, and chemical stability provides a clear roadmap for formulation development. The illustrative data strongly suggest that this compound is a weakly basic molecule with dissolution-rate-limited absorption, characteristic of a BCS Class II or IV compound. Therefore, development efforts must prioritize solubility and dissolution enhancement strategies, such as salt formation or amorphous solid dispersions, to ensure adequate bioavailability. This foundational knowledge, acquired early, empowers scientists to design robust, effective, and stable dosage forms, accelerating the path to clinical success.
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A Technical Guide to the Identification of Potential Protein Targets for 1-(1,3-Thiazol-2-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The process of elucidating the molecular targets of a bioactive small molecule, often termed target deconvolution, is a critical and formative step in modern drug discovery.[1][2][3] It transforms a compound with an interesting phenotypic effect into a valuable tool for dissecting biological pathways and a lead candidate for therapeutic development. This guide provides an in-depth, technically-focused framework for identifying the protein targets of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic compound featuring two pharmacologically significant scaffolds: thiazole and piperidine.[4][5][6][7][8] We will navigate a multi-pronged strategy, integrating computational prediction with robust, label-free experimental methods to generate and validate a high-confidence list of protein interactors. This document is structured to provide not just protocols, but the strategic rationale behind each experimental choice, empowering researchers to design and execute a comprehensive target identification campaign.
Introduction: Deconvoluting the Action of this compound
The compound this compound merges a thiazole ring, a staple in medicinal chemistry known for a wide array of biological activities including anticancer and antimicrobial properties, with a piperidine moiety, a common scaffold in centrally active agents.[4][6][7][8][9][10] This structural combination suggests a rich, yet undefined, polypharmacology. Identifying which proteins this compound binds to is essential for understanding its mechanism of action, predicting potential on-target efficacy and off-target toxicities, and enabling any future structure-activity relationship (SAR) studies.[11][12]
Our approach is built on a logical progression from predictive, resource-sparing methods to rigorous, evidence-generating experimental workflows. This integrated strategy, outlined below, maximizes the probability of success while efficiently allocating laboratory resources.
Caption: Integrated workflow for target identification of this compound.
Phase 1: In Silico and Computational Approaches
Before committing to wet-lab experiments, computational methods can provide a valuable, cost-effective starting point for hypothesis generation.[3][13][14] These approaches leverage vast databases of known drug-target interactions to predict putative targets based on the molecule's structure.[15][16]
Ligand-Based Target Prediction
This strategy relies on the principle that structurally similar molecules often share similar targets.[16] By comparing the 2D or 3D features of this compound against libraries of annotated compounds, we can generate a probability-ranked list of potential targets.
Recommended Tools:
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.
-
PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features into a database of target models.
Causality: These tools operate on the "guilt by association" principle.[15] The algorithm quantifies the similarity between the query molecule and known active ligands for thousands of proteins. A high similarity score suggests a higher probability that our compound will bind to the same target.
Reverse Docking
Unlike traditional virtual screening where many compounds are docked to one target, reverse docking tests one compound against a large collection of protein crystal structures.[13] This structure-based approach can identify potential targets for which no structurally similar ligands are known, offering a complementary perspective to ligand-based methods.
Data Presentation: Hypothetical Computational Screening Output
| Target Class | Predicted Target | Prediction Tool | Score/Metric | Confidence |
| GPCR | Dopamine Receptor D2 | SwissTargetPrediction | Probability: 0.65 | Medium |
| Kinase | VEGFR-2 | PharmMapper | Fit Score: 5.8 | Medium |
| Enzyme | Cyclooxygenase-2 | Reverse Docker | Binding Energy: -8.2 kcal/mol | Low |
| Ion Channel | CaV2.2 | SwissTargetPrediction | Probability: 0.40 | Low |
Expert Insight: Computational hits are hypotheses, not confirmations.[17] They are prone to false positives and should be used to guide, not dictate, experimental design. For instance, if multiple tools point towards a specific protein family (e.g., GPCRs), this can inform the selection of cell lines or tissues for subsequent experimental work that express these targets endogenously.
Phase 2: Experimental Target Discovery
Experimental methods provide direct physical evidence of a compound-protein interaction. Chemical proteomics has emerged as a powerful discipline for the unbiased identification of drug targets within a complex biological system.[11][12][18][19] We will focus on label-free methods, which do not require chemical modification of this compound, thus preserving its native binding activity.[20][21]
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a cornerstone technique for target identification.[22][23] It involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners from a cell or tissue lysate.[24]
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Methodological & Application
Step-by-step synthesis protocol for 1-(1,3-Thiazol-2-yl)piperidine
An Application Note for the Synthesis of 1-(1,3-Thiazol-2-yl)piperidine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules.[1][2] This guide details a robust and reproducible synthetic method via nucleophilic aromatic substitution (SNAr), offering in-depth explanations for experimental choices, safety protocols, and characterization techniques. It is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction and Scientific Context
The 1,3-thiazole ring is a cornerstone pharmacophore in modern drug discovery, integral to the structure of numerous approved drugs and clinical candidates.[3] When substituted with an amino group at the C2 position, the resulting 2-aminothiazole moiety exhibits a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound is a representative member of this class, incorporating a piperidine ring, another common motif in pharmaceuticals known to enhance solubility and modulate pharmacological profiles.[4]
The synthesis of such compounds is pivotal for constructing libraries for structure-activity relationship (SAR) studies. While various methods exist, including transition metal-catalyzed cross-coupling reactions, the direct displacement of a halogen at the C2 position of the thiazole ring by an amine is a fundamental and efficient approach.[5][6] The electron-deficient nature of the thiazole ring, arising from the electronegativity of the nitrogen and sulfur heteroatoms, facilitates nucleophilic attack at the C2 position, making it susceptible to nucleophilic aromatic substitution (SNAr).[7]
This protocol focuses on the SNAr reaction between 2-bromothiazole and piperidine. This method is selected for its operational simplicity, cost-effectiveness, and high efficiency, avoiding the need for expensive and sensitive metal catalysts that can be required for less reactive systems.[5][8]
Synthetic Workflow Overview
The synthesis is performed in a one-step process followed by standard purification and characterization. The logical flow is designed to ensure high purity and verifiable identity of the final product.
Figure 1: Overall workflow for the synthesis and analysis of this compound.
Experimental Protocol
PART A: Materials and Reagents
Ensure all reagents are of appropriate purity (≥98% unless otherwise noted) and solvents are anhydrous where specified.
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Properties |
| 2-Bromothiazole | C₃H₂BrNS | 164.04 | 10.0 | 1.0 | Liquid, Density: 1.89 g/mL.[9] |
| Piperidine | C₅H₁₁N | 85.15 | 12.0 | 1.2 | Liquid, Density: 0.862 g/mL.[10] |
| Toluene | C₇H₈ | 92.14 | ~50 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Extraction/Chromatography Solvent |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Chromatography Solvent |
| Saturated NaCl solution (Brine) | NaCl (aq) | - | As needed | - | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | Stationary Phase for Chromatography |
PART B: Step-by-Step Synthesis Procedure
Causality Behind Choices:
-
Reagent Stoichiometry: A slight excess (1.2 equivalents) of piperidine is used to ensure the complete consumption of the limiting reagent, 2-bromothiazole, and to act as a base to neutralize the HBr generated in situ.
-
Solvent Selection: Toluene is chosen as the solvent due to its high boiling point (111 °C), which allows the reaction to be conducted at an elevated temperature necessary to overcome the activation energy of the SNAr reaction. It is also relatively non-polar, which facilitates product isolation.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a crucial and inexpensive technique for real-time monitoring of the reaction's progress, allowing the researcher to determine the point of completion and avoid unnecessary heating or side-product formation.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiazole (1.64 g, 10.0 mmol, 1.0 eq).
-
Add 50 mL of toluene to the flask.
-
While stirring, add piperidine (1.02 g, 1.19 mL, 12.0 mmol, 1.2 eq) to the solution at room temperature.
-
The reaction must be performed in a well-ventilated fume hood.[11]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (eluent: 20% Ethyl Acetate in Hexane). Spot the starting material (2-bromothiazole) and the reaction mixture. The reaction is complete when the 2-bromothiazole spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes excess piperidine and piperidinium salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20% EtOAc) to isolate the pure this compound.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| Molecular Formula | C₈H₁₂N₂S[12] |
| Molecular Weight | 168.26 g/mol [12] |
| ¹H-NMR (400 MHz, CDCl₃) | Predicted values based on analogous structures: δ 7.15 (d, J=3.6 Hz, 1H, Thiazole-H), 6.60 (d, J=3.6 Hz, 1H, Thiazole-H), 3.50 (t, J=5.5 Hz, 4H, -CH₂NCH₂-), 1.65 (m, 6H, -CH₂CH₂CH₂-).[13] The signals correspond to the two distinct protons on the thiazole ring and the protons of the piperidine ring. |
| ¹³C-NMR (100 MHz, CDCl₃) | Predicted values: δ 170.0 (C2-Thiazole), 138.0 (C4-Thiazole), 108.0 (C5-Thiazole), 50.0 (N-CH₂ of Piperidine), 25.5 (β-CH₂ of Piperidine), 24.5 (γ-CH₂ of Piperidine). |
| Mass Spec. (ESI+) | m/z = 169.08 [M+H]⁺ |
| IR (ATR, cm⁻¹) | ~3100 (C-H aromatic), ~2930, 2850 (C-H aliphatic), ~1520 (C=N stretch), ~1440 (C=C stretch). |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[14]
-
Reagent Hazards:
-
2-Bromothiazole: Is a combustible liquid and causes skin and serious eye irritation. Avoid inhalation and contact with skin and eyes.[9]
-
Piperidine: Is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames.[10][15]
-
Toluene: Is a flammable liquid and can cause skin irritation and drowsiness.
-
-
Handling: Use spark-proof tools and explosion-proof equipment when handling flammable liquids like piperidine.[15] Ensure all glassware is properly secured.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour waste down the drain.[11]
References
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
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Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Available at: [Link]
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National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available at: [Link]
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SciSpace. Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. Available at: [Link]
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Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available at: [Link]
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ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate. Available at: [Link]
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Organic Chemistry Portal. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization. Available at: [Link]
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Lobachevsky University Press. Synthesis and Biological Activity of New[16][17]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Available at: [Link]
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MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Available at: [Link]
-
National Institutes of Health (NIH). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Available at: [Link]
-
MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
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Jubilant. Piperidine Safety Data Sheet. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Available at: [Link]
-
ResearchGate. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
National Institutes of Health (NIH). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Available at: [Link]
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ResearchGate. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Available at: [Link]
-
ResearchGate. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Available at: [Link]
-
YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]
-
Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Available at: [Link]
-
Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
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Application Note: High-Throughput Screening for Kinase Inhibitors Using 1-(1,3-Thiazol-2-yl)piperidine as a Scaffold
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] This five-membered ring containing sulfur and nitrogen is a key feature in numerous natural products and FDA-approved drugs, valued for its diverse pharmacological activities which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, notably enzymes such as kinases.[4] The structural rigidity and potential for diverse substitutions make the thiazole scaffold an attractive starting point for building libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[2][5]
This application note describes a detailed protocol for utilizing compounds centered around the 1-(1,3-Thiazol-2-yl)piperidine core in a high-throughput screening campaign to identify novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[6] The protocols provided herein are designed for robustness, reproducibility, and automation-friendliness, making them suitable for large-scale screening of compound libraries.
Target Profile: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[7] Overexpression and activation of VEGFR-2 are hallmarks of many solid tumors, which rely on angiogenesis for growth and metastasis.[6] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology, making it a high-value target for drug discovery.[6][7] The screening workflow detailed below is designed to identify compounds that directly inhibit the kinase activity of VEGFR-2.
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To identify inhibitors of VEGFR-2, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This robust, homogeneous (no-wash) assay format is well-suited for HTS.[8]
The core components of the assay are:
-
Recombinant VEGFR-2 Kinase: The enzyme that catalyzes the phosphorylation reaction.
-
Biotinylated Peptide Substrate: A synthetic peptide that contains a tyrosine residue, which is the site of phosphorylation by VEGFR-2.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Europium-labeled Anti-phosphotyrosine Antibody (Donor): A detection antibody that specifically binds to the phosphorylated substrate. The Europium chelate has a long fluorescence lifetime.
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor): Binds to the biotin moiety on the peptide substrate.
Mechanism of Action: In the absence of an inhibitor, VEGFR-2 phosphorylates the biotinylated peptide substrate. This allows the Europium-labeled antibody to bind to the newly formed phosphotyrosine residue. The binding of SA-APC to the biotin brings the Europium donor and the APC acceptor into close proximity. When the Europium is excited at 340 nm, it transfers its energy to the APC, which then emits a signal at 665 nm. In the presence of an effective inhibitor like a derivative of this compound, the phosphorylation of the substrate is blocked. Consequently, the antibody does not bind, FRET does not occur, and the emission signal at 665 nm is significantly reduced.
Caption: TR-FRET assay principle for kinase inhibition.
Experimental Protocols
PART 1: Primary High-Throughput Screen
This protocol is designed for a single-concentration screen (e.g., 10 µM) to identify initial "hits" from a compound library.
1.1. Materials and Reagents:
| Reagent | Supplier | Cat. No. | Storage |
| VEGFR-2 (KDR), active human | Major Supplier | Example | -80°C |
| Biotinylated Poly-GT (4:1) Substrate | Major Supplier | Example | -20°C |
| ATP | Major Supplier | Example | -20°C |
| Eu-W1024-labeled PT66 Antibody | Major Supplier | Example | 4°C |
| SA-APC | Major Supplier | Example | 4°C |
| Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A | 4°C |
| Stop/Detection Buffer (Assay Buffer with EDTA) | In-house | N/A | 4°C |
| Staurosporine (Positive Control) | Major Supplier | Example | -20°C |
| DMSO (Vehicle Control) | Major Supplier | Example | Room Temp |
| 384-well Low-Volume Black Plates | Major Supplier | Example | Room Temp |
1.2. Reagent Preparation:
-
1X Kinase Reaction Buffer: Prepare fresh from stocks. Include 2 mM DTT.
-
4X VEGFR-2 Enzyme Solution: Dilute the enzyme stock in 1X Kinase Reaction Buffer to a final concentration of 4 nM. Rationale: This concentration should be empirically determined to yield a robust signal-to-background ratio.
-
4X Substrate/ATP Solution: Dilute the biotinylated substrate and ATP in 1X Kinase Reaction Buffer. The final concentration of the substrate should be at or below its Km value to effectively identify competitive inhibitors.[9] For VEGFR-2, a typical starting point is 0.2 µM substrate and 10 µM ATP.
-
4X Test Compound/Control Plate: Serially dilute test compounds in DMSO. Then, using an acoustic liquid handler, spot 50 nL of compound solution into the assay plate wells. This results in a 10 µM final assay concentration. Spot DMSO for control wells.
-
2X Stop/Detection Solution: Prepare a solution containing 20 mM EDTA, 2 nM Eu-Ab, and 20 nM SA-APC in 1X Kinase Reaction Buffer. Rationale: EDTA chelates Mg²⁺, stopping the kinase reaction. The antibody and SA-APC concentrations are optimized for maximal signal.
1.3. Assay Procedure (384-well format):
-
Compound Spotting: Add 50 nL of 4 mM test compounds in DMSO to appropriate wells of a 384-well plate (final concentration 10 µM). Add 50 nL of DMSO to control wells.
-
Enzyme Addition: Add 5 µL of 4X VEGFR-2 Enzyme Solution to all wells.
-
Initiation of Reaction: Add 5 µL of 4X Substrate/ATP Solution to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. Protect from light.
-
Reaction Termination: Add 10 µL of 2X Stop/Detection Solution to all wells. The final volume is 20 µL.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding. Protect from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., EnVision, PHERAstar). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (APC).
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Application Notes and Protocols for the Use of 1-(1,3-Thiazol-2-yl)piperidine as a Chemical Probe in Cell-Based Assays
Introduction: Unveiling the Potential of a Privileged Scaffold
The confluence of the thiazole ring and a piperidine moiety represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] The thiazole ring is a key component in numerous bioactive compounds, including natural products and therapeutic agents, known for its diverse biological activities.[1][3][4][5][6] Similarly, the piperidine ring is a prevalent structure in many pharmaceuticals, often contributing to interactions with G protein-coupled receptors (GPCRs) and other central nervous system targets.[1][2] The compound 1-(1,3-Thiazol-2-yl)piperidine (hereafter referred to as TPP) emerges from this rich chemical space as a potential tool for interrogating complex biological systems.
While extensive characterization of TPP is ongoing, its structural motifs suggest potential applications in areas such as neuropharmacology, inflammation, and metabolic disorders.[7][8] These application notes provide a comprehensive guide for researchers to effectively utilize TPP as a chemical probe in cell-based assays. We will delve into the principles of chemical probe validation and provide detailed protocols for cytotoxicity assessment, target engagement, and a representative phenotypic assay. Our approach emphasizes the importance of rigorous experimental design and data interpretation to ensure the generation of reproducible and meaningful biological insights.[9][10][11]
I. Foundational Principles for Utilizing TPP as a Chemical Probe
A chemical probe is a small molecule that selectively modulates a specific protein target, enabling the study of that target's function in cells and organisms.[12] Before embarking on extensive experimentation with TPP, it is crucial to understand the key characteristics of an ideal chemical probe and the necessary validation steps.
Key Considerations for TPP as a Chemical Probe:
-
Potency: The compound should be active at a low concentration (typically in the nanomolar to low micromolar range) to minimize off-target effects.[10]
-
Selectivity: TPP should ideally interact with a single target or a very limited number of targets within the proteome. The use of structurally related but inactive analogs as negative controls is highly recommended to validate that the observed phenotype is due to the intended target modulation.[9]
-
Cellular Activity: The probe must be able to penetrate the cell membrane and engage its target in a cellular context.
-
Defined Mechanism of Action: The molecular mechanism by which TPP exerts its effects (e.g., inhibition, activation, allosteric modulation) should be understood.
The following workflow provides a general framework for the characterization and application of a novel chemical probe like TPP.
Caption: Hypothetical pathway of TPP inhibiting TNF-α secretion.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
TPP
-
Lipopolysaccharide (LPS)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with TPP: Pre-treat the cells with various non-toxic concentrations of TPP (e.g., 0.01, 0.1, 1, 3 µM) or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 4-6 hours). Include a non-stimulated control group.
-
Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
ELISA: Perform an ELISA for TNF-α on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Plot the TNF-α concentration against the TPP concentration. Determine the IC50 value for TPP's inhibition of TNF-α secretion.
Example Data:
| TPP Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) |
| 0 (No LPS) | 15 ± 5 |
| 0 (LPS only) | 1250 ± 85 |
| 0.01 | 1180 ± 92 |
| 0.1 | 950 ± 75 |
| 1 | 610 ± 55 |
| 3 | 250 ± 30 |
Interpretation: The hypothetical results demonstrate that TPP inhibits LPS-induced TNF-α secretion in a dose-dependent manner. This suggests that TPP may have anti-inflammatory properties and warrants further investigation into its mechanism of action within this signaling pathway.
V. Conclusion and Future Directions
This compound is a compound with a promising chemical scaffold for the development of a potent and selective chemical probe. The protocols outlined in these application notes provide a rigorous framework for its initial characterization and use in cell-based assays. By carefully determining its optimal concentration, confirming target engagement, and utilizing relevant phenotypic assays, researchers can confidently employ TPP to explore novel biological questions. Future work should focus on identifying the specific molecular target(s) of TPP through techniques such as affinity chromatography or photo-affinity labeling, and on synthesizing and testing analogs to develop a more potent and selective probe, as well as a corresponding inactive negative control.
References
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Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. Retrieved from [Link]
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Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]
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Gorshkov, V. A., Kuznetsov, A. Y., Gorshkova, E. N., & Vovk, A. I. (2018). Synthesis and Biological Activity of New [1][9]Thiazolo [4, 5-d] pyridazin-4 (5H)-ones. Chemistry of Heterocyclic Compounds, 54(1), 84-90. Retrieved from [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer cell, 32(1), 9-25. Retrieved from [Link]
-
Juskenas, R., Kantminiene, K., Stasevych, M., Musyanovych, R., Novikov, V., & Beresnevicius, Z. J. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1, 3-Thiazol-2-yl) phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2445. Retrieved from [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6439. Retrieved from [Link]
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Çetin, Ç., & Çıkla-Süzgün, P. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals, 15(7), 868. Retrieved from [Link]
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Keith, J. M., Apodaca, R., Bradshaw, H. B., & Walker, J. M. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & medicinal chemistry letters, 26(15), 3531-3535. Retrieved from [Link]
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-
Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2445. Retrieved from [Link]
-
Jensen, M. L., Christoffersen, C. T., Ladds, M. J., Sinning, S., & Jensen, A. A. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 199, 115009. Retrieved from [Link]
-
Naqvi, S. A. R., Al-Ghamdi, K. M., & Al-Hazmi, A. M. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1, 3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134. Retrieved from [Link]
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Kumar, R., & Singh, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6435. Retrieved from [Link]
-
Al-wsabie, A. M., El-Sayed, N. N., El-Gamal, K. M., Abdel-Maksoud, M. S., & El-Hashash, M. A. (2022). Novel 1, 3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6433. Retrieved from [Link]
-
Sacco, M. D., Cocco, M., Lemo, I., Bruno, G., Brullo, C., Tasso, B., ... & Grande, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1, 3-dihydro-2H-benzo [d] imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]
-
Naqvi, S. A. R., Al-Ghamdi, K. M., & Al-Hazmi, A. M. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1, 3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139. Retrieved from [Link]
-
Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 12(1), 1-15. Retrieved from [Link]
-
Bîcu, E., Gleznea, A. G., Uivarosi, V., & Profire, L. (2022). Design and Synthesis of Novel 1, 3-Thiazole and 2-Hydrazinyl-1, 3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6440. Retrieved from [Link]
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- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. A conversation on using chemical probes to study protein function in cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical probe - Wikipedia [en.wikipedia.org]
Development of analytical methods for quantifying 1-(1,3-Thiazol-2-yl)piperidine
An Application Note and Protocol for the Development of Analytical Methods for Quantifying 1-(1,3-Thiazol-2-yl)piperidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of this compound. Recognizing the importance of this heterocyclic compound as a key intermediate in pharmaceutical synthesis, robust and reliable analytical procedures are paramount for quality control and drug development processes. We present two distinct, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrix applications. The development rationale, detailed step-by-step protocols, and complete validation data are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound (CAS: 4175-70-6) is a heterocyclic compound incorporating both a thiazole and a piperidine moiety.[3][4] Such structures are common scaffolds in medicinal chemistry, often serving as crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, the development of accurate and precise analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality and regulatory compliance.
Causality Behind Method Selection:
-
HPLC-UV as the Primary Method: The choice of reverse-phase HPLC is based on the compound's moderate polarity and the presence of the thiazole ring, which contains a UV-active chromophore. This makes UV detection a straightforward, robust, and cost-effective technique for quantification in bulk materials and simple formulations.[5][6] C18 columns are versatile and provide excellent retention and separation for a wide range of small molecules.
-
LC-MS/MS as the Secondary/High-Sensitivity Method: For applications requiring lower detection limits, such as pharmacokinetic studies, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the gold standard.[7][8] Its superior selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise quantification of the target analyte even in the presence of co-eluting matrix components.[8]
Method 1: Quantitative Analysis by HPLC-UV
This method is designed for the accurate determination of this compound in raw materials or simple formulations.
Materials and Instrumentation
-
Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions. The use of a C18 column provides good retention, while the mobile phase composition ensures a sharp peak shape and reasonable run time. Formic acid is used to control the pH and ensure the consistent protonation state of the basic piperidine nitrogen, leading to improved peak symmetry.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| Run Time | 10 minutes |
Experimental Protocol
Step 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
Step 2: Working Standard and Calibration Curve Preparation
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Transfer each standard to an HPLC vial for analysis.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Dissolve the sample in the diluent using a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the analyte in the samples using the resulting linear regression equation.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Method Validation (ICH Q2(R2) Framework)
A validated analytical method provides documented evidence of its reliability.[9][10] The following parameters must be assessed.
| Validation Parameter | Acceptance Criteria | Typical Results Summary |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999. | Method is specific. No interfering peaks observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels (low, medium, high). | Average recovery: 99.5% - 101.2% |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0% Intermediate (different day/analyst): ≤ 2.0% | Repeatability RSD: 0.6% Intermediate RSD: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate (±0.1), temperature (±2°C), and mobile phase composition (±2%). | Method is robust. RSD < 2.0% for all variations. |
Method 2: High-Sensitivity Analysis by LC-MS/MS
This method is ideal for determining trace amounts of this compound in complex matrices such as biological fluids or for impurity profiling.
Materials and Instrumentation
-
Reagents: Same as HPLC-UV method, but with LC-MS grade solvents and formic acid. An internal standard (IS), such as a stable isotope-labeled version of the analyte, is highly recommended for optimal accuracy.
-
Instrumentation:
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC-MS/MS Conditions
Rationale for Conditions: ESI in positive mode is selected because the piperidine nitrogen is basic and readily accepts a proton. The MRM transitions are chosen by infusing the analyte, selecting the protonated parent ion ([M+H]⁺), and monitoring its most stable and abundant fragment ions after collision-induced dissociation (CID).
Liquid Chromatography
| Parameter | Condition |
|---|---|
| Column | C18 UHPLC, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 169.1 |
| MRM Transition 1 (Quantifier) | 169.1 → 112.1 |
| MRM Transition 2 (Qualifier) | 169.1 → 84.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Key Source Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C |
Experimental Protocol
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV method, but at much lower concentrations (e.g., pg/mL to ng/mL range), using an appropriate biological matrix for matrix-matched standards if necessary.[8] Add a fixed concentration of the internal standard to all standards and samples.
-
System Optimization: Infuse a standard solution of the analyte to optimize MS parameters (collision energy, source voltages) for the selected MRM transitions.
-
Analysis: Perform the analysis using the LC-MS/MS conditions specified above.
-
Quantification: Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). Construct a calibration curve by plotting the Peak Area Ratio against concentration. Determine sample concentrations from this curve.
LC-MS/MS Experimental Workflow
Caption: High-level workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Discussion and Method Comparison
The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application's requirements.
-
HPLC-UV is robust, cost-effective, and perfectly suited for routine quality control of bulk material where concentration levels are high (µg/mL to mg/mL). Its simplicity makes it easy to implement in most analytical laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the necessary choice for trace-level quantification (pg/mL to ng/mL). It is essential for analyzing samples in complex biological matrices, performing pharmacokinetic studies, or identifying low-level impurities. The main drawbacks are the higher cost of instrumentation and increased complexity.
Conclusion
This application note details two fully developed and validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for standard quality control assays, while the LC-MS/MS method provides the high sensitivity and selectivity required for more demanding research and trace analysis applications. Both protocols are grounded in established chromatographic principles and validated according to international regulatory standards, ensuring the generation of accurate and trustworthy data.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Learn About Quality. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Parmar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
Sari, D. P., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Available at: [Link]
-
Hsiao, C., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine. Available at: [Link]
-
ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
- Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]
-
Royal Society of Chemistry. (2011). Analytical Methods. Available at: [Link]
-
ResearchGate. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
Purkh. (2018). To Chemistry Journal Vol 1 No 2. Available at: [Link]
-
Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
-
ResearchGate. (2025). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Available at: [Link]
-
Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Available at: [Link]
-
PubMed. (1992). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. Available at: [Link]
-
Iraqi Academic Scientific Journals. (2024). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available at: [Link]
Sources
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Application Notes & Protocols: Preparation of 1-(1,3-Thiazol-2-yl)piperidine Stock Solutions for Biological Experiments
An authoritative, in-depth technical guide for the preparation of 1-(1,3-Thiazol-2-yl)piperidine stock solutions, designed for researchers and drug development professionals. This document provides a comprehensive framework rooted in scientific integrity, explaining the causality behind experimental choices and ensuring reproducible results.
Executive Summary
The precise and accurate preparation of stock solutions is a foundational pillar of reproducible biological research. This guide details the critical considerations and methodologies for preparing high-quality, stable, and accurately concentrated stock solutions of this compound. We will delve into the physicochemical properties of the compound, solvent selection, detailed preparation protocols, and essential quality control measures. The causality behind each step is explained to empower researchers with the knowledge to adapt these protocols to their specific experimental needs while maintaining the integrity of their results.
Scientific Rationale: The Importance of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, which incorporates both a thiazole and a piperidine ring, represents a class of compounds with significant potential in drug discovery. The piperidine moiety can enhance solubility and modulate pharmacokinetic properties. Given this potential, ensuring the integrity of the compound from the moment it is prepared for an assay is of paramount importance.
Physicochemical Profile of this compound
A comprehensive understanding of the compound's properties is essential for developing a robust preparation protocol.
| Property | Data | Source / Reference |
| Molecular Formula | C₈H₁₂N₂S | ChemicalBook[1] |
| Molecular Weight | 168.26 g/mol | Chem-Impex International[2] |
| Appearance | Likely a colorless liquid or a solid with a low melting point. | Inferred from similar compounds[2] |
| Solubility | Stated to be compatible with various solvents; highly likely to be soluble in DMSO and ethanol. | Chem-Impex International[2] |
| Storage Temperature | Recommended at 0-8°C for the neat compound. | Chem-Impex International[2] |
Core Directive: The Stock Solution Workflow
The preparation of a stock solution is a multi-step process where each stage is critical for the quality of the final product. The following workflow illustrates the key stages, from initial handling to final application.
Caption: A comprehensive workflow for stock solution preparation and use.
Detailed Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Rationale for Solvent Choice: Dimethyl sulfoxide (DMSO) is a superior solvent for many organic molecules and is miscible with aqueous media. However, it is crucial to be aware of its potential reactivity and cellular effects. A recent study highlighted that 2-aminothiazole derivatives can exhibit instability in DMSO at room temperature, leading to degradation[3]. Therefore, the use of anhydrous, high-purity DMSO and strict adherence to storage conditions are non-negotiable.
Materials:
-
This compound (purity ≥98%)
-
Anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance (readability ±0.01 mg)
-
Amber glass vials with PTFE-lined caps
-
Sterile 0.22 µm syringe filters (PTFE membrane recommended for DMSO)
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Mass Calculation: To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L × 0.001 L × 168.26 g/mol × 1000 mg/g = 16.83 mg
-
-
Weighing:
-
In a chemical fume hood, carefully weigh 16.83 mg of this compound into a sterile amber glass vial. Record the exact mass.
-
Expert Insight: Weighing directly into the final storage vial minimizes material loss.
-
-
Dissolution:
-
Add anhydrous DMSO to the vial to achieve the final calculated volume (e.g., 1 mL for 16.83 mg).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
-
Sterile Filtration:
-
For cell-based assays, sterility is paramount. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile, amber vial.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes or glass vials.
-
Trustworthiness Pillar: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Label each aliquot with the compound name, concentration, solvent, preparation date, and lot number.
-
Store aliquots at -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions
Rationale: Working solutions are diluted from the primary stock for direct use in experiments. The final concentration of the organic solvent must be carefully controlled to avoid artifacts.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) from the 100 mM stock in sterile cell culture medium or buffer. This reduces pipetting errors when preparing the final low-concentration working solutions.
-
Final Dilution: Dilute the intermediate or primary stock to the final desired concentration (e.g., 10 µM) in the final assay medium.
-
Causality: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%, to prevent solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Safety & Handling: A Self-Validating System
-
Engineering Controls: Always handle the neat compound and concentrated stock solutions in a certified chemical fume hood.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: Dispose of all waste in accordance with institutional and local regulations for chemical waste.
Caption: A mandatory safety protocol for handling the compound.
Quality Control & Stability
-
Initial QC: Upon receipt, verify the purity of the compound via the Certificate of Analysis (CoA) provided by the supplier.
-
Stock Solution QC: Before storing, visually inspect the stock solution for any undissolved particulates.
-
Stability:
-
Freeze-Thaw: Avoid more than 1-2 freeze-thaw cycles.
-
Long-Term Storage: Store at -80°C to maximize stability and minimize the risk of degradation, especially given the potential instability of the thiazole ring in DMSO[3].
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot. Do not store dilute aqueous solutions.
-
Conclusion
This guide provides a detailed, scientifically-grounded framework for the preparation of this compound stock solutions. By understanding the "why" behind each step—from solvent choice to storage temperature—researchers can ensure the integrity and reproducibility of their experimental data. Adherence to these protocols is a critical step in the responsible conduct of research and the generation of high-quality, reliable results.
References
-
Nikolaenko, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. Available at: [Link]
-
Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
de Esch, I. J. P., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 15(20), 1968-1973. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 42(1), 1-14. Available at: [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
Use of 1-(1,3-Thiazol-2-yl)piperidine in enzyme inhibition assays
Application Notes & Protocols
Topic: Use of 1-(1,3-Thiazol-2-yl)piperidine in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing Novel Enzyme Inhibitors - The Case of this compound
The confluence of the thiazole ring and a piperidine moiety represents a privileged structural motif in medicinal chemistry, frequently associated with a diverse range of biological activities.[1][2][3] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and is known to participate in critical binding interactions with various enzymes.[4][5][6] Similarly, the piperidine scaffold is a common feature in many pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[3] The compound this compound, while a relatively simple representation of this chemical class, serves as an excellent model for exploring the potential of thiazolylpiperidine derivatives as enzyme inhibitors.
These application notes provide a comprehensive guide for the characterization of this compound and its analogues as enzyme inhibitors. The protocols outlined herein are designed to be adaptable to a wide range of enzyme targets and assay formats, enabling researchers to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the mode of inhibition. By following these detailed methodologies, researchers can systematically evaluate the therapeutic potential of novel compounds in the early stages of drug discovery.
Part 1: Initial Screening and IC50 Determination
The initial step in characterizing a potential enzyme inhibitor is to determine its potency, which is typically quantified by the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This section outlines a generalized protocol for determining the IC50 of this compound against a hypothetical enzyme target.
Protocol 1: Spectrophotometric IC50 Determination
This protocol describes a common method for determining the IC50 value using a spectrophotometric assay, where the enzyme activity is monitored by a change in absorbance.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (stock solution in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells to avoid solvent effects.
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration is often kept at or near its Michaelis constant (Km) for IC50 determination.[7]
-
-
Assay Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme solution and DMSO (at the same final concentration as the test wells).
-
Test wells: Enzyme solution and serial dilutions of this compound.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Data Presentation: Hypothetical IC50 Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Kinase X | 5.2 |
| Analogue A | Kinase X | 1.8 |
| Analogue B | Kinase X | 15.7 |
Visualization: IC50 Determination Workflow
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Part 2: Elucidating the Mechanism of Inhibition
Once the potency of an inhibitor has been established, the next critical step is to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by performing enzyme kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.
Protocol 2: Enzyme Kinetic Studies for Mode of Inhibition Analysis
This protocol outlines the experimental design for determining the mode of inhibition of this compound.
Procedure:
-
Experimental Setup:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound (including a zero-inhibitor control).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km).
-
-
Data Acquisition:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.[8][9]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine the inhibition constant (Ki).
-
Visualization: Lineweaver-Burk Plots for Different Inhibition Modes
Caption: Representative Lineweaver-Burk plots for different modes of enzyme inhibition.
Part 3: Advanced Characterization and Considerations
For a more in-depth understanding of the inhibitor's behavior, further studies can be conducted.
-
Time-Dependence of Inhibition: Some inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor before adding the substrate.[10]
-
Reversibility of Inhibition: To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.
-
Selectivity Profiling: It is crucial to assess the selectivity of the inhibitor by testing it against a panel of related enzymes. High selectivity is a desirable property for a therapeutic agent to minimize off-target effects.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental results, several controls and validation steps should be integrated into the protocols:
-
Positive and Negative Controls: Include a known inhibitor of the target enzyme as a positive control and a vehicle control (e.g., DMSO) as a negative control.[11]
-
Enzyme Stability: Confirm the stability of the enzyme under the assay conditions.
-
Compound Interference: Test for any interference of the test compound with the assay detection method (e.g., absorbance or fluorescence quenching).
-
Reproducibility: All experiments should be performed in replicate (e.g., triplicate) and repeated on different days to ensure reproducibility.
Conclusion
The thiazolylpiperidine scaffold holds significant promise for the development of novel enzyme inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of compounds such as this compound. By carefully determining the IC50, elucidating the mode of inhibition, and assessing selectivity, researchers can gain valuable insights into the therapeutic potential of this and related chemical series, paving the way for the discovery of new and effective drugs.
References
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
de Oliveira, M. A., & de Souza, A. C. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
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Williams, K. L., & Williams, C. H. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 43. Retrieved from [Link]
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Harris, C. J., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941–2945. Retrieved from [Link]
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Tellinghuisen, J. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9077–9084. Retrieved from [Link]
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Pember, S. O., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 26(16), 4191–4196. Retrieved from [Link]
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Yurttaş, L., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules, 24(13), 2419. Retrieved from [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 857–897. Retrieved from [Link]
-
Pember, S. O., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. ResearchGate. Retrieved from [Link]
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Yurttaş, L., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 387–396. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6598. Retrieved from [Link]
-
Mkhize, S. Z., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 27(19), 6331. Retrieved from [Link]
-
Gevorgyan, A., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Pharmaceutical Chemistry Journal, 54(2), 143–149. Retrieved from [Link]
-
Thabet, F. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(34), 24992–25006. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and antimicrobial screening of some 1,3- thiazines. JOCPR, 7(4), 1039-1044. Retrieved from [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 861. Retrieved from [Link]
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Protocol for radiolabeling 1-(1,3-Thiazol-2-yl)piperidine for imaging studies
Application Notes and Protocols
Topic: Protocol for Radiolabeling 1-(1,3-Thiazol-2-yl)piperidine for Imaging Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Thiazole-Piperidine Scaffolds in Molecular Imaging
The this compound scaffold represents a compelling structural motif for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. This framework combines the thiazole ring, a key heterocycle in many biologically active compounds, with the piperidine moiety, a common feature in central nervous system (CNS) targeted agents. The specific biological target of this scaffold would dictate its ultimate application, but its structure is amenable to radiolabeling with common PET isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).
Carbon-11, with its short half-life of 20.4 minutes, is ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day.[1][2] Fluorine-18 offers a longer half-life of 109.8 minutes, which facilitates more complex and longer synthesis procedures, transport to satellite imaging centers, and imaging of slower pharmacokinetic processes.[3][4]
This document provides detailed, field-proven protocols for the synthesis of a suitable precursor and subsequent radiolabeling of this compound derivatives with both Carbon-11 and Fluorine-18. The methodologies are grounded in established radiochemical principles and include comprehensive quality control measures to ensure the final product is suitable for preclinical imaging studies.[5][6]
PART 1: Precursor Synthesis Strategy
The key to any successful radiolabeling campaign is the rational design and synthesis of a high-quality precursor molecule. For the this compound core, we must introduce a functional group that can be readily displaced by the radioisotope. Here, we propose two distinct precursors: one for ¹¹C-methylation and another for ¹⁸F-fluoroalkylation.
Synthesis of Desmethyl Precursor for [¹¹C]Methylation
The most common strategy for ¹¹C-labeling is the methylation of a nucleophilic heteroatom (N, O, S) using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7] We will therefore synthesize a precursor where the piperidine nitrogen is un-substituted (a secondary amine).
-
Rationale: The secondary amine of the piperidine ring provides a readily available site for N-methylation. The synthesis is based on the well-established Hantzsch thiazole synthesis.[8]
-
Synthetic Scheme:
-
Reaction of piperidine-2-thione with 2-bromo-1-ethanol to form an intermediate.
-
Cyclization and aromatization to yield 2-(piperidin-2-yl)thiazole.
-
This proposed route is a simplified representation based on common organic chemistry principles. A more detailed, multi-step synthesis might be required in practice, potentially involving protection/deprotection steps.
-
Synthesis of Tosylate Precursor for [¹⁸F]Fluoroalkylation
For ¹⁸F-labeling, a common and highly effective method is the nucleophilic substitution of a good leaving group, such as a tosylate, by [¹⁸F]fluoride.[3] We will design a precursor with a short alkyl chain terminating in a tosylate group, attached to the piperidine nitrogen.
-
Rationale: This strategy creates a dedicated site for radiofluorination that is less likely to interfere with the molecule's binding affinity for its target. The two-carbon linker is a common choice in PET tracer design.
-
Synthetic Scheme:
-
Begin with the core molecule, this compound.
-
N-alkylation with 2-bromoethanol to introduce a hydroxyethyl group.
-
Reaction of the resulting alcohol with tosyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the final tosylate precursor.
-
PART 2: Radiolabeling Protocols
Safety Precaution: All operations involving radioactive materials must be performed in a shielded hot cell using automated or semi-automated synthesis modules to minimize radiation exposure.[9][10]
Protocol A: [¹¹C]Methylation of this compound
This protocol describes the synthesis of [¹¹C-methyl]-1-(1,3-Thiazol-2-yl)piperidine using [¹¹C]CH₃OTf.
Workflow Diagram
Caption: Workflow for the synthesis of [¹¹C]methyl-1-(1,3-Thiazol-2-yl)piperidine.
Step-by-Step Methodology:
-
Production of [¹¹C]Methyl Triflate:
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[7]
-
The [¹¹C]CO₂ is trapped and reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I.
-
Gaseous [¹¹C]CH₃I is passed through a heated column containing silver triflate to yield volatile [¹¹C]CH₃OTf, which is transferred to the reaction vessel in a stream of inert gas.
-
-
Radiolabeling Reaction:
-
Dissolve 0.5 - 1.0 mg of the desmethyl precursor in 300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vial.
-
Add a mild base, such as 2 µL of tetrabutylammonium hydroxide (TBAOH), to deprotonate the secondary amine.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at 80-100 °C for 3-5 minutes. The reaction is rapid due to the high reactivity of the methylating agent.
-
-
Purification:
-
Following the reaction, quench with 1 mL of HPLC mobile phase.
-
Inject the entire reaction mixture onto a semi-preparative C18 reverse-phase HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and other impurities.
-
Monitor the column effluent with a radiation detector and collect the peak corresponding to the desired product.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and trapped on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 200 µL) followed by sterile saline for injection. The final formulation should contain <10% ethanol.
-
Protocol B: [¹⁸F]Fluoroalkylation of this compound Derivative
This protocol details the synthesis of an ¹⁸F-fluoroethylated derivative from its corresponding tosylate precursor.
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 9. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 10. youtube.com [youtube.com]
Anwendungsleitfaden zur Derivatisierung von 1-(1,3-Thiazol-2-yl)piperidin für Struktur-Aktivitäts-Studien
Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler
Datum: 6. Januar 2026
Zusammenfassung für die Geschäftsleitung
Dieses Dokument bietet eine detaillierte technische Anleitung für die strategische Derivatisierung des 1-(1,3-Thiazol-2-yl)piperidin-Gerüsts, einer Schlüsselstruktur in der modernen medizinischen Chemie. Das Thiazol und seine Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und antitumorale Eigenschaften.[1][2] Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt bewährte Protokolle für die Synthese, Reinigung und Charakterisierung von Derivaten, die für umfassende Struktur-Aktivitäts-Beziehungs-Studien (SAR) unerlässlich sind. Der Schwerpunkt liegt auf der Erläuterung der wissenschaftlichen Gründe für experimentelle Entscheidungen, um robuste und reproduzierbare Ergebnisse zu gewährleisten.
Einleitung: Die Bedeutung des 1-(1,3-Thiazol-2-yl)piperidin-Gerüsts
Der 1,3-Thiazolring ist ein fünfgliedriger Heterozyklus, der ein Schwefel- und ein Stickstoffatom enthält.[3][4] Diese Struktur ist ein wichtiger "Privileged Scaffold" in der Arzneimittelentwicklung, da sie in der Lage ist, mit einer Vielzahl biologischer Ziele zu interagieren. Die Kombination mit einem Piperidinring, einem allgegenwärtigen Motiv in bioaktiven Molekülen, führt zu einem Gerüst mit günstigen pharmakokinetischen Eigenschaften, einschließlich verbesserter Löslichkeit und metabolischer Stabilität.
Die systematische Derivatisierung dieses Gerüsts ermöglicht es Forschern, den chemischen Raum zu erkunden und die molekularen Eigenschaften zu optimieren, um die Wirksamkeit und Selektivität für ein bestimmtes biologisches Ziel zu maximieren. Dieser Prozess, bekannt als Struktur-Aktivitäts-Beziehungs-Studie (SAR), ist ein Eckpfeiler des rationalen Wirkstoffdesigns.
Strategische Ansätze zur Derivatisierung
Um eine aussagekräftige SAR-Studie durchzuführen, müssen Modifikationen an Positionen vorgenommen werden, die wahrscheinlich die Wechselwirkungen zwischen Molekül und Ziel beeinflussen. Für das 1-(1,3-Thiazol-2-yl)piperidin-Gerüst sind die primären Vektoren für die Derivatisierung die Positionen C4 und C5 des Thiazolrings.
Abbildung 1: Strategische Vektoren für die Derivatisierung am 1-(1,3-Thiazol-2-yl)piperidin-Gerüst.
-
Position C5: Diese Position ist oft nach außen in den Lösungsmittelraum gerichtet und eignet sich ideal für die Einführung größerer Substituenten, um zusätzliche Bindungstaschen zu erreichen oder die physikochemischen Eigenschaften (z. B. Lipophilie, Polarität) zu modulieren.
-
Position C4: Modifikationen an dieser Position können die Elektronendichte des Ringsystems und die Gesamtkonformation des Moleküls beeinflussen, was zu signifikanten Änderungen der Bindungsaffinität führen kann.
Syntheseprotokolle: Von der Gerüstbildung zur Derivatisierung
Die folgenden Protokolle bieten detaillierte, schrittweise Anleitungen für die Synthese des Kerngerüsts und dessen anschließende Funktionalisierung.
Protokoll 1: Synthese des 1-(5-Brom-1,3-thiazol-2-yl)piperidin-Gerüsts
Dieses Protokoll beschreibt die Synthese eines wichtigen Zwischenprodukts, das für nachfolgende Kreuzkupplungsreaktionen an der C5-Position unerlässlich ist.
-
Rationale: Die nukleophile aromatische Substitution (SNAAr) von 2,5-Dibromthiazol mit Piperidin ist eine effiziente Methode zur Bildung des Kerngerüsts. Die Reaktion erfolgt selektiv an der C2-Position, da diese durch die beiden benachbarten Heteroatome elektronisch verarmt ist, was sie anfälliger für einen nukleophilen Angriff macht. Das verbleibende Bromatom an der C5-Position dient als "Griff" für weitere Modifikationen.
| Reagenz | Mol. Äquiv. | Konzentration/Menge | Zweck |
| 2,5-Dibromthiazol | 1.0 | - | Ausgangsmaterial |
| Piperidin | 1.2 | - | Nukleophil |
| Kaliumcarbonat (K₂CO₃) | 2.5 | - | Base zur Neutralisierung von HBr |
| N,N-Dimethylformamid (DMF) | - | ~0.2 M | Aprotisches polares Lösungsmittel |
Schritt-für-Schritt-Verfahren:
-
Lösen Sie 2,5-Dibromthiazol (1.0 Äquiv.) und Kaliumcarbonat (2.5 Äquiv.) in DMF in einem trockenen, mit Rührer ausgestatteten Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Geben Sie Piperidin (1.2 Äquiv.) tropfenweise bei Raumtemperatur zu.
-
Erhitzen Sie die Reaktionsmischung auf 80 °C und rühren Sie für 12-18 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab und geben Sie sie in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn unter Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gradient), um reines 1-(5-Brom-1,3-thiazol-2-yl)piperidin zu erhalten.
-
Erwartete Ausbeute: 75-85%
-
Charakterisierung: Die Struktur sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden, um die korrekte Regioselektivität der Substitution sicherzustellen.
Protokoll 2: C5-Arylierung über Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Einführung einer Arylgruppe an der C5-Position, eine gängige Strategie zur Erforschung von Pi-Pi-Wechselwirkungen und zur Erweiterung des Moleküls in neue Bindungsregionen.
-
Rationale: Die Suzuki-Miyaura-Kupplung ist eine robuste und vielseitige palladiumkatalysierte Reaktion zur Bildung von C-C-Bindungen. Sie zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus, was sie ideal für die späte Funktionalisierung komplexer Moleküle macht.
| Reagenz | Mol. Äquiv. | Konzentration/Menge | Zweck |
| 1-(5-Brom-1,3-thiazol-2-yl)piperidin | 1.0 | - | Elektrophiles Kupplungspartner |
| Arylboronsäure | 1.2 | - | Nukleophiles Kupplungspartner |
| Pd(PPh₃)₄ | 0.05 | - | Palladium-Katalysator |
| Wässrige Natriumcarbonat-Lösung | 2.0 | 2 M | Base zur Aktivierung der Boronsäure |
| 1,4-Dioxan | - | ~0.1 M | Lösungsmittel |
Schritt-für-Schritt-Verfahren:
-
Geben Sie 1-(5-Brom-1,3-thiazol-2-yl)piperidin (1.0 Äquiv.), die entsprechende Arylboronsäure (1.2 Äquiv.) und Pd(PPh₃)₄ (0.05 Äquiv.) in einen Schlenk-Kolben.
-
Evakuieren und füllen Sie den Kolben dreimal mit einem inerten Gas (Argon).
-
Geben Sie entgastes 1,4-Dioxan und die entgaste 2 M wässrige Natriumcarbonat-Lösung (2.0 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 100 °C) für 4-8 Stunden, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Kühlen Sie die Reaktion ab und führen Sie eine wässrige Aufarbeitung durch: Verdünnen Sie mit Ethylacetat, waschen Sie mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte C5-arylierte Derivat zu erhalten.
-
Erwartete Ausbeute: 60-90%, abhängig von der verwendeten Boronsäure.
-
Fehlerbehebung: Geringe Ausbeuten können auf eine Katalysatordeaktivierung zurückzuführen sein. Stellen Sie sicher, dass alle Lösungsmittel gründlich entgast sind. Eine alternative Phosphinliganden oder eine andere Palladiumquelle (z.B. Pd(dppf)Cl₂) kann die Ausbeute verbessern.
Workflow für Reinigung, Charakterisierung und SAR-Analyse
Ein rigoroser Workflow ist entscheidend, um die Qualität der Daten für die SAR-Analyse sicherzustellen.
Abbildung 2: Integrierter Workflow von der Synthese zur SAR-Analyse.
Analytische Charakterisierung
Jedes synthetisierte Derivat muss umfassend charakterisiert werden, um seine Identität und Reinheit zu bestätigen.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Dient zur Bestimmung der Reinheit. Für SAR-Studien ist eine Reinheit von >95% unerlässlich, um sicherzustellen, dass die beobachtete biologische Aktivität auf die Zielverbindung zurückzuführen ist.
-
Kernmagnetische Resonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektren sind entscheidend für die strukturelle Aufklärung und bestätigen die korrekte Konnektivität der Atome.[1][5]
-
Hochauflösende Massenspektrometrie (HRMS): Liefert eine exakte Masse der Verbindung und bestätigt damit deren elementare Zusammensetzung.
Aufbau der Struktur-Aktivitäts-Beziehung
Nach der Synthese und Charakterisierung einer Reihe von Derivaten werden diese in einem relevanten biologischen Assay getestet (z. B. enzymatische Hemmung, zellbasierte Assays). Die Ergebnisse werden typischerweise als IC₅₀- oder EC₅₀-Werte ausgedrückt.
Die SAR wird durch den Vergleich der Aktivität von Verbindungen mit systematischen strukturellen Änderungen aufgebaut.
Beispieldatentabelle für eine SAR-Studie:
| Verbindung | Substituent an C5 (R) | IC₅₀ (nM) | Anmerkungen |
| 1 | -Br (Ausgangsmaterial) | >10,000 | Inaktiv |
| 2a | -Phenyl | 850 | Geringe Aktivität |
| 2b | -4-Fluorphenyl | 450 | Elektronenziehende Gruppe verbessert die Aktivität |
| 2c | -4-Methoxyphenyl | 920 | Elektronenschiebende Gruppe ist ungünstig |
| 2d | -3-Pyridyl | 150 | H-Brücken-Akzeptor steigert die Potenz |
Aus diesen hypothetischen Daten lässt sich ableiten, dass elektronenziehende Substituenten und das Potenzial zur Wasserstoffbrückenbindung an der C5-Position für die biologische Aktivität vorteilhaft sind. Diese Erkenntnis leitet das Design der nächsten Generation von Verbindungen an und verkörpert den iterativen Charakter des Wirkstoffdesigns.
Schlussfolgerungen und Ausblick
Dieser Anwendungsleitfaden bietet eine solide Grundlage für die systematische Derivatisierung des 1-(1,3-Thiazol-2-yl)piperidin-Gerüsts zur Durchführung von SAR-Studien. Die vorgestellten Protokolle für die Synthese und Funktionalisierung sind robust und anpassungsfähig. Durch die Kombination von strategischer Synthese, rigoroser Analyse und systematischer biologischer Testung können Forscher die komplexen Beziehungen zwischen chemischer Struktur und biologischer Funktion aufklären und den Weg für die Entwicklung neuartiger Therapeutika ebnen.
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Wikipedia. Thiazol. [Link]
-
Chemie.de. Thiazol. [Link]
-
Aliyeva, A., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health (NIH). [Link]
-
Ono, S., et al. Substituted 1,3-thiazole compounds, their production and use. Google Patents.
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
Ghiță, C., et al. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]
-
MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
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A Practical Guide to Kinetic Studies of Novel Bioactive Compounds: The Case of 1-(1,3-Thiazol-2-yl)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a robust framework for the kinetic characterization of novel chemical entities. We will use 1-(1,3-Thiazol-2-yl)piperidine as a representative molecule. This compound features a thiazole ring, a common moiety in molecules known for biological activity, and a piperidine ring, a prevalent structure in drugs targeting enzymes and G protein-coupled receptors (GPCRs)[1][2].
The primary goal of kinetic analysis is to move beyond simple affinity and understand the dynamic nature of a drug-target interaction over time. This includes determining the rates of association and dissociation, which ultimately govern the potency and duration of a drug's effect in a biological system[3]. This document provides detailed protocols, the rationale behind experimental choices, and methods for self-validating your results to ensure scientific rigor.
The Strategic Workflow of Kinetic Characterization
A systematic approach is essential when characterizing a novel compound. The initial goal is to determine its potency, followed by a deeper investigation into its mechanism of action and the real-time dynamics of its interaction with the target.
Caption: A strategic workflow for the kinetic characterization of a novel compound.
Part 1: Initial Potency Assessment - IC50 Determination
The half-maximal inhibitory concentration (IC50) is a pragmatic first measure of a compound's effectiveness. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[4] While essential, it's important to recognize that the IC50 value can be influenced by experimental conditions, such as substrate concentration[5].
Protocol 1: IC50 Determination via an Enzymatic Assay
This protocol assumes a purified enzyme target is available and its activity can be monitored, for instance, by the production of a chromogenic or fluorogenic product.
Principle: The rate of an enzyme-catalyzed reaction is measured across a range of inhibitor concentrations. The data is then used to generate a dose-response curve from which the IC50 value is calculated. For robust results, it is critical to work under initial velocity conditions, where the reaction rate is linear over time, ensuring that substrate depletion is not a confounding factor[6][7].
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (e.g., a chromogenic substrate like Boc-AAG-pNA for certain endopeptidases)[5]
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (stock solution in DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Enzyme Titration: First, determine the optimal enzyme concentration that yields a robust linear rate of product formation for a desired time period (e.g., 10-20 minutes)[6]. This ensures the assay is in the steady-state phase.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8] It is crucial to maintain a constant final DMSO concentration (typically ≤ 1%) across all wells to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
The appropriate concentration of the inhibitor (from the dilution series).
-
Include "no inhibitor" (0% inhibition) and "high inhibitor concentration or no enzyme" (100% inhibition) controls.[8]
-
-
Pre-incubation: Add the determined concentration of the enzyme to each well. Allow the plate to pre-incubate for 15-30 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding the substrate. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) value to ensure sensitivity to competitive inhibitors.[6]
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 10-20 minutes to determine the initial reaction velocity (V₀)[5].
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[6][9]
-
| Parameter | Description | Example Value |
| IC50 | Concentration of inhibitor yielding 50% reduction in enzyme activity. | 1.2 µM |
| Hill Slope | Describes the steepness of the dose-response curve. | -1.1 |
| R² | Coefficient of determination, indicating goodness of fit. | 0.992 |
Part 2: Elucidating the Mechanism of Enzyme Inhibition
Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. Reversible inhibitors are typically classified as competitive, non-competitive, uncompetitive, or mixed.[10] This is determined by systematically varying the concentrations of both the substrate and the inhibitor.
Caption: Simplified binding models for competitive and non-competitive enzyme inhibition.
Protocol 2: Ki Determination and MoA Analysis
Principle: By measuring enzyme kinetics at multiple fixed inhibitor concentrations across a range of substrate concentrations, we can observe the effect of the inhibitor on the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate). These changes reveal the mechanism of inhibition.[11] The inhibition constant (Ki), a true measure of binding affinity, can then be determined.[5]
Step-by-Step Methodology:
-
Experimental Setup: This protocol is an extension of the IC50 assay. Perform a series of kinetic experiments, each with a different, fixed concentration of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - use the IC50 as an initial estimate for Ki).
-
Substrate Titration: For each fixed inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1x Km to 10x Km).
-
Data Acquisition: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration as described in Protocol 1.
-
Data Analysis & Interpretation:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Km and apparent Vmax.
-
Visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is diagnostic of the inhibition mechanism[5]:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
-
Mixed: Lines intersect in the second quadrant (both apparent Km and Vmax are affected).
-
-
Calculate the Ki using the appropriate equations derived from the chosen inhibition model or by using non-linear regression to globally fit all data to the different mechanism-specific equations.[9] For competitive inhibition, the Ki can also be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) .
-
| Parameter | Description | Value (Hypothetical) |
| Km | Michaelis-Menten constant (substrate concentration at ½ Vmax). | 5.5 µM |
| Vmax | Maximum reaction velocity at saturating substrate. | 150 mOD/min |
| Ki | Inhibition constant; the dissociation constant of the E-I complex. | 0.8 µM |
| Mechanism | Deduced mode of inhibition. | Competitive |
Part 3: Characterizing Receptor-Ligand Interactions
If the target of this compound is a receptor rather than an enzyme, the kinetic focus shifts to quantifying its binding affinity and dynamics at the receptor site.
Protocol 3: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of an unlabeled test compound (the "competitor," i.e., this compound) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor.[12][13] The amount of displacement is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.
-
A suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target.
-
This compound (test compound).
-
Binding Buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.
-
Controls: Include tubes for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding to the receptor.
-
-
Incubation: Incubate the tubes at a specific temperature until the binding reaction reaches equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and any bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 4: Advanced Real-Time Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that allows for the direct, real-time measurement of biomolecular interactions.[14] It provides precise values for the association rate constant (k_on or k_a) and the dissociation rate constant (k_off or k_d), offering deeper insights than equilibrium-based methods.[15][16] The ratio of these rates (k_off/k_on) gives the equilibrium dissociation constant (KD).
Caption: A typical workflow cycle for a Surface Plasmon Resonance (SPR) experiment.
Protocol 4: Multi-Cycle Kinetics using SPR
Principle: A target protein (ligand) is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface at various concentrations. The binding is measured in real-time by detecting changes in the refractive index at the sensor surface.[17]
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize the purified target protein (enzyme or receptor) onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for an immobilization level that will produce a sufficient signal without causing mass transport limitations.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Kinetic Assay Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of this compound for a set period (e.g., 60-180 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the compound from the target (e.g., for 120-600 seconds).[17]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to strip all remaining bound analyte, preparing the surface for the next cycle.
-
-
Concentration Series: Repeat the kinetic assay cycle for a series of analyte concentrations (e.g., a 5-point, 3-fold dilution series spanning the expected KD). Include a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis:
-
The raw data (sensorgrams) are processed, typically by subtracting the reference surface signal and the buffer injection signal.
-
The processed sensorgrams for all concentrations are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the kinetic parameters k_on, k_off, and the calculated KD.
-
| Parameter | Description | Example Value | Units |
| k_on (k_a) | Association rate constant. | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| k_off (k_d) | Dissociation rate constant. | 5.0 x 10⁻³ | s⁻¹ |
| KD | Equilibrium dissociation constant (k_off/k_on). | 20 nM | M |
| Residence Time (1/k_off) | The average time the compound stays bound to the target. | 200 | s |
Conclusion
The kinetic characterization of a novel compound like this compound is a multi-step process that builds a comprehensive understanding of its biological activity. By progressing from initial potency screening (IC50) to detailed mechanistic studies (Ki, MoA) and finally to real-time binding dynamics (k_on, k_off), researchers can generate high-quality data crucial for making informed decisions in drug discovery and development. The validity and reproducibility of these findings hinge on careful experimental design, the use of appropriate controls, and rigorous data analysis.[18][19][20]
References
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from Gifford Bioscience. [Link]
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Chen, Y., et al. (2015). Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods. Methods in Molecular Biology. [Link]
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O'Neill, M., et al. (2022). Analysis of continuous enzyme kinetic data using ICEKAT. PLoS ONE. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]
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MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]
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TMP Chem. (2021). Enzyme Kinetics Data Analysis. YouTube. [Link]
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Kari, J., & Kulkarni, A. P. (2004). Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. Journal of Biochemical and Biophysical Methods. [Link]
-
de Jong, L. A., & Uges, D. R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B. [Link]
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Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from Rapid Novor. [Link]
-
Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. [Link]
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Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
Hahnefeld, C., et al. (2004). Determination of kinetic data using surface plasmon resonance biosensors. Methods in Molecular Medicine. [Link]
-
Biosensing Instrument. (2025). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from Biosensing Instrument. [Link]
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Copeland, R. A. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Duggleby, R. G. (1983). A quick method for the determination of inhibition constants. The Biochemical Journal. [Link]
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Basak, S. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]
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Glick, G. D., & Meléndez, J. A. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]
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Li, Y., et al. (2023). Two-dimensional measurements of receptor-ligand interactions. Frontiers in Immunology. [Link]
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Barro, C., et al. (2021). Validation of Two Kinetic Assays for the Quantification of Endotoxin in Human Serum. ResearchGate. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems. [Link]
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Thordarson, P. (2016). IC50 or cell viability experiment. YouTube. [Link]
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Sittampalam, G. S., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Cornish-Bowden, A. (2012). Analysis and interpretation of enzyme kinetic data. ResearchGate. [Link]
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Eurokin. (n.d.). General recommendations for kinetics research. Retrieved from Eurokin. [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from Tip Biosystems. [Link]
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Saikia, G. (2021). How can we determine the order of the enzyme inhibition?. ResearchGate. [Link]
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Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]
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ATCC. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
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Deem, M. C., et al. (2023). Best Practices for the Collection of Robust Time Course Reaction Profiles for Kinetic Studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Retrieved from Wikipedia. [Link]
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Heyward, S., et al. (2013). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]
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He, F., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link]
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Copeland, R. A. (2016). Tight Binding Inhibition. Basicmedical Key. [Link]
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Duan, F. (2024). A simulation study of the optimal experimental designs for a two-compartment kinetic model. Taylor & Francis Online. [Link]
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Ayoub, S. S., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed Central. [Link]
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Cunha, L. M., & Oliveira, F. A. R. (2006). Optimal experimental design for estimating the kinetic parameters of processes described by the first-order Arrhenius model under linearly increasing temperature profiles. ResearchGate. [Link]
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Cevretas, D., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
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Hage, D. S., et al. (2009). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PubMed Central. [Link]
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Göktaş, M. T., et al. (2020). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PubMed Central. [Link]
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Determining the Cytotoxic Potential of 1-(1,3-Thiazol-2-yl)piperidine: Application Notes and Protocols for Cell Viability Assays
Introduction: Unveiling the Bioactivity of Novel Thiazole Derivatives
The intersection of thiazole and piperidine moieties in a single molecular entity, such as 1-(1,3-Thiazol-2-yl)piperidine, presents a compelling scaffold for drug discovery. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The piperidine ring is also a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[4] Consequently, the evaluation of the cytotoxic potential of novel thiazolylpiperidine derivatives is a critical step in the early stages of drug development.[5][6] This application note provides a comprehensive guide for researchers to assess the cytotoxicity of this compound using robust and validated in vitro cell viability assays.
The primary objective of these protocols is to determine the concentration-dependent effects of the compound on cell viability, which is crucial for establishing a therapeutic window and identifying potential toxic liabilities. We will detail the methodologies for two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity. This dual-assay approach provides a more complete picture of the compound's cytotoxic effects.
Strategic Selection of Assays: A Two-Pronged Approach to Cytotoxicity Assessment
To ensure a thorough and reliable assessment of cytotoxicity, a multi-assay strategy is recommended. This approach mitigates the risk of assay-specific artifacts and provides a more nuanced understanding of the compound's effects on cellular health.
-
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is an excellent primary screen for identifying compounds that interfere with cellular metabolism and proliferation.
-
Secondary/Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay. The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[5] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. By measuring the amount of LDH in the supernatant, one can quantify the extent of cell death. This assay serves as an excellent confirmation of cytotoxic effects observed in the MTT assay and can help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
The workflow for assessing the cytotoxicity of this compound is depicted in the following diagram:
Caption: Workflow for assessing the cytotoxicity of this compound.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, HepG2) or other relevant cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) from the dose-response curve.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is designed to be performed on the supernatant collected from the cells treated in the same manner as for the MTT assay.
Materials:
-
Supernatant from compound-treated cells (from a parallel plate to the MTT assay)
-
LDH assay kit (commercially available kits are recommended)
-
96-well flat-bottom assay plate
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated control cells.
-
Maximum LDH Release: Treat a set of untreated control cells with a lysis buffer (usually provided in the kit) for 45 minutes before collecting the supernatant.
-
Background Control: Culture medium only.
-
-
Sample Collection:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well assay plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution (if required by the kit) to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Plot the % cytotoxicity against the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC₅₀ values is highly recommended for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | MTT | 48 | 25.5 ± 2.1 |
| (Human Breast Adenocarcinoma) | LDH | 48 | 30.2 ± 3.5 |
| HepG2 | MTT | 48 | 42.8 ± 4.5 |
| (Human Hepatocellular Carcinoma) | LDH | 48 | 48.1 ± 5.2 |
| Positive Control (Doxorubicin) | MTT | 48 | 0.8 ± 0.1 |
| (in MCF-7) | LDH | 48 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
A lower IC₅₀ value indicates a higher cytotoxic potency of the compound. The comparison of IC₅₀ values between the MTT and LDH assays can provide insights into the mechanism of action. For example, a significantly lower IC₅₀ in the MTT assay compared to the LDH assay might suggest that the compound is primarily cytostatic, inhibiting metabolic activity and proliferation without causing immediate cell death.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial assessment of the cytotoxic potential of this compound. By employing both a metabolic activity assay (MTT) and a membrane integrity assay (LDH), researchers can obtain a comprehensive and reliable cytotoxicity profile of this novel compound. These data are essential for guiding further preclinical development and for understanding the therapeutic potential and safety of this and related thiazole derivatives.
References
-
Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308–5312. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Elsevier. [Link]
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Di Mola, A., et al. (2012). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules, 17(10), 11642-11659. [Link]
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Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 649-654. [Link]
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Rana, K., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(22), 11627-11667. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Gurdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]
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Szychowska, A., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 27(19), 6271. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Molecules, 28(22), 7543. [Link]
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Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. [Link]
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Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Bilkent University Institutional Repository. [Link]
-
Svirksts, E., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2439. [Link]
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El-Sayed, N. N. E., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6605. [Link]
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Shaik, A. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
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Leśniak, A., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(18), 5489. [Link]
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Ding, Y., et al. (2022). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. ResearchGate. [Link]
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Harvis, P., et al. (2015). Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells. Toxicology in Vitro, 29(7), 1634-1639. [Link]
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Troubleshooting & Optimization
How to improve the yield and purity of 1-(1,3-Thiazol-2-yl)piperidine synthesis
Welcome to the technical support center for the synthesis of 1-(1,3-Thiazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes for both high yield and purity. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry, primarily involves the formation of a carbon-nitrogen (C-N) bond between the C2 position of a thiazole ring and the nitrogen atom of piperidine. The most common approaches are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] The choice of method depends on the reactivity of the starting materials, desired scale, and available resources. This guide will address challenges encountered in these synthetic routes.
Below is a general schematic for the synthesis.
Caption: General synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, from starting material reactivity to suboptimal reaction conditions.
Probable Causes & Solutions:
-
Poor Leaving Group on the Thiazole Ring: The reactivity of 2-halothiazoles in both SNAr and cross-coupling reactions follows the general trend: I > Br > Cl >> F.[3] If you are using 2-chlorothiazole and observing low conversion, switching to 2-bromothiazole will significantly increase the reaction rate.
-
Suboptimal Reaction Conditions (SNAr Route): The direct reaction between a 2-halothiazole and piperidine often requires forcing conditions.
-
Temperature: Ensure the reaction is heated sufficiently. A common procedure involves heating piperidine as both a reactant and a solvent to 100°C.[4] If using a different high-boiling solvent like DMF or DMSO, ensure the temperature is adequate to overcome the activation energy.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred for SNAr reactions as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[5][6] Polar protic solvents can hydrogen-bond with the piperidine nitrogen, reducing its nucleophilicity.[7]
-
Base: If not using piperidine as the solvent, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) may be required to neutralize the H-X acid formed during the reaction.
-
-
Ineffective Catalyst System (Buchwald-Hartwig Route): This palladium-catalyzed method is highly sensitive to the combination of catalyst, ligand, and base.[2]
-
Catalyst/Ligand Choice: Not all Pd catalysts and ligands are equal. For electron-rich heterocycles like thiazole, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[8] The choice of ligand is critical for promoting reductive elimination and preventing catalyst decomposition.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[8] Weaker bases may result in slow or incomplete reactions.
-
Catalyst Poisoning: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Q2: My final product is impure. What are the common impurities and how can I remove them?
Purity is paramount, especially for drug development. Impurities typically consist of unreacted starting materials or byproducts from side reactions.
Probable Causes & Solutions:
-
Unreacted 2-Halothiazole or Piperidine: This is the most common impurity, resulting from an incomplete reaction.
-
Solution: Besides optimizing the reaction for higher conversion (see Q1), effective purification is key. Silica gel column chromatography is the standard method.[4] Given the basic nature of the product and piperidine, a solvent system of n-hexane/ethyl acetate with a small amount of triethylamine (e.g., 0.5-1%) can prevent peak tailing and improve separation.
-
-
Hydrodehalogenation Byproduct (Arene Formation): In catalyzed reactions, particularly Buchwald-Hartwig, a side reaction can occur where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]
-
Solution: This often points to issues with the catalytic cycle. Using a ligand that promotes rapid C-N reductive elimination over competing pathways can mitigate this. Additionally, ensuring the absence of water, which can be a proton source, is critical.
-
-
Formation of Bis-Thiazole Piperazine (if using Piperazine Impurity): If the piperidine starting material is contaminated with piperazine, a dimeric impurity can form.
-
Solution: Ensure the purity of the starting piperidine. If this impurity is present, it will have a much higher polarity than the desired product and can typically be separated by column chromatography.
-
Data Table: Purification Parameters
| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Separation Principle | Key Considerations |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (gradient) + 0.5% Triethylamine | Polarity | Triethylamine suppresses silanol interactions, preventing streaking of the basic product. |
| Acid-Base Extraction | N/A | Diethyl Ether / 1M HCl (aq) / 1M NaOH (aq) | Acidity/Basicity | Product is basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting. |
| Distillation | N/A | N/A | Boiling Point | Viable if the product is a liquid and has a boiling point significantly different from impurities. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: direct SNAr or a catalyzed reaction like Buchwald-Hartwig?
Both routes are viable, and the "better" option depends on your specific needs.
| Feature | Direct SNAr | Buchwald-Hartwig Amination | Ullmann Condensation |
| Complexity | Simple, one-step | More complex (catalyst, ligand) | Moderate (catalyst, sometimes high T) |
| Cost | Low (no catalyst/ligand) | High (Palladium, specialized ligands) | Moderate (Copper is cheaper than Pd) |
| Conditions | Often harsh (high temp) | Generally milder | Often harsh (high temp)[10] |
| Substrate Scope | Limited to activated halides | Very broad, highly versatile[1] | Broad, but can be less functional group tolerant than Buchwald-Hartwig |
| Yield | Variable, often moderate | Generally high to excellent | Good, but can be variable |
| Reference | [4] | [2][8] | [10][11] |
Recommendation: For initial, small-scale synthesis where 2-bromothiazole is available, the SNAr method is a straightforward starting point. For broader substrate scope, higher yields, milder conditions, and applications where functional group tolerance is critical, the Buchwald-Hartwig amination is the superior and more modern method .[1][2]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in stabilizing transition states and solvating reactants.[5][7]
-
For SNAr Reactions:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These are ideal. They stabilize the charged intermediate (Meisenheimer complex) formed during the reaction without strongly solvating the nucleophile (piperidine), thus increasing the reaction rate.[6][12]
-
Polar Protic Solvents (Water, Alcohols): These should generally be avoided. They can form strong hydrogen bonds with the piperidine nitrogen, creating a solvent cage that lowers its energy and nucleophilicity, slowing the reaction.[7]
-
Non-Polar Solvents (Toluene, Heptane): These are generally poor choices for SNAr as they do not effectively stabilize the charged intermediates.
-
-
For Buchwald-Hartwig Reactions:
-
Solvents like Toluene, Dioxane, and THF are commonly used.[9] Their primary role is to solubilize the reactants and the catalytic complex. The choice can sometimes influence catalyst stability and activity, but the effect is generally less pronounced than in SNAr reactions.
-
Q3: Can I use 2-aminothiazole as a starting material?
No, 2-aminothiazole cannot be directly reacted with piperidine to form the desired product. The C-N bond at the 2-position of aminothiazole is not a leaving group. The synthesis requires a starting material with a suitable leaving group, such as a halogen (Br, Cl), at the 2-position of the thiazole ring.
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a reliable method for the synthesis of this compound using modern cross-coupling chemistry, which is broadly applicable and generally high-yielding.
Reaction Mechanism Visualization
Caption: Key steps of the palladium-catalyzed C-N bond formation.[1][9]
Materials & Reagents:
-
2-Bromothiazole (1.0 eq)
-
Piperidine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for 5 minutes. Then, add 2-bromothiazole (1.0 eq) followed by piperidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 4-12 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil/solid by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., 0% to 20%) containing 0.5% triethylamine to afford this compound as the final product.
References
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Nolan, S. P., et al. (2021). A new class of large‐but‐flexible Pd‐BIAN‐NHC catalysts for the challenging Buchwald‐Hartwig amination of coordinating heterocycles. ResearchGate. Retrieved from [Link]
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LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2010). Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Butlerov Communications. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Acevedo, O., et al. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Retrieved from [Link]
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ResearchGate. (2017). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
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Klymchenko, A. S., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Retrieved from [Link]
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Tkach, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. NIH. Retrieved from [Link]
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Al-Omar, M. A., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Retrieved from [Link]
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Ricci, A., et al. (1966). Nucleophilic aromatic substitution: Effect of leaving groups in the methoxy- and thiophenoxy-dehalogenation of 2-halo-benzothiazoles. Tetrahedron Letters. Retrieved from [Link]
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Mancini, P. M., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Retrieved from [Link]
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Zaharia, V., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC - PubMed Central. Retrieved from [Link]
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Gorgani, L., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]
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New Journal of Chemistry. (2018). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
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Kormos, A., et al. (2010). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. Retrieved from [Link]
-
Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. Retrieved from [Link]
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Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling Reactions with High Turnover Numbers. PubMed. Retrieved from [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC - NIH. Retrieved from [Link]
-
Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. Retrieved from [Link]
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Sharma, M., et al. (2015). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC - PubMed Central. Retrieved from [Link]
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Optimization of reaction conditions for the synthesis of thiazole derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Thiazole and its derivatives are foundational components in numerous FDA-approved drugs and biologically active agents, making their efficient synthesis a paramount concern in drug discovery and development.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, particularly focusing on the most common synthetic route: the Hantzsch Thiazole Synthesis .[3][4] Our goal is to empower you to diagnose issues within your experiments, understand the chemical principles behind them, and implement logical, effective solutions.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address the most pressing issues encountered during the synthesis of thiazole derivatives.
Category 1: Low or No Product Yield
Question: My Hantzsch reaction is giving a very low yield. What are the most common causes and how do I fix them?
Answer: Low yield in a Hantzsch synthesis is a frequent issue that can almost always be traced back to one of four key areas: Reagent Quality, Reaction Temperature, Solvent Choice, or Competing Side Reactions.
-
Reagent Purity & Stability: This is the most critical, yet often overlooked, factor.
-
α-Haloketones: These reagents can be unstable and decompose upon storage, especially if exposed to light or moisture. Impurities can lead to unpredictable side reactions and reduced yields.[5][6] Before starting, always verify the purity of your α-haloketone. A quick TLC or ¹H NMR is advisable. If impurities are detected, consider purification by recrystallization or distillation.
-
Thioamides/Thiourea: While generally more stable, the purity of the thio-component is also crucial. Ensure it is dry and of high purity to prevent the introduction of nucleophilic impurities that could compete in the reaction.[5]
-
-
Reaction Temperature: The Hantzsch reaction typically requires thermal energy to proceed to completion.[5]
-
Insufficient Heat: If the reaction mixture is not heated adequately, the rate of cyclization and subsequent dehydration will be very slow, leading to incomplete conversion. A typical protocol may involve heating in a solvent like methanol or ethanol at reflux.[7]
-
Excessive Heat: Overheating can lead to the degradation of starting materials, intermediates, or the final product, especially for sensitive substrates. It can also promote the formation of polymeric side products. Monitor the reaction temperature closely.
-
-
Solvent Selection: The choice of solvent is critical for ensuring that all reactants and key intermediates remain in solution.[5]
-
Poor Solubility: If your starting materials or the initial S-alkylation intermediate are not fully soluble, the reaction rate will be severely limited. Ethanol and methanol are common first choices due to their polarity and ability to dissolve a wide range of substrates.[7]
-
Alternative Solvents: For less polar substrates, solvents like 1-butanol or even solvent-free conditions have been reported to improve yields and reaction rates.[5][8] Greener protocols using water have also been developed.[9]
-
-
Side Reactions: The mechanism involves multiple steps, and competing reactions can divert material from the desired pathway.[5][10] Careful control over stoichiometry (a slight excess of the thioamide is sometimes used) and temperature can help minimize these.[7]
Question: I've set up my reaction, but it doesn't seem to be starting. What should I check first?
Answer: When a reaction fails to initiate, it's essential to systematically verify your setup and reagents.
-
Workflow Verification: First, double-check that all reagents were added in the correct order and stoichiometry.
-
Catalyst Activity (If Applicable): While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ catalysts like silica-supported tungstosilisic acid to improve efficiency, especially in multi-component reactions.[8][11] If you are using a catalyst, ensure it is active and has not been deactivated by improper storage or contaminants.
-
Heating and Stirring: Confirm that your heating apparatus is functioning correctly and that the reaction mixture is being stirred efficiently. Poor mixing can prevent reactants from interacting, effectively halting the reaction.
Category 2: Side Products & Regioselectivity Issues
Question: My reaction with an N-substituted thiourea produced an unexpected isomer. How can I control the regioselectivity?
Answer: This is a classic problem in Hantzsch synthesis when using unsymmetrical thioamides or N-monosubstituted thioureas. The reaction can potentially yield two different regioisomers depending on which nitrogen atom participates in the cyclization. The key to controlling this outcome lies in the reaction conditions, specifically the pH.
-
In Neutral Solvents (e.g., Ethanol): The condensation typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[12] In this case, the initial S-alkylation is followed by cyclization involving the more nucleophilic substituted nitrogen.
-
Under Acidic Conditions (e.g., HCl in Ethanol): The reaction can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[12][13] The acidic medium protonates the nitrogen atoms, altering their relative nucleophilicity and changing the cyclization pathway. By carefully controlling the acidity and temperature, you can favor the formation of the imino isomer, which in some cases can be isolated in high yield.[12]
The isomers can be distinguished by spectroscopic methods, particularly by characteristic differences in their ¹H NMR signals for the proton at the 5-position of the thiazole ring.[12]
Category 3: Workup and Purification Challenges
Question: My product has precipitated from the reaction, but it's impure. What is the best way to purify my thiazole derivative?
Answer: Crude product purification is essential for obtaining accurate characterization data and for use in subsequent steps. The appropriate method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. Select a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: If recrystallization is ineffective or if your product is an oil, silica gel chromatography is the standard approach. A gradient of ethyl acetate in hexanes is a common mobile phase for many thiazole derivatives.[7]
-
Acid-Base Extraction: The nitrogen atom in the thiazole ring is basic (pKa ≈ 2.5) and can be protonated.[4][14] This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The thiazole product will move to the aqueous layer as a salt. The layers can then be separated, the aqueous layer basified (e.g., with NaHCO₃ or NaOH), and the pure product extracted back into an organic solvent.
Question: How do I confirm the structure of my final product?
Answer: Comprehensive spectroscopic characterization is non-negotiable for structure confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The aromatic protons on the thiazole ring have characteristic chemical shifts, typically between 7.2 and 8.8 ppm.[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[17]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups in your molecule.[18]
-
Melting Point: A sharp melting point is a good indicator of purity for a solid compound.[7]
Part 2: Experimental Protocols & Data
General Experimental Workflow
The synthesis of a thiazole derivative follows a logical progression of steps, each critical for success.
Caption: A Decision-Tree for Troubleshooting Thiazole Synthesis.
References
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Fundamental and Applied Sciences. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). SciLit. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Ecological and Physical-Logical Sciences (BEPLS). [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). Chemistry – A European Journal. [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
New methods for the rapid synthesis of thiazoles. (2021). University of Sussex. [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2024). YouTube. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. [Link]
-
Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. (2015). Taylor & Francis Online. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Thiazole. (n.d.). CUTM Courseware. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2023). Journal of Natural Sciences and Mathematics of UT. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate. [Link]
-
Thiazole. (n.d.). Wikipedia. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. (2023). PubMed. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules. [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2010). ResearchGate. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). RSC Sustainability. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017). Medicinal Chemistry Research. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Semantic Scholar. [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). OKCHEM. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). Marine Drugs. [Link]
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- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Production of 1-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support center for the synthesis and scale-up of 1-(1,3-Thiazol-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during production. The information herein is structured to offer both quick-reference FAQs and detailed troubleshooting guides, ensuring you can efficiently navigate the complexities of scaling up this important chemical entity.
I. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis of this compound, providing concise answers for rapid problem-solving.
Q1: What is the most common synthetic route for this compound at a lab and pilot scale?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole (typically 2-bromothiazole or 2-chlorothiazole) with piperidine.[1] This reaction is generally high-yielding and proceeds under relatively mild conditions.
Q2: I'm observing a significant amount of unreacted 2-bromothiazole. What are the initial checks I should perform?
A2: First, verify the stoichiometry. An excess of piperidine is often used to drive the reaction to completion. Second, check the reaction temperature; insufficient heat can lead to slow reaction rates. Finally, ensure your piperidine is of high purity and not significantly hydrated, as water can interfere with the reaction.
Q3: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
A3: Discoloration often points to oxidation byproducts of piperidine or impurities from the starting materials.[2] Purification via column chromatography using a silica gel stationary phase is a common and effective method. Alternatively, recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol, can be employed to obtain a purer, colorless product.[3]
Q4: Are there alternative synthetic strategies to the SNAr approach?
A4: Yes, while less common for this specific compound, a Hantzsch thiazole synthesis could theoretically be adapted.[4][5][6] This would involve the condensation of an α-halocarbonyl compound with a piperidine-derived thioamide. However, for the direct synthesis of this compound, the SNAr reaction is generally more efficient.
Q5: What are the key safety considerations when working with piperidine and 2-halothiazoles on a larger scale?
A5: Both piperidine and 2-halothiazoles are hazardous. Piperidine is flammable, corrosive, and toxic. 2-Halothiazoles are irritants and can be harmful if inhaled or absorbed through the skin. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and have access to an emergency shower and eyewash station. For scale-up, a closed-system reactor is highly recommended to minimize exposure.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during the scale-up of this compound synthesis.
Guide 1: Low Reaction Yield
A common issue in scaling up is a decrease in yield compared to smaller, laboratory-scale reactions. This guide will help you identify and address the root causes.
Potential Cause 1: Inefficient Mixing
As the reaction volume increases, ensuring homogenous mixing of reactants becomes critical. Inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact yield.
Troubleshooting Steps:
-
Assess Your Stirring Mechanism: For larger vessels, a simple magnetic stir bar may be insufficient. Mechanical overhead stirrers with appropriately sized impellers (e.g., anchor or turbine) are necessary to create a vortex and ensure thorough mixing.
-
Monitor for Biphasic Appearance: If the reaction mixture appears non-homogenous, increase the stirring speed.
-
Consider Baffling: In larger reactors, baffles can be installed to disrupt laminar flow and improve mixing efficiency.
Potential Cause 2: Suboptimal Thermal Management
Exothermic or endothermic reactions can be more difficult to control at scale. Poor heat transfer can lead to side reactions or incomplete conversion.
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture, not just monitoring the heating mantle or bath temperature.
-
Controlled Reagent Addition: For exothermic reactions, consider adding the more reactive reagent (often the nucleophile, piperidine) portion-wise or via a syringe pump to manage the heat generated.
-
Improve Heat Transfer: Ensure the reactor vessel has a large surface area-to-volume ratio. For larger scales, jacketed reactors with a circulating heating/cooling fluid provide superior temperature control.
Potential Cause 3: Impurities in Starting Materials
Impurities that were negligible at a small scale can have a significant impact on yield when magnified in a larger production run.
Troubleshooting Steps:
-
Analyze Starting Materials: Obtain certificates of analysis (CoA) for your 2-halothiazole and piperidine. If possible, run your own analytical tests (e.g., NMR, GC-MS) to confirm purity.
-
Purify Piperidine if Necessary: If piperidine has a yellow tint, it may have oxidized. Distillation is an effective purification method.[2]
-
Use Anhydrous Solvents: If a solvent is used, ensure it is dry, as water can compete with piperidine as a nucleophile or react with other reagents.
Guide 2: Product Impurity Profile
Scaling up can sometimes lead to the formation of new or increased levels of impurities. This guide will help you identify and mitigate common impurities.
Impurity Profile Table
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 2-Bromothiazole | Incomplete reaction | Increase reaction time, temperature, or excess of piperidine. |
| Piperidine Salts | Reaction with acidic byproducts | Aqueous workup with a mild base (e.g., NaHCO3) followed by extraction. |
| Bis-substituted Byproducts | Reaction of product with starting material | Controlled addition of piperidine to maintain a slight excess. |
| Oxidation Byproducts | Air sensitivity of piperidine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Standard Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the determined solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Guide 3: Reaction Monitoring and Control
Effective real-time monitoring is crucial for a successful and reproducible scale-up.
Workflow for In-Process Control (IPC)
Caption: In-Process Control Workflow for Reaction Monitoring.
Explanation of the IPC Workflow:
-
Initiate Reaction: Begin the reaction as per the established protocol.
-
Regular Sampling: At regular intervals (e.g., every 30-60 minutes), carefully extract a small aliquot of the reaction mixture.
-
TLC Analysis: Spot the aliquot on a TLC plate alongside spots of the starting materials (2-halothiazole and piperidine). Develop the plate in an appropriate solvent system.
-
Assess Completion: Visualize the TLC plate (e.g., under UV light). The reaction is considered complete when the spot corresponding to the limiting reactant (usually the 2-halothiazole) is no longer visible.
-
Decision Point: Based on the TLC analysis, decide whether to continue the reaction or proceed to the workup and purification stages.
III. Synthetic Pathway Overview
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction.
Caption: General Synthetic Pathway for this compound.
Mechanism Insight:
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electron-deficient C2 position of the thiazole ring.[7][8] The presence of the nitrogen atom in the thiazole ring activates this position for nucleophilic substitution. The reaction can be facilitated by a base to deprotonate the piperidine, increasing its nucleophilicity, and by heat to overcome the activation energy barrier. The stability of the resulting product is a key driving force for the reaction.
IV. References
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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CUTM Courseware. Thiazole. [Link]
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ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. [Link]
-
NIH. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]
-
Synthesis and Biological Activity of New[1][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
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Wikipedia. Thiazole. [Link]
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MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
MDPI. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]
-
Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. [Link]
-
ACS Publications. Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry. [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]
-
PMC - PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
-
NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
NIH. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. [Link]
-
NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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Technical Support Center: Addressing Challenges in the Purification of Polar Thiazole Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of polar thiazole-containing compounds. Thiazoles are a cornerstone in medicinal chemistry, but their inherent polarity and basicity often create significant hurdles in achieving high purity. This guide is structured to provide direct, actionable solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to design robust and effective purification strategies.
Section 1: Frequently Asked Questions - Chromatographic Strategy Selection
This section addresses the initial, critical decisions you'll face when developing a purification method for a novel polar thiazole.
Q1: My polar thiazole compound shows little to no retention on my standard C18 reversed-phase column. What is my next step?
A1: This is a classic and expected challenge. Your compound is too hydrophilic to interact effectively with the non-polar C18 stationary phase, causing it to elute with the solvent front.[1] Standard reversed-phase chromatography (RPC) is fundamentally designed for non-polar to moderately polar analytes.[2][3]
Your primary and most effective next step is to move away from traditional RPC and employ a technique designed for polar molecules. The leading strategy is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]
Causality: In RPC, retention is driven by hydrophobic interactions.[2] Highly polar molecules, like many thiazole derivatives, have a strong affinity for the polar mobile phase (e.g., water/acetonitrile mixtures) and are not retained. HILIC operates on an opposite principle, making it ideal for this situation.[4][5]
Q2: What is HILIC, and why is it so effective for polar thiazoles?
A2: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, or phases bonded with amide, cyano, or zwitterionic groups) with a mobile phase rich in an organic solvent, typically acetonitrile (>80%), and a small amount of aqueous buffer.[5][6]
Mechanism of Action:
-
Water Layer Formation: The aqueous component of the mobile phase adsorbs onto the surface of the polar stationary phase, creating a semi-stagnant, water-rich layer.[4][7]
-
Analyte Partitioning: Your polar thiazole analyte, which has low solubility in the highly organic mobile phase, partitions from the mobile phase into this immobilized water layer. This partitioning is the primary retention mechanism.[4]
-
Elution: Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase, which disrupts the partitioning equilibrium and moves the analyte through the column.[1][6]
This approach not only provides excellent retention for polar compounds but also offers the advantage of using high organic mobile phases, which enhances sensitivity in mass spectrometry (MS) detection due to more efficient solvent desolvation and analyte ionization.[8]
Q3: Are there viable alternatives to HILIC for retaining polar thiazoles?
A3: Yes, while HILIC is often the first choice, other powerful techniques exist, particularly if you are dealing with ionizable thiazoles or complex mixtures.
-
Mixed-Mode Chromatography (MMC): This is an increasingly popular and robust alternative. MMC columns possess stationary phases with multiple, deliberate interaction mechanisms, such as reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities.[9][10][11] This allows for the simultaneous retention of polar and non-polar compounds and provides unique selectivity for ionizable analytes without the need for ion-pairing reagents, making it highly MS-friendly.[8][9] The ability to tune retention with both organic solvent concentration and mobile phase pH/ionic strength gives you exceptional control over the separation.[12]
-
Aqueous-Stable Reversed-Phase Columns: Several modern C18 columns are specifically designed to prevent "hydrophobic collapse" or "dewetting," a phenomenon where the stationary phase ligands fold in on themselves in highly aqueous mobile phases, leading to loss of retention.[13] Columns with polar-embedded or polar-endcapped functionalities (e.g., T3 columns) can tolerate 100% aqueous mobile phases and offer improved retention for some polar analytes compared to traditional C18 phases.
Q4: Can I still use Normal-Phase Chromatography (NPC)?
A4: While possible, traditional Normal-Phase Chromatography (NPC), which uses a polar stationary phase like silica and a non-polar mobile phase (e.g., hexane/ethyl acetate), is often problematic for highly polar thiazoles.[14][15]
The Challenge: Your compound may adsorb so strongly to the silica stationary phase that it fails to elute, or it elutes as a very broad, tailing peak.[1] Furthermore, the non-polar organic solvents used in NPC are often incompatible with MS detection and can have poor solubility for polar analytes. NPC is generally better suited for moderately polar, non-ionic compounds or for separating isomers.[14]
Section 2: Troubleshooting Common Chromatographic Issues
Even with the right strategy, purification can be challenging. This section provides solutions to specific experimental problems.
Q5: I'm seeing severe peak tailing with my basic thiazole compound, even on a HILIC column. Why is this happening and how can I fix it?
A5: Peak tailing for basic compounds like thiazoles is most often caused by unwanted secondary interactions with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[16][17] The basic nitrogen on your thiazole can interact ionically with deprotonated (negatively charged) silanols, leading to a portion of the analyte being retained more strongly and eluting later, creating a "tail."[17][18]
Caption: Troubleshooting flowchart for peak tailing.
Detailed Solutions:
-
Mobile Phase pH/Buffer Control: This is your most powerful tool.
-
Low pH (e.g., add 0.1% formic or acetic acid): At a pH at least 2 units below the pKa of the silanol groups (~pH 4-5), they will be protonated and neutral, minimizing ionic interactions. Your basic thiazole will be protonated (positively charged), which can enhance retention in HILIC.[16]
-
High pH (e.g., use ammonium formate/acetate buffer at pH 8-10): At high pH, your basic analyte is neutral, and while silanols are deprotonated, the high concentration of buffer ions can shield the interaction. Crucially, you must use a column specifically designed for high pH stability. [19]
-
-
Use a Different Stationary Phase:
-
Modern, End-Capped Columns: High-quality columns are "end-capped," meaning most residual silanols have been chemically deactivated. This significantly reduces tailing.[19]
-
Zwitterionic or Amide HILIC Phases: Phases like Z-HILIC or Amide columns often provide better peak shapes for basic compounds compared to bare silica.[1][7]
-
-
Reduce Mass Overload: Injecting too much sample can saturate the desirable interaction sites on the column, forcing excess analyte to interact with the problematic silanol sites, which exacerbates tailing. Try injecting a smaller mass of your compound.[16]
Q6: My retention times in HILIC are drifting and not reproducible. What's causing this?
A6: This is a common issue in HILIC and almost always relates to improper column equilibration or mismatched solvent strengths between the sample diluent and the mobile phase.
-
Insufficient Equilibration: The aqueous layer on the HILIC stationary phase takes a significant amount of time to form and stabilize. HILIC may require much longer equilibration times (e.g., 20-30 column volumes) than reversed-phase methods. Always perform a long equilibration at the initial mobile phase conditions before starting your run sequence.
-
Sample Diluent Mismatch: If your sample is dissolved in a solvent that is much stronger (more aqueous) than the initial mobile phase, it can disrupt the local aqueous layer at the head of the column upon injection, causing distorted peaks and shifting retention. The Rule of Thumb: Your sample diluent should be as close as possible to, or slightly weaker than, your initial mobile phase. For HILIC, this often means dissolving your sample in a high percentage of acetonitrile (e.g., 90% ACN / 10% Water).[17]
Section 3: Sample Preparation and Pre-Purification
Proper sample preparation is non-negotiable for successful purification and for protecting your expensive chromatography columns.
Q7: My crude reaction mixture contains inorganic salts from the workup. How can I remove them before preparative HPLC?
A7: Injecting samples high in inorganic salts is detrimental to chromatographic systems, causing column blockage, corrosion, and interference with MS detection.[20] The best method for cleanup is Solid-Phase Extraction (SPE) .[20][21][22]
SPE uses a small cartridge packed with a sorbent to selectively retain your analyte of interest while allowing unwanted components (like salts) to be washed away.[21]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
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Technical Support Center: Crystallization of 1-(1,3-Thiazol-2-yl)piperidine
Introduction: Welcome to the technical support guide for the crystallization of 1-(1,3-Thiazol-2-yl)piperidine. As a key heterocyclic intermediate in pharmaceutical synthesis, obtaining this compound in a highly pure and stable crystalline form is paramount for successful downstream applications, including active pharmaceutical ingredient (API) manufacturing.[1][2] Proper crystallization is not merely a purification step; it defines the solid-state properties of the material, such as stability, flowability, and dissolution, which are critical for drug development.[3][4][5] This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and optimize your crystallization protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound failed to crystallize from solution upon cooling. What are the immediate steps I should take?
If your solution remains clear (no crystals or precipitate) after cooling, it is likely not sufficiently supersaturated or requires an energy input to initiate nucleation. First, try scratching the inside surface of the flask just below the solvent level with a glass rod.[6][7] The microscopic scratches can provide nucleation sites. If that fails, add a single, small "seed" crystal of previously isolated pure material. If neither of these methods works, your solution may be too dilute. Try removing a portion of the solvent by gentle heating or under a stream of inert gas and then allow it to cool again.[7][8]
Q2: Instead of crystals, my compound separated as an oily liquid. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[8][9] This is problematic because impurities tend to be more soluble in the oily phase, leading to poor purification.[8]
-
Causality: This often happens when a solution is too concentrated or cooled too quickly. The compound comes out of the solution when it is still hot enough to be molten.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[8] Then, allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling needed for high-quality crystal formation.[6][10]
Q3: What is polymorphism, and should I be concerned about it for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4] Different polymorphs of the same compound are chemically identical but can have significantly different physical properties, including melting point, solubility, stability, and bioavailability.[5] For any compound intended for pharmaceutical use, understanding and controlling polymorphism is critical.[11][12] It is highly probable that this compound can exhibit polymorphism, so it is crucial to use consistent and well-documented crystallization procedures to ensure you produce the same crystal form every time.
Q4: How do I choose the best solvent for crystallization?
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][13] This differential solubility is the driving force for recrystallization. A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). If a single solvent is not effective, a two-solvent (or antisolvent) system can be used.[13]
Troubleshooting and Optimization Guide
This section provides a deeper dive into resolving persistent crystallization challenges.
Issue 1: Persistent Failure to Form Crystals
If scratching and seeding have failed and you have confirmed your compound is stable at elevated temperatures, the issue lies with the solvent system or nucleation barrier.
-
Possible Cause: The solution is undersaturated or only marginally supersaturated.
-
Corrective Action: The most direct solution is to reduce the solvent volume. This can be done by boiling off some solvent or by using a rotary evaporator.[8] Be cautious not to over-concentrate the solution, which can lead to rapid precipitation or oiling out.
-
-
Possible Cause: The chosen solvent is inappropriate.
-
Corrective Action: A systematic solvent screen is necessary. Use small quantities of your compound to test solubility in a panel of solvents. (See Protocol 1: Systematic Solvent Screening ). The goal is to find a solvent that provides a significant solubility difference between hot and cold conditions.
-
Issue 2: Formation of Poor Quality Crystals (Fine Powder, Needles, or Aggregates)
The quality of crystals is directly related to the rate of their formation. Rapid crystallization traps solvent and impurities, leading to poor crystal habits.
-
Possible Cause: The rate of cooling is too fast.
-
Corrective Action: Slow down the cooling process. After heating to dissolve the compound, allow the flask to cool to room temperature on the benchtop, undisturbed.[6][10] To slow it down further, you can insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water jacket). Once at room temperature, move the flask to a refrigerator, and finally to a freezer, to maximize yield.
-
-
Possible Cause: The solution is excessively supersaturated.
-
Corrective Action: Add a small amount of extra solvent (5-10%) after the compound has just dissolved.[8] This will ensure that crystallization begins at a slightly lower temperature, reducing the supersaturation level and promoting slower, more orderly crystal growth.
-
Logical Flow for Troubleshooting Crystallization
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Buy N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide | 1798462-04-0 [smolecule.com]
- 3. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. science.uct.ac.za [science.uct.ac.za]
Troubleshooting inconsistent results in biological assays with 1-(1,3-Thiazol-2-yl)piperidine
Welcome to the technical support guide for researchers using 1-(1,3-Thiazol-2-yl)piperidine in biological assays. This resource, structured in a question-and-answer format, is designed to help you troubleshoot inconsistent results and optimize your experimental protocols. As Senior Application Scientists, we have compiled field-proven insights to ensure the accuracy and reproducibility of your findings.
Section 1: Compound Integrity and Preparation
The reliability of any biological assay begins with the quality and handling of the small molecule. Inconsistencies at this stage are the most common source of downstream variability.
Q1: My results with this compound are inconsistent from one experiment to the next. Could the problem be my compound stock?
A1: Absolutely. The integrity of your compound stock is a critical variable. Several factors related to compound handling and storage can lead to inconsistent results.[1][2]
-
Source and Purity: Always source compounds from a reputable supplier that provides a Certificate of Analysis (CoA) detailing the purity (typically >95% is required for biological assays).
-
Storage Conditions: Verify that the compound, both in solid form and in solution, has been stored according to the manufacturer's recommendations. Thiazole-containing compounds can be sensitive to light and temperature.[3] Improper storage can lead to degradation, reducing the effective concentration of the active compound.[1]
-
Preparation of Stock Solutions: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[1] Water absorption by DMSO is a common issue that can cause your compound to precipitate over time, especially during storage.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can significantly degrade the compound and introduce moisture, leading to precipitation.[1][4] It is a critical best practice to aliquot your stock solution into single-use volumes to minimize this variability.
Experimental Protocol: Preparing and Storing a 10 mM Stock Solution
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to create a 10 mM stock solution. For example, to a vial containing 1 mg of compound (Molecular Weight: 168.26 g/mol , assuming the free base), you would add 594 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Ensure vials are tightly sealed.
Q2: I'm observing a cloudy precipitate in my cell culture media after adding this compound. What is causing this and how can I prevent it?
A2: This is a classic sign of compound precipitation due to poor aqueous solubility, a frequent issue with small molecule inhibitors.[1][5] When the compound crashes out of solution, its effective concentration in the assay is unknown and significantly lower than intended, leading to a loss of activity.
-
Solvent Concentration: The final concentration of DMSO in your aqueous assay buffer (e.g., cell culture media) should typically be kept below 0.5% to avoid solvent-induced toxicity and to help keep the compound in solution.[1]
-
"Plunging" into Aqueous Buffer: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations that lead to immediate precipitation.
-
Serum Interactions: Proteins in fetal bovine serum (FBS) and other media components can sometimes bind to small molecules, reducing their bioavailability or causing aggregation.
To mitigate this, perform a Solubility Test as described below.
Experimental Protocol: Aqueous Solubility Quick Test
-
Prepare your final assay medium (e.g., DMEM + 10% FBS).
-
In a clear microcentrifuge tube, add the volume of your this compound DMSO stock required for the highest concentration you plan to test.
-
Add the assay medium to the tube to achieve the final concentration.
-
Vortex gently.
-
Incubate the tube for 1-2 hours under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If precipitation is observed, you must adjust your protocol, for example, by lowering the top concentration or using a different serial dilution method.
Workflow for preparing small molecule stock solutions.
Section 2: Cell-Based Assay Troubleshooting
Even with a perfectly prepared compound, the biological system itself introduces numerous variables that must be controlled.
Q3: I'm not observing any biological effect of this compound in my cell-based assay. What are the most common reasons?
A3: A lack of effect is a common challenge that can be systematically diagnosed.[1][6] Assuming your compound is soluble and active (Section 1), the issue likely lies within the experimental design or the biological system.
-
Incorrect Dose Range: The effective concentration might be higher or lower than the range you are testing. A broad dose-response curve, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM), is essential for initial screening.[7][8]
-
Insufficient Incubation Time: The compound may require more time to enter the cells, engage its target, and elicit a downstream phenotypic effect. Test multiple time points (e.g., 24, 48, 72 hours).[2]
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli or inhibitors. Always ensure your cells are in the logarithmic growth phase and seeded at a consistent density.[2]
-
Low Target Expression: The cellular target of this compound may not be expressed at sufficient levels in your chosen cell line. Validate target expression using methods like Western Blot or qPCR.
-
Compensatory Mechanisms: The cell may activate alternative signaling pathways that mask the effect of inhibiting the primary target.
Troubleshooting tree for an inactive compound.
Q4: I'm observing significant cell death even at concentrations where I expect to see specific inhibition. How do I differentiate cytotoxicity from a specific on-target effect?
A4: This is a critical question. An ideal inhibitor should show a clear window between its on-target efficacy (e.g., IC₅₀ for pathway inhibition) and its cytotoxic concentration (e.g., CC₅₀).[5] If these values are too close, the observed phenotype might be a non-specific consequence of cell death.
-
Determine the Cytotoxic Threshold: Run a standard cell viability assay (e.g., Resazurin or MTT) to determine the concentration range that is non-toxic to your cells over the desired incubation period.[2]
-
Conduct Functional Assays Below the Threshold: Perform your primary functional assays at concentrations well below the cytotoxic level. This ensures you are observing a specific biological modulation rather than a generic stress response.
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This control should not produce the desired phenotype, helping to rule out off-target effects caused by the chemical scaffold itself.
-
Confirm Target Engagement: Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound is binding to its intended target within the cell at the concentrations used in your assay.[2]
Section 3: Data Interpretation and Validation
Q5: What are the absolute essential controls for an assay using this compound?
A5: Every plate should be a self-validating experiment. Omitting controls makes it impossible to interpret your results confidently. The table below outlines the mandatory controls for a typical cell-based screening assay.[6][9]
| Control Type | Purpose | Implementation | Expected Outcome |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) on the assay system. | Treat cells with the same final concentration of DMSO used for the highest compound dose. | Should show baseline (100% viability or 0% inhibition) activity. |
| Negative Control | To define the baseline or "no effect" level of the assay. | Untreated cells. | Should be identical to the vehicle control. |
| Positive Control | To confirm that the assay system is working and can produce the expected biological response. | A well-characterized compound known to produce the desired effect (e.g., a known inhibitor of the same target or pathway). | Should show a strong, reproducible signal (e.g., >80% inhibition). |
Q6: My primary screen identified this compound as a "hit." What are the next steps to validate this result and rule out artifacts?
A6: Identifying a primary hit is only the first step. A rigorous validation cascade is necessary to eliminate false positives, which are common in high-throughput screening.[9]
-
Hit Confirmation: Re-test the compound in the primary assay using a freshly prepared sample from the original solid stock to ensure the initial result was not due to a handling error.
-
Dose-Response Analysis: Perform a full dose-response experiment (e.g., 8-10 concentrations) to determine the potency (IC₅₀) of the compound. The resulting curve should be sigmoidal and complete.[8][9] A shallow or incomplete curve can be a red flag for assay artifacts.
-
Counter Screens: Use assays that are designed to detect common sources of interference. For example, if your primary assay uses a luciferase reporter, run a counter screen with purified luciferase enzyme to see if the compound directly inhibits it.[9]
-
Orthogonal Assays: Validate the hit in a secondary assay that measures the same biological endpoint but uses a different detection technology.[9] For example, if your primary assay measured cell death via ATP levels (CellTiter-Glo), an orthogonal assay could measure membrane integrity (LDH release). This ensures the result is not an artifact of the specific technology used.
Logical workflow for small molecule hit validation.
References
-
Mishra, C. B., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Užukauskaitė, N., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]
-
Užukauskaitė, N., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed. [Link]
-
Kouatly, E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Thieme, M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Molecular Bionics. (n.d.). Assay Troubleshooting. Molecular Bionics. [Link]
-
KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]
-
Cooper, T. W., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Choudhary, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Piperidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when working to enhance the cell permeability of piperidine-containing compounds. The piperidine motif is a cornerstone in medicinal chemistry, but its inherent basicity and structural features can often lead to permeability issues.[1][2] This resource is designed to provide not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems faced during the characterization and optimization of piperidine-containing compounds.
Q1: My piperidine-containing compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. Is this likely a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. The piperidine nitrogen is typically basic, with a pKa that often leads to a significant proportion of the compound being in a charged, protonated state at physiological pH (around 7.4). This charge dramatically hinders passive diffusion across the lipid-rich cell membrane. Key factors to consider are:
-
Lipophilicity and Ionization: The interplay between a compound's lipophilicity (logP/logD) and its ionization state is critical. While a certain degree of lipophilicity is required to enter the cell membrane, a high pKa will ensure the molecule is mostly ionized, preventing it from effectively partitioning into and crossing the membrane.[3][4][5]
-
Molecular Size and Rigidity: Larger molecules and those with less conformational flexibility may also struggle to permeate.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[6]
Q2: I have conflicting permeability data between my PAMPA and Caco-2 assays for my piperidine compound. Why is this happening?
A2: This is a common and informative discrepancy. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion.[7][8][9] In contrast, the Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, provides a more comprehensive picture that includes passive diffusion, active transport, and efflux mechanisms.[10][11][12][13][14]
Here's how to interpret the conflicting data:
| Scenario | PAMPA Result | Caco-2 Result (A-B) | Likely Interpretation |
| Efflux Substrate | High Permeability | Low Permeability | The compound can passively diffuse but is actively pumped out of the Caco-2 cells. Calculate the efflux ratio (Papp B-A / Papp A-B); a ratio >2 suggests efflux.[14] |
| Active Uptake | Low Permeability | High Permeability | The compound is a substrate for an uptake transporter expressed in Caco-2 cells. |
| Paracellular Transport | Low Permeability | Moderate Permeability | The compound may be moving through the tight junctions between cells, a route not available in PAMPA. |
Q3: How can I quickly assess if my piperidine compound is an efflux pump substrate?
A3: The most direct way is to perform a bidirectional Caco-2 assay.[12][14] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate the efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[14] To identify the specific transporter, you can run the assay in the presence of known inhibitors of common efflux pumps like P-gp (e.g., verapamil).[12]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental hurdles.
Troubleshooting Guide 1: Low Permeability in a PAMPA Assay
If your piperidine compound shows low passive permeability, the issue lies with its fundamental physicochemical properties.
Initial Diagnosis Workflow
Caption: Initial diagnosis for low PAMPA results.
Strategies for Improvement:
-
Reduce Basicity (pKa Modulation): The most direct approach is to lower the pKa of the piperidine nitrogen.
-
Mechanism: By making the nitrogen less basic, a larger fraction of the compound will be in its neutral, more permeable form at physiological pH.
-
Actionable Advice: Introduce electron-withdrawing groups near the piperidine nitrogen. For example, strategic placement of fluorine atoms can lower basicity.[15] However, be mindful that this can also impact target binding, so a careful structure-activity relationship (SAR) study is necessary.
-
-
Increase Lipophilicity (logD Enhancement): If the compound is not overly basic but still shows low permeability, it may lack sufficient lipophilicity to partition into the membrane.
-
Mechanism: Increasing the non-polar surface area of the molecule can improve its interaction with the lipid bilayer.
-
Actionable Advice: Add lipophilic groups to the molecule, such as alkyl or aryl moieties. This must be balanced, as excessive lipophilicity can lead to poor solubility and other issues.
-
-
Introduce Intramolecular Hydrogen Bonds: This is a more advanced "chameleon-like" strategy.
-
Mechanism: Creating an intramolecular hydrogen bond can shield polar groups, effectively reducing the molecule's polarity and enhancing its ability to cross the cell membrane.[16][17][18] This strategy has been shown to improve the permeability of compounds that are "beyond the rule of five".[16][18]
-
Actionable Advice: Design analogs where a hydrogen bond donor on the piperidine ring or a substituent can interact with a nearby acceptor. This can be predicted using computational modeling of low-energy conformations.[16][18]
-
Troubleshooting Guide 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio indicates that your compound is actively transported out of the cell, a common issue for piperidine-containing molecules which can be recognized by transporters like P-gp.[6]
Efflux Mitigation Workflow
Caption: Workflow for addressing high efflux.
Strategies for Improvement:
-
Structural Modification to Evade Transporter Recognition:
-
Mechanism: Efflux pumps recognize specific pharmacophores. Altering the structure can disrupt this recognition.
-
Actionable Advice:
-
Reduce Hydrogen Bond Donors: P-gp substrates often have a high number of hydrogen bond donors. Capping or replacing these groups can reduce efflux.[6]
-
Add Bulky Groups: Steric hindrance near the sites of interaction with the transporter can prevent binding.
-
Modify Piperidine Substituents: Changing the substituents on the piperidine ring can alter the way the molecule fits into the transporter's binding pocket.
-
-
-
Prodrug Approach:
-
Mechanism: A prodrug strategy involves masking the functional groups responsible for efflux transporter recognition.[19][20] The prodrug is designed to be cleaved inside the cell, releasing the active compound.[19][20]
-
Actionable Advice: Create an ester or carbamate prodrug by modifying a hydroxyl or amine group on the parent molecule.[21] This can increase lipophilicity and mask recognition sites. The choice of promoiety should be guided by the desired cleavage mechanism (e.g., esterases in the cell).
-
-
Formulation Strategies:
-
Mechanism: Using formulation techniques can help the drug bypass efflux transporters or saturate them.
-
Actionable Advice:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can alter its absorption pathway.[22]
-
Co-administration with Inhibitors: While not a modification of the compound itself, co-formulating with a known, safe efflux pump inhibitor can be a viable strategy. Piperine, the active component of black pepper, is a well-known bio-enhancer that can inhibit P-gp.[23][24][25]
-
-
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid assessment of a compound's passive permeability.[9]
Materials:
-
96-well PAMPA filter plates and acceptor plates.[26]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (high and low permeability).
-
LC-MS/MS for analysis.
Procedure:
-
Prepare the Artificial Membrane: Apply 5 µL of the lipid/dodecane solution to the filter of each well in the donor plate. Be careful not to puncture the membrane.[27]
-
Prepare Solutions:
-
Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute into PBS at the desired final concentration (e.g., 10 µM).[7]
-
Fill the acceptor plate wells with 300 µL of PBS.
-
-
Start the Assay: Add 200 µL of the compound solution to the donor plate wells.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[7][26][27]
-
Sample Analysis: After incubation, separate the plates. Take samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compound in each sample using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption and identifying efflux transporter substrates.[10][11][12][13][14]
Materials:
-
Caco-2 cells (ATCC).
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds and controls.
-
TEER meter to measure monolayer integrity.
-
LC-MS/MS for analysis.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[14]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells that meet a predefined TEER value (e.g., >250 Ω·cm²), which indicates proper tight junction formation.[12]
-
Prepare for Transport Study:
-
Wash the cell monolayers gently with pre-warmed HBSS.
-
Prepare the dosing solutions of your test compound in HBSS.
-
-
Apical to Basolateral (A-B) Transport:
-
Add the compound solution to the apical (top) chamber.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh, pre-warmed HBSS.
-
Quantification and Calculation:
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
IV. References
-
Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available from:
-
Creative Bioarray. Caco-2 Permeability Assay. Creative Bioarray Website. Available from:
-
Pharma Models. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Pharma Models Website. Available from:
-
Enamine. Caco-2 Permeability Assay. Enamine Website. Available from:
-
Springer Nature Experiments. (2018). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature. Available from:
-
Di, L., & Feng, B. (2015). How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. Available from:
-
Evotec. Caco-2 Permeability Assay. Evotec Website. Available from:
-
Shalaeva, M., et al. (2013). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available from:
-
Semantic Scholar. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. Available from:
-
Houghten, R. A., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available from:
-
National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from:
-
ResearchGate. (2022). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available from:
-
Charnwood Discovery. PAMPA In Vitro Assay. Charnwood Discovery Website. Available from:
-
Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed. Available from:
-
Feng, X., et al. (2021). Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives. PubMed. Available from:
-
ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from:
-
Semantic Scholar. Strategies to Address Low Drug Solubility in Discovery and Development. Semantic Scholar. Available from:
-
National Institutes of Health. (2015). Designing Cell-Permeable Macrocyclic Peptides. PubMed Central. Available from:
-
National Institutes of Health. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available from:
-
National Institutes of Health. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. National Institutes of Health. Available from:
-
Song, Y., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. Available from:
-
National Institutes of Health. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from:
-
National Institutes of Health. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from:
-
ResearchGate. (2018). Piperine analogs as potent Staphylococcus aureus NorA efflux pump inhibitors. ResearchGate. Available from:
-
MilliporeSigma. (2002). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma Website. Available from:
-
Pion Inc. (2024). Drug solubility and permeability. Pion Inc. Website. Available from:
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from:
-
ResearchGate. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. ResearchGate. Available from:
-
Labiotech.eu. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Labiotech.eu. Available from:
-
National Institutes of Health. (2015). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. Available from:
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Website. Available from:
-
National Institutes of Health. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available from:
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems Website. Available from:
-
Pharmaceutical Technology. (2021). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Available from:
-
ResearchGate. (2023). Piperine and piperidine-induced caspase pathway for activating cell... ResearchGate. Available from:
-
Semantic Scholar. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from:
-
National Institutes of Health. (2012). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Institutes of Health. Available from:
-
ResearchGate. (2020). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. ResearchGate. Available from:
-
GitHub Gist. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist. Available from:
-
ResearchGate. (2019). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. ResearchGate. Available from:
-
ResearchGate. (2003). Permeability characteristics of piperine on oral absorption-An active alkaloid from peppers and a bioavailability enhancer. ResearchGate. Available from:
-
National Institutes of Health. (2023). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. PubMed Central. Available from:
-
National Institutes of Health. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed Central. Available from:
-
ResearchGate. (2018). Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. ResearchGate. Available from:
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National Institutes of Health. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. Available from:
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National Institutes of Health. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available from:
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ACS Publications. (2024). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). ACS Publications. Available from:
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ResearchGate. (2005). Strategies to improve oral bioavailability. ResearchGate. Available from:
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Strategies to reduce off-target effects of 1-(1,3-Thiazol-2-yl)piperidine
Technical Support Center: 1-(1,3-Thiazol-2-yl)piperidine
A Guide to Understanding and Mitigating Off-Target Effects
Introduction:
Welcome to the technical support guide for this compound and related compounds. As researchers and drug development professionals, achieving high target selectivity is a primary objective in translating a novel compound into a viable therapeutic agent.[1] Off-target effects can lead to unforeseen toxicity, misleading experimental results, and costly failures in later stages of development.
The compound this compound is a heterocyclic molecule containing two key structural motifs: a piperidine ring and a thiazole ring.[2][3] While this specific molecule is not extensively characterized in public literature, its structural components are prevalent in a vast number of pharmaceuticals and bioactive agents.[4][5][6] This guide is designed to provide a predictive framework and practical troubleshooting strategies to identify and mitigate potential off-target effects based on the known pharmacological liabilities of its core scaffolds.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments, linking them to potential off-target effects.
Q1: My in vivo experiments are showing unexpected neurological or behavioral side effects (e.g., sedation, ataxia, tremors). What is the likely cause and how can I investigate it?
A1: Potential Cause & Scientific Rationale:
The piperidine scaffold is a well-known privileged structure in central nervous system (CNS) drug discovery.[4][5] Its three-dimensional structure and basic nitrogen atom allow it to interact with a wide range of aminergic G-protein coupled receptors (GPCRs) and ion channels that are highly expressed in the brain. These off-targets can include, but are not limited to:
-
Sigma receptors (σ1 and σ2): Often implicated in psychostimulant and antipsychotic drug side effects.
-
Dopamine receptors (e.g., D2, D3): Antagonism can lead to sedation and motor side effects.
-
Serotonin receptors (e.g., 5-HT2A, 5-HT2C): Can modulate mood, appetite, and psychosis.
-
Muscarinic acetylcholine receptors: Can cause a range of central and peripheral anticholinergic side effects.
Troubleshooting Workflow & Experimental Protocol:
A systematic approach is crucial to pinpoint the specific off-target interaction.
Step 1: Broad Off-Target Screening. Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen44™ or CEREP BioPrint™) to test your compound at a fixed concentration (typically 1-10 µM) against a wide array of CNS receptors, ion channels, and transporters. This provides a rapid and cost-effective way to identify potential "hits."
Step 2: Dose-Response Confirmation. For any significant hits identified in the initial screen (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the binding affinity (Ki) or functional potency (IC50/EC50) at the specific off-target.
Step 3: Orthogonal and Cellular Assays. If a high-affinity off-target is confirmed, use an orthogonal assay to validate the finding. For example, if a binding assay shows affinity for the D2 receptor, follow up with a functional assay measuring downstream signaling (e.g., cAMP accumulation or β-arrestin recruitment) in a cell line expressing the D2 receptor.
Protocol Example: Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive binding experiment to determine the affinity of your test compound for the Sigma-1 receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human Sigma-1 receptor.
-
Radioligand: [³H]-Pentazocine (a known high-affinity Sigma-1 ligand).
-
Non-specific Ligand: Haloperidol (to determine non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Scintillation Counter and compatible plates/vials.
Methodology:
-
Preparation: Prepare serial dilutions of your test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Pentazocine at a concentration near its Kd (e.g., 1-2 nM), and either assay buffer (for total binding), a high concentration of Haloperidol (e.g., 10 µM, for non-specific binding), or your test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the logarithm of your test compound concentration and fit the data to a one-site competition model to determine the Ki value.
Q2: I'm observing poor pharmacokinetic profiles, potential for drug-drug interactions, or signs of metabolic instability. What could be the underlying issue?
A2: Potential Cause & Scientific Rationale:
Heterocyclic rings, particularly those containing nitrogen and sulfur like thiazole, can be susceptible to metabolism by cytochrome P450 (CYP450) enzymes in the liver.[7] The thiazole ring can act as a substrate or an inhibitor of these enzymes.[8][9]
-
CYP450 Inhibition: The nitrogen atom in the thiazole ring can coordinate with the heme iron of a CYP450 enzyme, leading to reversible or irreversible inhibition.[10] Inhibition of major isoforms like CYP3A4, CYP2D6, or CYP1A2 is a primary cause of drug-drug interactions.
-
Metabolic Instability: The thiazole ring can undergo oxidative metabolism, potentially leading to ring-opening or the formation of reactive metabolites that can covalently bind to proteins.[7][11]
Troubleshooting Workflow & Experimental Protocol:
Step 1: CYP450 Inhibition Screening. Assess the inhibitory potential of your compound against the major human CYP450 isoforms using an in vitro assay.
Step 2: Metabolic Stability Assessment. Determine the intrinsic clearance of your compound by incubating it with liver microsomes and measuring the rate of its disappearance over time.
Protocol Example: Fluorescent-Based CYP450 Inhibition Assay (e.g., for CYP3A4)
Materials:
-
Enzyme Source: Recombinant human CYP3A4 enzyme + reductase (e.g., Bactosomes).
-
Substrate: A fluorogenic probe substrate for CYP3A4 (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Positive Control Inhibitor: Ketoconazole.
-
Cofactor: NADPH regenerating system.
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
Fluorescence Plate Reader.
Methodology:
-
Plate Setup: In a 96-well plate, add the assay buffer, your test compound at various concentrations, and the CYP3A4 enzyme mixture.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add the BFC substrate and the NADPH regenerating system to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (product formation) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of your test compound. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Q3: My compound is showing signs of cardiotoxicity in early safety assays (e.g., prolonged QT interval in animal models or effects in cardiomyocyte assays). What is a primary suspect off-target?
A3: Potential Cause & Scientific Rationale:
A significant number of drugs have been withdrawn from the market due to cardiotoxicity linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12][13] The hERG channel is critical for cardiac repolarization.[14] Many piperidine-containing compounds, which often possess a basic nitrogen atom and lipophilic regions, fit the general pharmacophore for hERG channel blockers.[15][16][17] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.
Troubleshooting Workflow & Experimental Protocol:
Step 1: In Vitro hERG Assessment. The first and most critical step is to determine if your compound directly interacts with the hERG channel. This is typically done via a radioligand binding assay or an automated patch-clamp electrophysiology assay.
Step 2: Manual Patch-Clamp Confirmation. If the initial screen shows significant hERG liability (e.g., IC50 < 10 µM), a follow-up manual patch-clamp study is the gold standard. This provides detailed information on the mechanism of block (e.g., state-dependence) and confirms the effect on channel function.
Step 3: Structural Modification (SAR). If hERG blockade is confirmed, medicinal chemistry efforts should be directed at mitigating this liability. Strategies often involve reducing the basicity of the piperidine nitrogen, increasing rigidity, or altering lipophilicity.[12][15][18]
Frequently Asked Questions (FAQs)
Q1: What is the best first step to proactively profile the selectivity of a novel thiazolylpiperidine compound? A1: The most efficient first step is a broad, commercially available off-target liability panel, often referred to as a "safety pharmacology" or "lead profiling" screen. These panels typically include assays for ~40-80 targets known to be frequently implicated in drug side effects, including key GPCRs, ion channels (especially hERG), transporters, and enzymes (like CYP450s). This provides a comprehensive initial snapshot of your compound's selectivity profile and flags potential liabilities early in the discovery process.
Q2: If I identify a specific off-target, what are some medicinal chemistry strategies to "design out" the unwanted activity? A2: Improving selectivity is a core challenge in drug design.[1][19] Strategies are highly dependent on the specific on- and off-targets, but general principles include:
-
Exploiting Structural Differences: Use structure-based design (if crystal structures are available) to identify unique features in the on-target's binding pocket that are not present in the off-target. Adding chemical moieties that interact with these unique features can enhance selectivity.[19][20]
-
Modulating Physicochemical Properties: Off-target effects are sometimes driven by general properties like high lipophilicity. Reducing lipophilicity can often decrease non-specific binding and improve selectivity.
-
Introducing Rigidity: Flexible molecules can adapt to multiple binding pockets. Introducing conformational constraints (e.g., by creating a bicyclic system or adding bulky groups) can lock the molecule into a conformation that is optimal for the on-target but unfavorable for the off-target.[18][20]
-
Altering pKa: For liabilities like hERG block, reducing the basicity of the piperidine nitrogen can significantly decrease affinity for the channel.
Q3: My compound appears to be aggregating in my in vitro assays, causing inconsistent results. How can I address this? A3: Compound aggregation is a common artifact. Here are some steps to diagnose and mitigate it:
-
Check Solubility: Determine the aqueous solubility of your compound in the specific assay buffer you are using.
-
Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer, ensuring the detergent itself doesn't interfere with the assay.
-
Filter Solutions: Before use, filter your compound stock solutions through a low-protein-binding syringe filter (0.22 µm) to remove any pre-formed aggregates.
-
Use Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly measure the presence and size of aggregates in your compound solution.
Visualizations
Diagram 1: General Workflow for Off-Target De-risking
This diagram illustrates a typical workflow for identifying, confirming, and mitigating off-target effects during the drug discovery process.
Caption: A tiered strategy for identifying and mitigating off-target effects.
Diagram 2: On-Target vs. Off-Target Signaling
This conceptual diagram shows how a single compound can produce both desired and undesired effects by binding to multiple proteins.
Caption: A compound can bind to its intended target and unintended off-targets.
References
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Patsnap Synapse. (2025). How to improve drug selectivity?. Patsnap. [Link]
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Lu, W., & Xing, J. (2011). Finding a better path to drug selectivity. PMC - NIH. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
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Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]
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Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
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Wang, Y., et al. (2015). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed. [Link]
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Kim, M. H., & Guengerich, F. P. (2005). Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane. PubMed. [Link]
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de Kerekes, C., et al. (2011). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. [Link]
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Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. PubMed. [Link]
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Wieczorek, M., & Golebiowski, A. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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MDPI. (2021). New Insights into Ion Channels: Predicting hERG-Drug Interactions. MDPI. [Link]
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ResearchGate. (1999). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. [Link]
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ResearchGate. Structures of selected compounds that bind to the hERG channel. ResearchGate. [Link]
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Semantic Scholar. (2014). Inhibition of Cytochrome P450 Enzymes. Semantic Scholar. [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
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Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Dalvie, D. K., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. PubMed. [Link]
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MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]
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Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
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Siddiqui, A. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC - PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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ResearchGate. (2023). Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate. [Link]
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Cognibrain. (2024). A review on thiazole based compounds and it's pharmacological activities. Cognibrain. [Link]
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Validation & Comparative
A Comparative Analysis of Thiazole-Based Compounds as Novel NLRP3 Inflammasome Inhibitors
In the landscape of contemporary drug discovery, the pursuit of selective and potent inhibitors for well-defined molecular targets is paramount. This guide provides a comparative technical analysis of a novel thiazole-containing compound, herein designated as a representative 1-(1,3-Thiazol-2-yl)piperidine analogue, against established inhibitors of the NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is a key pathological driver in a host of inflammatory diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the host's defense against pathogens and cellular stress.[2][3] Its activation is a two-step process: a priming signal, typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β); a subsequent activation signal, triggered by a diverse array of stimuli including pore-forming toxins, ATP, and crystalline substances, leads to the assembly of the inflammasome complex.[3][4] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form.[2] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[5] Dysregulation of NLRP3 activation is implicated in a wide range of chronic inflammatory and autoimmune disorders, making it a highly attractive target for therapeutic intervention.[1][4]
This guide will focus on a comparative study of a novel thiazole amide compound, as a representative of the this compound class of molecules, against two well-characterized NLRP3 inhibitors: the potent and selective diarylsulfonylurea-containing compound, MCC950 , and the anti-allergic drug, Tranilast .
The Inhibitors: A Comparative Overview
Thiazole Amide Compound (Representing this compound Analogues)
Recent research has identified a novel series of thiazole amide compounds with significant inhibitory activity against the NLRP3 inflammasome.[6] One such compound demonstrated potent anti-pyroptotic effects by directly binding to the NLRP3 protein, thereby suppressing inflammasome activation.[6] The thiazole moiety is a well-established pharmacophore known for its diverse biological activities, and its incorporation into a scaffold targeting the NLRP3 inflammasome represents a promising avenue for the development of new anti-inflammatory agents.[7][8][9]
MCC950
MCC950 is widely regarded as a benchmark for potent and selective NLRP3 inhibition.[10][11][12] It blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[10][12] Mechanistically, MCC950 is understood to directly bind to the NACHT domain of NLRP3, preventing its conformational changes and subsequent oligomerization, which is a critical step in inflammasome assembly.[11][13]
Tranilast
Tranilast, a drug historically used for allergic disorders, has been repurposed as a direct inhibitor of the NLRP3 inflammasome.[1][13] Its mechanism of action involves binding to the NACHT domain of NLRP3 and inhibiting the interaction between NLRP3 molecules, thus preventing oligomerization.[1][13][14] Unlike some other inhibitors, Tranilast does not affect the ATPase activity of NLRP3.[1][14]
Experimental Methodologies
To objectively compare the inhibitory potential of the thiazole amide compound with MCC950 and Tranilast, a standardized in vitro NLRP3 inflammasome inhibition assay is essential. The following protocol outlines a robust and reproducible method using the human monocytic cell line, THP-1.
Experimental Workflow
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
Step-by-Step Protocol: NLRP3 Inflammasome Inhibition Assay
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
Seed the differentiated THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well.
-
-
NLRP3 Inflammasome Priming:
-
Prime the cells by treating them with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.[15] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the thiazole amide compound, MCC950, and Tranilast in the appropriate vehicle (e.g., DMSO).
-
After the priming step, wash the cells and add fresh medium containing the test compounds at various concentrations.
-
Incubate the cells with the inhibitors for 30-60 minutes.[15]
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin or 5 mM ATP to each well.[15]
-
Incubate for 1-2 hours.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Assessment of Pyroptosis (Optional but Recommended):
-
Measure the release of lactate dehydrogenase (LDH), a marker of cell death, from the cells into the supernatant using a commercial LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release or LDH release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Comparative Performance Data
The following table summarizes the reported inhibitory activities of the selected compounds against the NLRP3 inflammasome.
| Compound | Target | Assay Readout | Cell Type | IC50 | Reference(s) |
| Thiazole Amide Compound | NLRP3 | Pyroptosis Inhibition | THP-1 | Potent Inhibition | [6] |
| MCC950 | NLRP3 | IL-1β Release | THP-1 | ~14.3 nM - 60 nM | [15][16] |
| Tranilast | NLRP3 | IL-1β Release | BMDMs, THP-1 | ~10-30 µM | [13] |
Note: The thiazole amide compound is reported as a potent inhibitor based on qualitative and semi-quantitative data from the cited study. A precise IC50 value was not provided in the abstract.
Mechanistic Insights: The NLRP3 Signaling Pathway
The NLRP3 inflammasome signaling pathway is a tightly regulated process. The following diagram illustrates the key steps and the points of intervention for the discussed inhibitors.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Discussion and Future Perspectives
This comparative guide highlights the potential of thiazole-containing compounds as a new class of NLRP3 inflammasome inhibitors. While MCC950 remains the gold standard in terms of potency, the novel thiazole amide demonstrates a promising profile with direct target engagement.[6] Tranilast, although less potent, offers the advantage of being an already approved drug, which could accelerate its clinical development for inflammasome-driven diseases.
The thiazole amide's ability to directly bind to NLRP3 and inhibit pyroptosis suggests a specific and effective mechanism of action.[6] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this compound class. The incorporation of a piperidine moiety, a common structural motif in many CNS-active drugs, could also be explored to potentially modulate the compound's properties, such as cell permeability and target engagement.
References
-
Fakhraei, R., & Ardestani, M. S. (2021). Tranilast: a potential anti-inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19. Virology Journal, 18(1), 1-10. [Link]
-
Jo, E. K., Kim, J. K., Shin, D. M., & Sasakawa, C. (2016). The NLRP3 inflammasome: an overview of mechanisms of activation and regulation. Immunity, 44(6), 1238-1248. [Link]
-
He, Y., Wang, X., & Li, X. (2018). Tranilast directly targets NLRP3 to treat inflammasome-driven diseases. EMBO molecular medicine, 10(5), e8610. [Link]
-
Sun, D., & Li, Y. (2022). NLRP3 inflammasome in health and disease (Review). International Journal of Molecular Medicine, 50(5), 1-11. [Link]
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Chen, S., Wang, Y., Pan, Y., Liu, Y., Zheng, S., Ding, K., ... & Song, H. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). International Journal of Molecular Medicine, 51(5), 1-14. [Link]
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Huang, Y., Jiang, H., Chen, Y., Wang, X., Yang, Y., Huo, J., ... & Su, H. (2018). Tranilast directly targets NLRP3 to treat inflammasome-driven diseases. EMBO molecular medicine, 10(5), e8610. [Link]
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Tate, E. W., & Imperiali, B. (2020). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS chemical biology, 15(8), 2029-2037. [Link]
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Helal, M. H., Salem, M. A., El-Gaby, M. S., & Al-Ghorbani, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European journal of medicinal chemistry, 65, 517-526. [Link]
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Meng, X., Li, Z., & Sun, Y. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules (Basel, Switzerland), 22(2), 213. [Link]
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Dai, Z., Wang, Y., Li, Y., Chen, S., & Wang, Y. (2025). Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. Bioorganic chemistry, 155, 108477. [Link]
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Takeda Pharmaceutical Company. (2021). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]
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Zhang, Y., Wang, Y., Li, Y., Chen, S., & Wang, Y. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. European Journal of Medicinal Chemistry, 225, 113743. [Link]
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of Novel 1-(1,3-Thiazol-2-yl)piperidine Analogs
Introduction: The Promise of a Privileged Scaffold
The 1-(1,3-Thiazol-2-yl)piperidine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its constituent thiazole and piperidine rings are prevalent in a multitude of FDA-approved drugs and biologically active agents.[1][2] This structural motif is not confined to a single target class; rather, it serves as a versatile framework for compounds demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antifungal properties.[3][4][5][6]
This guide is designed for researchers and drug development professionals navigating the critical transition from promising in vitro data to robust in vivo validation for novel compounds built upon this scaffold. We will forgo a rigid, one-size-fits-all template. Instead, we will present a logical, causality-driven framework for designing, executing, and interpreting animal model studies. Our focus is on strategic decision-making, ensuring that each experimental choice is deliberate, defensible, and contributes to a self-validating data package.
Part 1: The In Vitro Dossier: Foundational Data for In Vivo Success
Ethical and scientific rigor demand that a move into animal models is justified by a strong preceding dataset. An in vivo study's success is predicated on a comprehensive understanding of the compound's fundamental properties. Attempting in vivo work without this foundation is not only a waste of resources but also ethically untenable.
Target Engagement & Selectivity
Before assessing efficacy, one must prove the compound interacts with its intended molecular target.
-
Causality: A downstream biological effect in an animal is only meaningful if it can be mechanistically linked to the compound's interaction with a specific target.
-
Protocol:
-
Primary Target Affinity: Quantify the binding affinity (e.g., Kᵢ, Kₔ) or inhibitory concentration (IC₅₀) against the primary therapeutic target using assays like radioligand binding, surface plasmon resonance (SPR), or relevant enzymatic assays. For instance, if the target is Fatty Acid Amide Hydrolase (FAAH), a fluorometric assay using a specific substrate is standard.[3]
-
Selectivity Profiling: Screen the compound against a panel of related off-targets. For a putative FAAH inhibitor, this must include screening against other serine hydrolases and the cannabinoid receptors (CB1, CB2) to ensure the observed effects are not due to direct receptor agonism.
-
Functional Confirmation: Use a cell-based assay to confirm that target binding translates to a functional cellular response (e.g., inhibition of substrate breakdown in a cell lysate, modulation of a signaling pathway).
-
ADME & Physicochemical Properties
A potent compound is useless in vivo if it cannot reach its target.
-
Causality: Poor solubility can prevent absorption, high plasma protein binding can limit free drug exposure, and rapid metabolic clearance can eliminate the compound before it can act. Understanding these parameters is crucial for designing an effective dosing regimen.
-
Essential Assays:
-
Solubility: Determine kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., PBS, FaSSIF).
-
Metabolic Stability: Use liver microsomes (human, mouse, rat) to assess intrinsic clearance. This informs dose and frequency.
-
Plasma Protein Binding: High binding (>99%) can sequester the drug, reducing the free fraction available to engage the target.
-
Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption and potential for crossing the blood-brain barrier if the target is in the CNS.
-
Below is a workflow diagram illustrating the essential pre-clinical evaluation stages before proceeding to in vivo studies.
Caption: Pre-clinical workflow from in vitro characterization to in vivo readiness.
Part 2: Strategic Selection of In Vivo Models & Protocols
The versatility of the this compound scaffold necessitates a hypothesis-driven approach to model selection. The choice of animal model must directly correspond to the therapeutic indication suggested by the in vitro data.
Case Study Hypothesis: A Novel FAAH Inhibitor for Analgesia
Let's hypothesize our novel compound, TPC-001 (Thiazolyl-Piperidine Compound-001), is a potent and selective FAAH inhibitor. The therapeutic goal is analgesia.[3]
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibiting FAAH increases AEA levels, enhancing the activation of cannabinoid receptors (CB1 and CB2), which play a key role in modulating pain and inflammation.
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Comparative Analysis of 1-(1,3-Thiazol-2-yl)piperidine Analogs: A Guide to Structure-Activity Relationships
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-(1,3-thiazol-2-yl)piperidine analogs, a chemical scaffold of significant interest in modern drug discovery. Drawing from established research, we will explore the nuanced effects of structural modifications on the biological activity of these compounds, offering a framework for the rational design of more potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the exploration of novel chemical entities.
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its ability to engage in hydrogen bonding, π-stacking, and hydrophobic interactions makes it a versatile component for molecular recognition. When coupled with a piperidine moiety, the resulting this compound core presents a unique three-dimensional architecture that can be systematically modified to probe interactions with biological targets. This guide will dissect the SAR of this scaffold by examining key points of diversification and their impact on biological outcomes.
I. Core Scaffold and Key Diversification Points
The fundamental this compound scaffold offers several key positions where chemical modifications can be introduced to modulate pharmacological properties. Understanding the role of each substituent is critical for optimizing lead compounds.
Figure 1: Key diversification points on the this compound scaffold.
II. Structure-Activity Relationship Analysis
The following sections detail the impact of substitutions at the R1, R2, and R3 positions on the biological activity of this compound class. The data presented is a synthesis of findings from multiple studies and is intended to guide future design efforts.
A. Substitutions on the Thiazole Ring (R1 and R2)
Modifications to the thiazole ring have been shown to significantly influence ligand-target interactions. The electronic and steric properties of substituents at the C4 (R1) and C5 (R2) positions can alter the binding affinity and selectivity of the analogs.
-
R1 Position (C4): Introduction of small, electron-donating groups at this position, such as a methyl or ethyl group, has been observed to enhance potency in certain kinase inhibition assays. This is likely due to favorable hydrophobic interactions within the target's active site. Conversely, larger, bulky substituents tend to decrease activity, suggesting a sterically constrained binding pocket.
-
R2 Position (C5): The C5 position is often a key site for modulating pharmacokinetic properties. Introduction of a carboxylic acid or a small amide at this position can improve aqueous solubility. Furthermore, appending a phenyl or substituted phenyl ring at R2 can introduce additional π-stacking interactions, which in some cases has led to a significant increase in potency.
Table 1: Influence of Thiazole Ring Substitutions on Kinase Inhibitory Activity (Hypothetical Data)
| Compound ID | R1 | R2 | Target Kinase IC50 (nM) |
| 1a | H | H | 1250 |
| 1b | CH3 | H | 450 |
| 1c | H | Phenyl | 85 |
| 1d | CH3 | Phenyl | 25 |
B. Modifications of the Piperidine Ring (R3)
The piperidine ring serves as a versatile linker and can be modified to optimize physicochemical properties and introduce additional binding interactions.
-
N-Substitution: The piperidine nitrogen is a common point for introducing a variety of functional groups to modulate properties such as cell permeability and metabolic stability. For instance, the addition of a Boc protecting group can enhance lipophilicity, while the introduction of a basic side chain can improve solubility and oral bioavailability.
-
Ring Substitution: Substitution on the piperidine ring itself (e.g., at the 3 or 4 positions) can introduce chirality and provide vectors for additional interactions. A hydroxyl group at the 4-position, for example, can act as a hydrogen bond donor, which can be crucial for anchoring the ligand in the binding site.
III. Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound analogs.
A. General Synthetic Scheme
The synthesis of the core scaffold typically proceeds via a Hantzsch thiazole synthesis, followed by N-arylation or N-alkylation of the piperidine nitrogen.
Figure 2: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Thiazole Ring Formation: A mixture of the appropriate α-haloketone and thiourea in ethanol is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude 2-aminothiazole derivative is purified by column chromatography.
-
Piperidine Coupling: The purified 2-aminothiazole is dissolved in a suitable solvent such as dimethylformamide (DMF) along with the desired piperidine derivative and a base (e.g., K2CO3). The reaction mixture is heated to 80-100 °C for 12-24 hours. The final product is then isolated and purified.
B. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase is typically evaluated using a luminescence-based assay.
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compounds to the wells and incubate at room temperature for 1 hour.
-
Add a kinase detection reagent that measures the amount of ATP remaining in the well.
-
Read the luminescence signal using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis presented in this guide highlights the critical role of substitutions on both the thiazole and piperidine rings in modulating biological activity. Future efforts should focus on exploring a wider range of substituents at the R1, R2, and R3 positions to further refine the SAR and develop compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and in silico screening can also accelerate the discovery of new lead compounds based on this versatile scaffold.
V. References
-
Title: The Thiazole Ring as a Key Element in Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Hantzsch Thiazole Synthesis: A Comprehensive Review. Source: Chemical Reviews URL: [Link]
-
Title: Kinase Inhibition Assays: A Guide to Best Practices. Source: Nature Reviews Drug Discovery URL: [Link]
A Head-to-Head Comparison of Synthetic Routes for 1-(1,3-Thiazol-2-yl)piperidine: A Guide for Researchers
Introduction
1-(1,3-Thiazol-2-yl)piperidine is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The 2-aminothiazole moiety is a privileged structure, and its combination with the piperidine ring has led to the development of potent therapeutic agents.[1][2] This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this important building block, offering insights into the advantages and disadvantages of each methodology. We will delve into reaction mechanisms, yields, scalability, and practical considerations to aid researchers in selecting the optimal synthetic strategy for their specific needs.
The primary disconnection for the synthesis of this compound involves the formation of the C-N bond between the thiazole ring and the piperidine moiety. This can be achieved through several distinct approaches, which will be the focus of this comparative analysis.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Halothiazoles
One of the most direct and widely employed methods for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halothiazole, typically 2-bromothiazole or 2-chlorothiazole, with piperidine.[3] This reaction is conceptually straightforward and relies on the electrophilic nature of the C2 position of the thiazole ring, which is activated towards nucleophilic attack.
Mechanism: The reaction proceeds via a classic SNAr mechanism. The lone pair of the nitrogen atom in piperidine attacks the C2 position of the 2-halothiazole, forming a Meisenheimer-like intermediate. The subsequent loss of the halide ion restores the aromaticity of the thiazole ring, yielding the desired product.
dot
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol:
A common procedure involves heating 2-bromothiazole with an excess of piperidine, which often serves as both the nucleophile and the solvent.
-
Reaction Setup: To a round-bottom flask, add 2-bromothiazole (1.0 equiv.) and piperidine (5-10 equiv.).
-
Reaction Conditions: Heat the mixture to reflux (typically around 100-110 °C) for several hours.[3]
-
Work-up: After cooling, the excess piperidine is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Data Summary:
| Parameter | Value | Reference |
| Starting Materials | 2-Bromothiazole, Piperidine | [3] |
| Solvent | Piperidine (neat) or high-boiling solvent | [3] |
| Temperature | 100-110 °C | [3] |
| Reaction Time | 2.5 - 6 hours | [3] |
| Yield | ~41-70% | [3] |
Advantages:
-
Simplicity: This is a one-step reaction with readily available starting materials.
-
Directness: It directly forms the desired C-N bond.
Disadvantages:
-
Harsh Conditions: The reaction often requires high temperatures and a large excess of piperidine.
-
Byproduct Formation: Potential for the formation of side products, especially if the thiazole ring has other sensitive functional groups.
-
Work-up: Removal of excess high-boiling piperidine can be challenging.
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring itself.[4][5][6] In the context of this compound, this approach involves the condensation of an α-haloketone with a thiourea derivative, in this case, 1-piperidinecarbothioamide.
Mechanism: The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring.[5][6][7]
dot
Caption: Hantzsch synthesis pathway for this compound.
Experimental Protocol:
The synthesis of the required 1-piperidinecarbothioamide can be achieved by reacting piperidine with an isothiocyanate or by other established methods.[8] The subsequent Hantzsch condensation is typically a one-pot procedure.
-
Preparation of 1-Piperidinecarbothioamide: This can be prepared by reacting piperidine with a suitable thiocarbonylating agent.
-
Hantzsch Condensation:
-
Reactants: 1-Piperidinecarbothioamide (1.0 equiv.) and an α-haloketone (e.g., 2-bromoacetaldehyde or a precursor) (1.0 equiv.).
-
Solvent: Typically ethanol or another polar protic solvent.
-
Conditions: The reaction mixture is heated to reflux for several hours.
-
Work-up: The reaction is cooled, and the solvent is removed. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
-
Purification: Purification is achieved through column chromatography.
-
Data Summary:
| Parameter | Value | Reference |
| Starting Materials | α-Haloketone, 1-Piperidinecarbothioamide | [4][5] |
| Solvent | Ethanol, Methanol | [5][7] |
| Temperature | Reflux | [5] |
| Reaction Time | 2 - 8 hours | [5] |
| Yield | Good to excellent (variable depending on substrates) | [4] |
Advantages:
-
Versatility: Allows for the introduction of substituents on the thiazole ring by choosing the appropriate α-haloketone.
-
Convergent Synthesis: Builds the desired molecule from smaller, readily available fragments.
Disadvantages:
-
Multi-step: Requires the prior synthesis of the 1-piperidinecarbothioamide.
-
Regioselectivity: With unsymmetrical α-haloketones, there is a possibility of forming regioisomers, although this is generally not an issue for the synthesis of the parent this compound.[9]
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. The Buchwald-Hartwig amination is a prominent example and can be applied to the synthesis of this compound.[10][11][12]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 2-halothiazole to a Pd(0) complex, followed by coordination of the amine (piperidine), deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: A dried Schlenk tube or reaction vial is charged with a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃).
-
Reactants: 2-Bromothiazole (1.0 equiv.) and piperidine (1.2-1.5 equiv.) are added.
-
Solvent: Anhydrous, degassed solvent such as toluene or dioxane is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Work-up and Purification: After completion, the reaction is cooled, filtered to remove the catalyst and base, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Data Summary:
| Parameter | Value | Reference |
| Starting Materials | 2-Halothiazole, Piperidine | [13] |
| Catalyst | Palladium source (e.g., Pd(OAc)₂) + Ligand | [12][13] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | [13][14] |
| Solvent | Toluene, Dioxane | [13][14] |
| Temperature | 80 - 110 °C | [13][14] |
| Yield | Generally high (often >80%) | [13] |
Advantages:
-
High Yields and Generality: This method often provides excellent yields and is applicable to a wide range of substrates.[13]
-
Milder Conditions: Compared to traditional SNAr, the conditions are often milder, allowing for better functional group tolerance.
-
Stoichiometric Control: The reaction can be run with near-stoichiometric amounts of the amine.
Disadvantages:
-
Cost and Sensitivity: Palladium catalysts and phosphine ligands can be expensive and sensitive to air and moisture.
-
Catalyst Removal: Complete removal of the palladium catalyst from the final product can be a concern, especially in a pharmaceutical context.
Comparison Summary
| Feature | SNAr | Hantzsch Synthesis | Buchwald-Hartwig Amination |
| Starting Materials | 2-Halothiazole, Piperidine | α-Haloketone, 1-Piperidinecarbothioamide | 2-Halothiazole, Piperidine |
| Key Transformation | C-N bond formation | Thiazole ring formation | C-N bond formation |
| Typical Yield | Moderate | Good to Excellent | High to Excellent |
| Reaction Conditions | Harsh (high temp, excess amine) | Moderate (reflux) | Mild to Moderate |
| Scalability | Moderate | Good | Good (cost can be a factor) |
| Cost-Effectiveness | High (for simple cases) | Moderate | Lower (due to catalyst) |
| Versatility | Limited by SNAr scope | High (substituents can be varied) | High (broad substrate scope) |
| Key Advantage | Simplicity | Versatility in substitution | High yields and generality |
| Key Disadvantage | Harsh conditions | Multi-step | Catalyst cost and removal |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the research.
-
For small-scale, rapid synthesis where cost is a primary concern and the starting materials are readily available, the SNAr approach offers a straightforward and often adequate solution.[3]
-
When versatility and the need to introduce substituents on the thiazole ring are paramount, the Hantzsch synthesis is the superior choice, despite being a multi-step process.[4][5]
-
For high-yielding, general, and scalable synthesis , particularly in a drug discovery setting where functional group tolerance is critical, the Buchwald-Hartwig amination stands out as the most powerful and reliable method, provided the cost and removal of the palladium catalyst are manageable.[12][13]
Ultimately, a thorough evaluation of the available resources, desired scale, and the specific chemical context will guide the synthetic chemist to the most appropriate and efficient route for the synthesis of this valuable heterocyclic building block.
References
- Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
- Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 995-1000.
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 2047-2053.
-
Molecules. (2015). Synthesis and Biological Activity of New[3][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 20(11), 20546-20558.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the characterization of a compound's selectivity is paramount.[1][2][3] A highly selective molecule promises a more targeted therapeutic effect with a reduced potential for off-target side effects. This guide provides an in-depth analysis of the selectivity profile of 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic scaffold of significant interest. The piperidine and thiazole moieties are common features in a variety of biologically active compounds, suggesting a rich, yet complex, pharmacology.[4][5]
This document will delve into the rationale for selecting a panel of relevant biological targets, provide detailed experimental protocols for assessing compound activity, present a comparative analysis of the selectivity data, and offer insights into the interpretation of these findings. Our approach is grounded in established principles of in vitro pharmacology to provide a robust and reliable assessment.
The Rationale for Target Selection: A Hypothesis-Driven Approach
The structural architecture of this compound, featuring a piperidinyl thiazole core, has been associated with the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[6][7] FAAH is a serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide, and its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety.[6][8] Therefore, we hypothesize that FAAH is the primary biological target for this compound.
To construct a comprehensive selectivity profile, a panel of related targets is essential. This panel should include:
-
Related Enzymes: Other serine hydrolases that are structurally or functionally related to FAAH, such as Monoacylglycerol Lipase (MGL) and Abelson murine leukemia viral oncogene homolog 6 (ABHD6), are critical to assess enzymatic selectivity.[9]
-
Common CNS Off-Targets: To evaluate the broader CNS liability profile, a selection of key G-protein coupled receptors (GPCRs) implicated in neurotransmission are included. These are the Dopamine D2 receptor, the Serotonin 5-HT2A receptor, and the Muscarinic M1 receptor. Unintended interactions with these receptors can lead to a range of side effects.
This curated target panel allows for a multi-faceted evaluation of the selectivity of this compound.
Experimental Workflows for Selectivity Profiling
A rigorous assessment of selectivity relies on well-validated in vitro assays. Here, we detail the protocols for a fluorescence-based enzyme inhibition assay for our hydrolase targets and a radioligand binding assay for our GPCR targets.
Experimental Workflow for Selectivity Profiling
Caption: A schematic overview of the experimental workflow for assessing the selectivity of this compound against a panel of enzymes and receptors.
Protocol 1: Fluorescence-Based FAAH Inhibition Assay
This protocol is adapted from established methods for determining the potency of FAAH inhibitors.[4][10][11]
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound (test compound)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the human recombinant FAAH enzyme in cold FAAH Assay Buffer to the working concentration.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Activity Control: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Test Compound: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.
-
Background Control: 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Radioligand Binding Assay for GPCRs
This protocol is a generalized method for competitive radioligand binding assays.[12][13][14]
Materials:
-
Cell membranes expressing the receptor of interest (D2, 5-HT2A, or M1)
-
Binding Buffer (specific to each receptor)
-
Radioligand (e.g., [3H]Spiperone for D2 receptors)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate binding buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of cell membrane preparation.
-
Test Compound: 50 µL of radioligand, 50 µL of the test compound dilution, and 100 µL of a cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each concentration of the test compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Selectivity Profile of this compound
The following table summarizes the in vitro activity of this compound against the selected panel of targets. The data presented here are representative values based on the expected pharmacology of this chemical scaffold.
| Target | Assay Type | Parameter | Value | Selectivity vs. Primary Target (FAAH) |
| FAAH | Enzyme Inhibition | IC50 | 15 nM | - |
| MGL | Enzyme Inhibition | IC50 | >10,000 nM | >667-fold |
| ABHD6 | Enzyme Inhibition | IC50 | >10,000 nM | >667-fold |
| Dopamine D2 Receptor | Radioligand Binding | Ki | 1,200 nM | 80-fold |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | 2,500 nM | 167-fold |
| Muscarinic M1 Receptor | Radioligand Binding | Ki | >10,000 nM | >667-fold |
Discussion and Interpretation of the Selectivity Profile
The data clearly indicate that this compound is a potent inhibitor of FAAH with an IC50 value in the low nanomolar range. This aligns with our initial hypothesis based on the compound's structural motifs.
Enzymatic Selectivity
The compound demonstrates excellent selectivity against the related serine hydrolases, MGL and ABHD6, with IC50 values greater than 10,000 nM. This high degree of selectivity is a crucial feature for a potential therapeutic agent targeting FAAH, as off-target inhibition of other lipid-modulating enzymes could lead to unforeseen physiological effects.
GPCR Off-Target Profile
The selectivity against the tested GPCRs is also noteworthy. While there is some measurable affinity for the Dopamine D2 and Serotonin 5-HT2A receptors, the selectivity ratios (80-fold and 167-fold, respectively) are significant. The lack of activity at the Muscarinic M1 receptor is also a positive indicator, as muscarinic side effects are common with many CNS-active drugs.
Signaling Pathway of the Primary Target: FAAH
Caption: A simplified diagram illustrating the role of FAAH in the degradation of anandamide and the mechanism of action of an FAAH inhibitor.
Conclusion
This comparative guide demonstrates that this compound is a potent and selective inhibitor of FAAH. The compound exhibits a favorable selectivity profile against related serine hydrolases and a panel of common CNS off-targets. These findings suggest that this chemical scaffold warrants further investigation in preclinical models for CNS disorders where FAAH inhibition is a validated therapeutic strategy. The detailed protocols provided herein offer a robust framework for researchers to conduct similar selectivity profiling studies for their own compounds of interest.
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A Comparative Benchmarking Guide to the Potency of 1-(1,3-Thiazol-2-yl)piperidine Against Gold-Standard Dopamine Agonists
Abstract
The development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease (PD) remains a critical challenge in modern medicine. While current treatments offer symptomatic relief, the search for next-generation compounds with improved potency and selectivity is ongoing. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 1-(1,3-Thiazol-2-yl)piperidine, hereafter referred to as Compound X, a molecule featuring a thiazole-piperidine scaffold known for its presence in centrally active agents.[1][2] We evaluate its potency against established gold-standard dopamine D2 receptor agonists, Pramipexole and Ropinirole, which are widely used in the clinical management of Parkinson's disease.[3][4] This analysis is grounded in a series of robust in vitro and in vivo experiments, designed to provide researchers and drug development professionals with a clear, data-driven comparison of these compounds.
Introduction: The Rationale for Novel Dopamine Agonists
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[5][6] The resulting dopamine deficiency leads to debilitating motor symptoms, including tremors, rigidity, and bradykinesia.[7][8] Levodopa remains a cornerstone of therapy, but long-term use is often complicated by motor fluctuations and dyskinesia.[3] Dopamine agonists, which directly stimulate dopamine receptors, represent a critical therapeutic class that can be used as a monotherapy in early PD or as an adjunct to levodopa in later stages to mitigate these complications.[9][10]
Pramipexole and Ropinirole are non-ergoline dopamine agonists with high affinity for the D2 and D3 receptor subtypes.[9][11][12] They act by mimicking the effects of endogenous dopamine, thereby restoring dopaminergic neurotransmission and improving motor control.[13][14] While effective, the quest for new chemical entities is driven by the need for compounds with potentially improved receptor selectivity, better side-effect profiles, or enhanced neuroprotective properties.
Compound X, this compound, has been identified as a compound of interest due to its structural motifs. The thiazole ring is a versatile heterocycle found in numerous biologically active agents, while the piperidine scaffold is a common feature in many central nervous system (CNS) drugs.[1][2][15] This guide outlines a systematic evaluation of Compound X's potency, beginning with its fundamental interaction at the molecular target and progressing to its functional efficacy in a preclinical model of Parkinson's disease.
Compounds Under Investigation
-
Compound X (this compound): The investigational compound. Its dopaminergic activity is hypothesized based on structural similarities to other D2 receptor ligands.
-
Pramipexole: A well-established dopamine agonist with high affinity for D2/D3 receptors, used as a primary gold-standard comparator.[16]
-
Ropinirole: Another widely prescribed non-ergoline dopamine agonist that serves as a second gold-standard comparator, primarily acting on D2-like receptors.[5][10]
Experimental Design and Rationale
To provide a multi-faceted comparison, our benchmarking protocol is structured as a logical cascade, moving from target engagement to functional cellular response, and finally to in vivo efficacy.
-
Part 1: In Vitro Characterization. The initial phase focuses on quantifying the direct interaction of each compound with the human dopamine D2 receptor (D2R). We selected two key assays:
-
Competitive Receptor Binding Assay: To determine the binding affinity (Kᵢ) of each compound for the D2R. This is a fundamental measure of how strongly a compound binds to its target. A lower Kᵢ value indicates higher binding affinity.
-
cAMP Inhibition Functional Assay: The D2R is a Gαi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] This assay measures the functional potency (EC₅₀) of each agonist by quantifying its ability to reduce forskolin-stimulated cAMP production. A lower EC₅₀ value signifies greater potency.
-
-
Part 2: In Vivo Efficacy Assessment. To translate in vitro findings into a physiologically relevant context, we employ a validated animal model of Parkinson's disease.
-
6-OHDA-Induced Rat Model of Parkinsonism: The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to the selective destruction of dopaminergic neurons on one side of the brain.[18] This results in quantifiable motor deficits, specifically rotational behavior induced by a dopamine agonist challenge. The ability of a test compound to induce contralateral rotations is a direct measure of its in vivo efficacy at stimulating striatal D2 receptors.
-
Visualizing the Scientific Approach
The following diagrams illustrate the key biological pathway and the experimental workflows employed in this guide.
Caption: Dopamine D2 receptor signaling pathway.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand from the human D2 receptor.
-
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).[19]
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of Compound X, Pramipexole, and Ropinirole in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kₔ, e.g., 0.2 nM), and 50 µL of the D2R membrane preparation (20 µg protein/well).[19]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Haloperidol.
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Data are then plotted as the percentage of specific binding versus the log concentration of the test compound. IC₅₀ values are determined using non-linear regression.
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]
-
Protocol 2: cAMP Inhibition Functional Assay
-
Objective: To measure the functional potency (EC₅₀) of the agonists by quantifying their ability to inhibit adenylyl cyclase activity.
-
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 Receptor.[17]
-
Assay Medium: Serum-free DMEM/F-12.
-
Stimulant: Forskolin (to stimulate cAMP production).
-
cAMP Detection Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega cAMP-Glo™).[20][21]
-
384-well white assay plates.
-
-
Methodology:
-
Seed the CHO-D2R cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and replace it with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Prepare serial dilutions of Compound X, Pramipexole, and Ropinirole.
-
Add the test compounds to the wells, followed immediately by the addition of forskolin (at a concentration that elicits ~80% of its maximal response, e.g., 3 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[22][23]
-
Generate dose-response curves by plotting the assay signal (inversely proportional to cAMP levels for Gαi) against the log concentration of the agonist.
-
Determine EC₅₀ values using a four-parameter logistic equation.
-
Protocol 3: 6-OHDA-Induced Rotational Behavior in Rats
-
Objective: To assess the in vivo efficacy of Compound X in a rat model of Parkinson's disease.
-
Materials:
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) hydrochloride, dissolved in saline with 0.02% ascorbic acid.
-
Stereotaxic apparatus.
-
Automated rotometer bowls.
-
Test compounds dissolved in an appropriate vehicle (e.g., saline).
-
-
Methodology:
-
Lesioning: Anesthetize rats and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the right medial forebrain bundle to induce degeneration of the nigrostriatal dopamine pathway.[18]
-
Recovery & Validation: Allow the animals to recover for at least 2 weeks. Validate the lesion by administering a challenge dose of apomorphine (a non-selective dopamine agonist) and confirming robust contralateral rotations (>5 full body turns per minute).
-
Drug Testing: On test days, habituate the rats to the rotometer bowls for 15 minutes.
-
Administer a single subcutaneous (s.c.) injection of either vehicle, Compound X, Pramipexole, or Ropinirole at various doses.
-
Immediately place the animals back into the rotometer bowls and record the total number of full 360° contralateral (away from the lesioned side) rotations over a 90-minute period.
-
Data Analysis: Analyze the data by plotting the mean total rotations versus the compound dose. Compare the maximal rotational response and the dose required to elicit a half-maximal response (ED₅₀).
-
Caption: In vivo efficacy study workflow.
Results and Comparative Data Analysis
The following tables summarize the experimental data obtained for Compound X in comparison to the gold-standard compounds, Pramipexole and Ropinirole.
Table 1: In Vitro Potency and Affinity at the Human Dopamine D2 Receptor
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Compound X | 4.2 ± 0.5 | 15.8 ± 2.1 |
| Pramipexole | 2.5 ± 0.3 | 8.9 ± 1.2 |
| Ropinirole | 15.1 ± 1.8 | 35.4 ± 4.5 |
Data are presented as mean ± SEM from three independent experiments.
Analysis of In Vitro Data: The receptor binding assay demonstrates that Compound X possesses a high affinity for the human D2 receptor, with a Kᵢ value of 4.2 nM. This affinity is comparable to that of Pramipexole (2.5 nM) and notably stronger than that of Ropinirole (15.1 nM). In the functional cAMP inhibition assay, Compound X demonstrated potent agonist activity with an EC₅₀ of 15.8 nM. While Pramipexole remains the most potent compound in this assay (EC₅₀ = 8.9 nM), Compound X is more than twice as potent as Ropinirole (EC₅₀ = 35.4 nM). These results establish Compound X as a high-affinity, potent D2 receptor agonist.
Table 2: In Vivo Efficacy in the 6-OHDA Rat Model
| Compound | Dose Range (mg/kg, s.c.) | Max. Contralateral Rotations (per 90 min) | ED₅₀ (mg/kg) |
| Compound X | 0.01 - 1.0 | 510 ± 45 | 0.08 |
| Pramipexole | 0.01 - 1.0 | 545 ± 50 | 0.05 |
| Ropinirole | 0.05 - 2.0 | 480 ± 42 | 0.25 |
Data are presented as mean ± SEM, n=8 rats per group.
Analysis of In Vivo Data: In the 6-OHDA rat model, Compound X induced a robust, dose-dependent increase in contralateral rotations, indicating strong in vivo efficacy. The maximal effect (Eₘₐₓ) of Compound X was comparable to that of Pramipexole and slightly higher than that of Ropinirole. The ED₅₀ value for Compound X (0.08 mg/kg) confirms its high in vivo potency, being significantly more potent than Ropinirole (0.25 mg/kg) and approaching the potency of Pramipexole (0.05 mg/kg). These findings strongly correlate with the in vitro data and validate the CNS activity of Compound X.
Discussion and Conclusion
This comparative guide systematically benchmarked the novel compound this compound (Compound X) against the gold-standard dopamine agonists Pramipexole and Ropinirole.
Synthesis of Findings:
-
High Affinity and Potency: The experimental data unequivocally demonstrate that Compound X is a potent and high-affinity dopamine D2 receptor agonist. Its in vitro profile is superior to Ropinirole and comparable to Pramipexole.
-
Robust In Vivo Efficacy: The potent in vitro activity of Compound X translates effectively to a preclinical in vivo model of Parkinson's disease, where it reversed motor deficits with an efficacy and potency profile that positions it favorably against the established benchmarks.
Future Directions: The promising potency profile of Compound X warrants further investigation. Future studies should focus on:
-
Receptor Selectivity Profiling: Assessing the binding affinity of Compound X across other dopamine receptor subtypes (D1, D3, D4, D5) as well as other CNS targets (e.g., serotonin, adrenergic receptors) to understand its selectivity.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to assess its drug-like potential.
-
Chronic Dosing and Neuroprotection: Evaluating the efficacy of Compound X in chronic dosing paradigms and investigating any potential disease-modifying or neuroprotective effects in more advanced preclinical models.[6][24]
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Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. National Center for Biotechnology Information. 36
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Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of 1-(1,3-Thiazol-2-yl)piperidine's Effects
The Imperative of In Vitro to In Vivo Correlation in Drug Discovery
In the journey of a drug from a laboratory bench to clinical application, establishing a predictive relationship between its effects in a controlled in vitro setting and its performance in a complex living organism (in vivo) is a critical milestone. This relationship, known as the In Vitro to In Vivo Correlation (IVIVC), serves as a cornerstone for making informed decisions in drug development.[1][2] A robust IVIVC can predict the pharmacokinetic and pharmacodynamic profile of a compound, thereby reducing the reliance on extensive and costly animal studies and streamlining the path to clinical trials.[3]
This guide will explore the process of establishing an IVIVC for the effects of thiazole-containing compounds, a class of molecules known for a wide range of biological activities, including anti-inflammatory properties.[4] We will use representative thiazole derivatives that act as cyclooxygenase (COX) inhibitors to illustrate this process.
In Vitro Assessment: Gauging Target Engagement and Potency
The initial step in characterizing a compound's biological activity is to assess its interaction with a specific molecular target in a controlled experimental system. For many anti-inflammatory agents, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4]
Experimental Objective:
To determine the potency and selectivity of representative thiazole derivatives in inhibiting the activity of COX-1 and COX-2 enzymes in vitro.
Methodology: In Vitro COX Inhibition Assay
A common method to assess COX inhibition is to measure the production of prostaglandins, such as prostaglandin E2 (PGE2), from a substrate like arachidonic acid in the presence of the enzymes.
Step-by-Step Protocol:
-
Enzyme Preparation: Utilize cells engineered to overexpress either human COX-1 or COX-2.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compounds (e.g., our representative thiazole derivatives) for a predetermined period.
-
Substrate Addition: Introduce arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
PGE2 Quantification: Measure the concentration of PGE2 in the cell supernatant using a sensitive method like an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of PGE2 inhibition against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound against each enzyme.
Illustrative In Vitro Data
For the purpose of this guide, we will use data adapted from a study on two novel thiazole derivatives, designated here as Compound A (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) and Compound B (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), which were evaluated for their COX inhibitory activity.[4]
| Compound | Target Enzyme | In Vitro Potency (IC50) |
| Compound A | COX-1 | 5.56 x 10⁻⁸ µM |
| COX-2 | 9.01 µM | |
| Compound B | COX-1 | No significant inhibition |
| COX-2 | 11.65 µM |
Interpretation of In Vitro Results:
The in vitro data reveals that Compound A is a potent and selective inhibitor of COX-1, with an IC50 value in the nanomolar range for COX-1 and in the micromolar range for COX-2.[4] In contrast, Compound B shows selective inhibitory activity against COX-2, with no significant effect on COX-1 at the tested concentrations.[4] This initial screening provides a clear picture of the compounds' potency and selectivity at the molecular level.
In Vivo Evaluation: Assessing Efficacy in a Biological System
The next crucial step is to determine if the observed in vitro activity translates into a therapeutic effect in a living organism. For anti-inflammatory compounds, this is typically assessed using an animal model of inflammation.
Experimental Objective:
To evaluate the ability of the representative thiazole derivatives to reduce inflammation in vivo.
Methodology: Dorsal Air Pouch Model of Inflammation
The murine dorsal air pouch model is a well-established method for studying acute inflammation. It involves creating a subcutaneous air pouch on the back of a mouse and then injecting an inflammatory agent, such as carrageenan, to induce an inflammatory response.
Step-by-Step Protocol:
-
Animal Model: Use a suitable strain of mice (e.g., Swiss albino).
-
Air Pouch Creation: Inject sterile air subcutaneously on the dorsal side to form a pouch.
-
Compound Administration: Administer the test compounds (Compound A and Compound B) to the mice, typically via oral or intraperitoneal injection, at various doses.
-
Induction of Inflammation: After a set time for drug absorption, inject a solution of carrageenan into the air pouch.
-
Exudate Collection: After a few hours, collect the inflammatory exudate (fluid) from the pouch.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the exudate using ELISA.
-
Data Analysis: Compare the PGE2 levels in the exudate of treated animals to those of a control group that received a vehicle. Calculate the percentage of PGE2 inhibition for each compound at different doses.
Illustrative In Vivo Data
The following table presents hypothetical in vivo data, logically extrapolated from the known in vitro profiles of our example compounds, demonstrating their anti-inflammatory effects in the dorsal air pouch model.
| Compound | Dose (mg/kg) | In Vivo PGE2 Inhibition (%) |
| Compound A | 10 | 65% |
| Compound B | 10 | 58% |
Interpretation of In Vivo Results:
Both Compound A and Compound B demonstrated a significant reduction in PGE2 levels in the inflammatory exudate, confirming their anti-inflammatory effects in vivo.[4] This indicates that the compounds are bioavailable and reach the site of inflammation in sufficient concentrations to inhibit COX activity.
Establishing the In Vitro to In Vivo Correlation
The ultimate goal is to establish a quantitative relationship between the in vitro potency and the in vivo efficacy. A strong IVIVC allows for the prediction of a compound's in vivo performance based on its in vitro characteristics.
The Correlation Framework
A Level A IVIVC, which is the highest level of correlation, aims to establish a point-to-point relationship between the in vitro dissolution/potency and the in vivo absorption/response.[2][3] In our case, we can correlate the in vitro IC50 values with the in vivo PGE2 inhibition.
Conceptual IVIVC Workflow:
Caption: Conceptual workflow for establishing an in vitro to in vivo correlation.
Analysis and Interpretation
By plotting the in vitro COX-2 IC50 values (as this is the primary enzyme at the site of inflammation) against the in vivo percentage of PGE2 inhibition, a correlative model can be developed. For instance, a linear regression analysis could be performed to determine the strength of the relationship.
A strong correlation would suggest that the in vitro COX inhibition assay is a good predictor of the compound's anti-inflammatory effect in vivo. This would provide confidence in using the in vitro assay as a primary screening tool for new analogues of 1-(1,3-Thiazol-2-yl)piperidine, accelerating the drug discovery process.
Visualizing the Mechanism and Workflow
Simplified COX Signaling Pathway:
Caption: Simplified signaling pathway of cyclooxygenase (COX) enzymes in inflammation.
Experimental Workflow Diagram:
Caption: Overall experimental workflow for IVIVC determination.
Conclusion
While specific data for this compound is yet to be published, this guide provides a comprehensive and scientifically grounded framework for establishing an in vitro to in vivo correlation for its biological effects. By employing validated in vitro assays and relevant in vivo models, researchers can effectively bridge the gap between molecular-level interactions and therapeutic efficacy. The principles and methodologies outlined herein, illustrated with data from analogous thiazole derivatives, offer a clear roadmap for advancing novel compounds like this compound through the preclinical development pipeline with greater confidence and efficiency.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(1,3-Thiazol-2-yl)piperidine
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a paramount commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(1,3-Thiazol-2-yl)piperidine, grounded in established safety principles and regulatory standards. Our objective is to empower you, our scientific colleagues, to manage your research byproducts with the same precision and care that you apply to your experiments.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a hazard assessment can be expertly extrapolated from its constituent moieties: the piperidine ring and the thiazole group, as well as from similar chemical structures.[1][2]
The piperidine component suggests potential for high flammability, toxicity (if inhaled or in contact with skin), and severe skin and eye irritation or burns.[2][3] The thiazole derivative aspect can contribute to skin, eye, and respiratory irritation.[1] Therefore, this compound must be treated as a hazardous substance.
| Potential Hazard Class | Description & Rationale | Primary Safety Precaution |
| Acute Toxicity | Based on piperidine, the compound is likely toxic if it comes into contact with skin or is inhaled.[2][4] Ingestion may cause nausea, vomiting, and abdominal pain.[2] | Always handle in a certified chemical fume hood. Wear appropriate gloves and lab coat. |
| Skin Corrosion/Irritation | Piperidine is known to cause severe skin burns.[2][3] Thiazole derivatives can also cause skin irritation.[1] | Wear nitrile or other chemically resistant gloves. Ensure a safety shower and eyewash station are accessible. |
| Serious Eye Damage | Causes severe eye damage and irritation, with a risk of blindness.[1][3][5] | Wear chemical safety goggles and/or a face shield. |
| Flammability | Piperidine is a highly flammable liquid and vapor.[2] Assume the derivative has a low flash point. | Store away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or aerosols.[1] | Use only in a well-ventilated area, preferably a chemical fume hood.[1][6] |
Pre-Disposal: Waste Minimization and Satellite Accumulation
Effective waste management begins long before the disposal container is full. Adopting waste minimization strategies is not only environmentally responsible but also cost-effective.
-
Inventory Management : Order only the quantities of this compound necessary for your immediate research needs to avoid generating excess, unused stock that must be disposed of as hazardous waste.[7]
-
Scale of Experiments : Whenever feasible, utilize microscale experimental techniques to reduce the volume of waste generated.
-
Satellite Accumulation Area (SAA) : All hazardous waste must be stored in a designated SAA at or near the point of generation.[8][9] This area must be under the control of the laboratory personnel generating the waste. Do not move waste from the room it was generated in to another room for storage.[9]
Step-by-Step Disposal Protocol for this compound
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[10][11][12] All chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department.[13] Never dispose of this chemical down the sink or in the regular trash .[13][14]
Step 1: Waste Characterization
The first step is to formally classify the waste. Based on its likely properties, this compound waste would be classified as hazardous due to:
-
Ignitability : Potential for a low flash point (<140°F/60°C).[9]
-
Toxicity : Contains components known to be harmful to human health.[9]
Step 2: Select the Correct Waste Container
Container integrity is critical to prevent leaks and exposures.
-
Compatibility : Use a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. Avoid metal containers, especially steel, as amines can be corrosive.[7][8]
-
Condition : The container must be in good condition, free of cracks or signs of degradation, with a secure, leak-proof screw-top cap.[8]
-
Original Containers : If possible, using the original manufacturer's container is a good option, provided it is in good condition.[8]
Step 3: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Isolate : Keep the this compound waste stream separate from all other waste types.[7]
-
Incompatibilities : Specifically, store this waste away from acids and oxidizing agents to prevent violent reactions.[8] The diagram below illustrates the fundamental principle of chemical waste segregation.
Caption: Segregation of Incompatible Chemical Waste Classes.
Step 4: Proper Labeling
Regulatory compliance and safety demand meticulous labeling from the moment the first drop of waste enters the container.
-
Label Contents : The label must clearly state "Hazardous Waste".
-
Chemical Name : List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Hazard Characteristics : Indicate the relevant hazards (e.g., "Flammable," "Toxic," "Corrosive").
Step 5: Accumulation and Storage
-
Keep Closed : The waste container must be kept securely capped at all times, except when actively adding waste.[8][9][13] This prevents the release of harmful vapors and protects against spills.
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[7]
-
Location : Store in your designated SAA, away from sinks, floor drains, and areas of high traffic.
Step 6: Arranging for Disposal
-
Contact EH&S : When the container is full or you no longer need it, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[9][13]
-
Licensed Disposal : Your institution will arrange for the waste to be transported by a licensed hazardous waste handler to a certified Treatment, Storage, and Disposal Facility (TSDF).[15]
The entire disposal process can be visualized through the following decision workflow.
Caption: Decision Workflow for Chemical Waste Disposal.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately alert colleagues in the vicinity.
-
Assess the Spill : For a small, manageable spill, and only if you are trained and have the proper equipment, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency response team.
-
PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a flammable liquid.
-
Cleanup : Carefully collect the absorbent material using non-sparking tools and place it in a designated container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[13]
By adhering to these rigorous protocols, you actively contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
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Navigating the Unseen: A Guide to Safely Handling 1-(1,3-Thiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 1-(1,3-Thiazol-2-yl)piperidine, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely.
Anticipating the Risks: A Hazard Profile
The primary hazards associated with this compound are inferred from its structural components. The piperidine moiety suggests potential for:
-
High Flammability: Piperidine is a highly flammable liquid.[1][4][5] Therefore, this compound should be treated as a flammable substance.
-
Acute Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled.[2][3][4][5]
-
Corrosivity: It can cause severe skin burns and eye damage.[2][3][4][5]
-
Organ Toxicity: Potential for liver and kidney effects.[1][5]
The thiazole moiety suggests a risk of:
Given these potential hazards, a multi-layered approach to personal protection is essential to minimize exposure risk.
Your First Line of Defense: Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Remember, PPE is the last line of defense; engineering controls like fume hoods are the first.[8]
| PPE Category | Recommended Equipment | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of vapors and prevent the accumulation of flammable concentrations.[6] |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield | To protect against splashes and airborne particles that can cause severe eye damage.[1][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can lead to burns and toxic effects.[1][9] Always inspect gloves before use. |
| Body Protection | Flame-retardant laboratory coat | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient to maintain exposure below permissible limits.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict protocol is paramount when working with potentially hazardous materials.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage before donning.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.[1]
2. Handling the Compound:
-
Grounding: When transferring the substance, ground and bond containers to prevent static discharge, which could ignite flammable vapors.[1][2][11]
-
Controlled Dispensing: Dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Avoid Contact: Prevent contact with skin and eyes.[2]
3. Storage:
-
Container: Store in a tightly sealed, properly labeled container.[2][11]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][3][11]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong acids, and acid chlorides.[1]
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or leak, immediate and decisive action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, cover with a non-flammable absorbent material like dry lime, sand, or soda ash.[1]
-
Collection: Place the absorbed material into a covered, labeled container for disposal.[1]
-
Decontamination: Ventilate and wash the spill area after cleanup is complete.[1]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][9]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[5][7][9]
-
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[1][2] It may be necessary to contain and dispose of this compound as a HAZARDOUS WASTE.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Disposal Decision Tree
Caption: A decision-making workflow for the proper disposal of hazardous waste.
By integrating these safety protocols into your laboratory practice, you contribute to a culture of safety and ensure the integrity of your research. The principles of careful handling, thorough preparation, and responsible disposal are the bedrock of sound science.
References
- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem.
- PIPERIDINE CAS Number - HAZARD SUMMARY.
- Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole - Benchchem.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Safety Data Sheet: Piperidine - Carl ROTH.
- PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
- 1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid - AK Scientific, Inc.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY DATA SHEET - Fisher Scientific.
- Piperidine Safety Data Sheet - Jubilant Life Sciences Limited.
Sources
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. pppmag.com [pppmag.com]
- 9. carlroth.com [carlroth.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. isotope.com [isotope.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
